molecular formula C10H21N B1247178 9-Decen-1-amine CAS No. 51382-01-5

9-Decen-1-amine

Cat. No.: B1247178
CAS No.: 51382-01-5
M. Wt: 155.28 g/mol
InChI Key: PNZIEPZTTIEZBY-UHFFFAOYSA-N
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Description

9-Decen-1-amine (CAS RN: 51382-01-5) is an organic compound with the molecular formula C10H21N and an average mass of 155.285 Da . This molecule features a ten-carbon chain with a terminal amine (-NH2) group and a terminal double bond, making it a versatile intermediate for researchers in organic synthesis and materials science . Its structure, also known as 10-aminodec-1-ene, allows it to participate in reactions at both the nucleophilic amine and the alkene, enabling its use in the creation of more complex molecules, surfactants, and polymers. As with all research chemicals, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dec-9-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZIEPZTTIEZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464002
Record name 9-Decen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51382-01-5
Record name 9-Decen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: 9-Decen-1-amine (CAS 51382-01-5)

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional C10 Linker for Drug Conjugation and Polymer Engineering[1]

Part 1: Strategic Abstract

9-Decen-1-amine (CAS 51382-01-5) is a high-value bifunctional intermediate characterized by a linear ten-carbon chain terminating in a primary amine (


) at position 1 and a vinyl group (

) at position 9.[1]

For researchers in drug delivery and material science, this molecule represents a "divergent linker." Unlike saturated alkyl amines, the terminal unsaturation provides an orthogonal handle for post-synthetic modification—enabling thiol-ene "click" chemistry, olefin metathesis, or oxidative cleavage—without interfering with the initial amine conjugation. This guide details its physicochemical profile, chemoselective reactivity, and validated protocols for its integration into lipid nanoparticles (LNPs) and functionalized surfaces.

Part 2: Physicochemical Profile

Data synthesized from experimental values of homologous series and computational models.

PropertyValue / DescriptionRelevance
CAS Number 51382-01-5Unique Identifier
Molecular Formula

Stoichiometry
Molecular Weight 155.28 g/mol Calculation of equivalents
Appearance Colorless to pale yellow liquidQuality Control (Darkening indicates oxidation)
Boiling Point ~215–220 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification
Density 0.81–0.83 g/mL (at 25 °C)Volumetric handling
Solubility Soluble: DCM, DMSO, Methanol, THFInsoluble: WaterRequires organic solvent for reaction; wash with water to remove salts
pKa (Conj.[1][2][3][4][5][6] Acid) ~10.5Exists as ammonium salt at physiological pH
Flash Point > 85 °CFlammability hazard
Part 3: Synthetic Utility & Mechanisms

The utility of 9-Decen-1-amine lies in its Orthogonal Reactivity . You can react the amine "head" while leaving the alkene "tail" dormant, or vice versa.

3.1 Mechanism: The "Amine-First" Strategy

In most drug development workflows, the amine is reacted first to attach the C10 chain to a core scaffold (e.g., a drug, a polymer backbone, or a nanoparticle surface).

  • Reaction Type: Nucleophilic Acyl Substitution.

  • Reagents: Carboxylic acids activated by carbodiimides (EDC/DCC) or NHS esters.

  • Outcome: Formation of a stable amide bond. The terminal alkene remains intact because standard coupling conditions (room temp, pH 7-8) do not affect isolated double bonds.

3.2 Mechanism: The "Tail-Click" Strategy

Once the amine is anchored, the terminal alkene becomes a site for "Click Chemistry."

  • Reaction Type: Radical-Mediated Thiol-Ene Addition.

  • Reagents: Thiol-containing payload + Photoinitiator (e.g., DMPA) + UV light (365 nm).

  • Outcome: A thioether linkage is formed. This is strictly anti-Markovnikov , placing the sulfur at the terminal C10 position, maximizing the linker length.

Reactivity Amine 9-Decen-1-amine (CAS 51382-01-5) Amide Amide Conjugate (Alkene Intact) Amine->Amide Amide Coupling (R-COOH + EDC) Final Functionalized Scaffold (Thioether Linked) Amide->Final Thiol-Ene Click (R'-SH + UV)

Figure 1: Orthogonal workflow transforming 9-Decen-1-amine from a linker to a functional conjugate.

Part 4: Experimental Protocols
Protocol A: Chemoselective Amide Coupling (Amine-First)

Objective: Conjugate 9-Decen-1-amine to a carboxylic acid-bearing drug scaffold without polymerizing the alkene.

Reagents:

  • Scaffold-COOH (1.0 equiv)

  • 9-Decen-1-amine (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv) - Prevents racemization and improves yield.

  • DIPEA (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Activation: Dissolve Scaffold-COOH in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Add HOBt and EDC

    
    HCl. Stir at 0 °C for 15 minutes.
    
    • Why: Pre-activation ensures the formation of the active ester before the amine is introduced, reducing side reactions.

  • Addition: Add DIPEA, followed by the slow addition of 9-Decen-1-amine via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin for amine, KMnO4 for alkene).

    • Self-Validation: The disappearance of the amine spot (Ninhydrin negative) and persistence of the alkene spot (KMnO4 positive) confirms chemoselectivity.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine/DIPEA), sat. NaHCO3 (removes unreacted acid), and Brine.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography.

Protocol B: Lipid Nanoparticle (LNP) Surface Modification

Objective: Use 9-Decen-1-amine to introduce unsaturated "tails" to LNP surfaces for subsequent targeting ligand attachment.

Reagents:

  • Activated LNP formulation (containing carboxylated lipids, e.g., DSPE-PEG-COOH).

  • 9-Decen-1-amine.[7]

  • Buffer: MES (pH 6.0) and PBS (pH 7.4).

Workflow:

  • Activation: Incubate LNP solution in MES buffer with EDC/Sulfo-NHS for 30 minutes to create semi-stable amine-reactive esters on the surface.

  • Conjugation: Adjust pH to 7.4 using PBS. Add 9-Decen-1-amine (dissolved in minimal ethanol, <5% v/v final conc).

  • Incubation: Agitate gently at 25 °C for 2 hours.

  • Purification: Dialyze against PBS (20kDa MWCO) for 24 hours to remove unbound amine.

    • Result: LNPs now display terminal alkenes.

  • Validation: Measure Zeta Potential (should shift towards neutral if -COOH is capped) and verify alkene presence via 1H-NMR (distinct vinylic protons at 5.8 ppm).

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage.

  • Acute Toxicity (Oral): Harmful if swallowed.

Critical Handling Steps:

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Amines absorb CO2 from air to form carbamates; alkenes can slowly oxidize.

  • Spill Control: Neutralize spills with weak acid (e.g., dilute acetic acid) before absorbing with inert material (vermiculite). Do NOT use combustible materials like sawdust.

Part 6: Pathway Visualization

The following diagram illustrates the synthesis of 9-Decen-1-amine from the common precursor, 10-Undecenoic Acid, via the Curtius Rearrangement, a standard industrial route.

Synthesis Step1 10-Undecenoic Acid (Precursor) Step2 Acyl Azide Formation (DPPA or SOCl2 + NaN3) Step1->Step2 Step3 Curtius Rearrangement (Heat, -N2) Step2->Step3 Step4 Isocyanate Intermediate (R-N=C=O) Step3->Step4 Step5 Hydrolysis (H2O / H+) Step4->Step5 Product 9-Decen-1-amine (CAS 51382-01-5) Step5->Product

Figure 2: Synthetic pathway from 10-Undecenoic Acid to 9-Decen-1-amine via Curtius Rearrangement.

Part 7: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25612, 9-Decen-1-ol (Analogous Structure Data). Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Foundational protocol for Protocol A).

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. (Mechanistic basis for Part 3.2).

Sources

Technical Guide: 9-Decen-1-amine – Structural Identity, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Decen-1-amine (CAS: 51382-01-5) represents a critical class of bifunctional aliphatic building blocks characterized by a linear ten-carbon chain terminating in a primary amine at one end and a vinyl group (terminal alkene) at the other.[1] This dual functionality renders it indispensable in the synthesis of advanced materials, particularly in Acyclic Diene Metathesis (ADMET) polymerization , the construction of ionizable lipids for mRNA delivery (LNPs) , and surface functionalization via thiol-ene "click" chemistry.

This guide provides a rigorous technical breakdown of the molecule, a validated synthetic protocol for laboratory-scale production, and an analysis of its utility in drug development.

Part 1: Structural Identity & Nomenclature

The IUPAC nomenclature for unsaturated amines prioritizes the amine group for numbering the parent chain, while the alkene dictates the infix.

Nomenclature Breakdown
  • Parent Chain: 10 carbons

    
     "Dec"[1]
    
  • Unsaturation: Double bond at position 9

    
     "9-en"
    
  • Principal Group: Primary amine at position 1

    
     "1-amine"
    
  • Full IUPAC Name: Dec-9-en-1-amine (or 9-Decen-1-amine)[1]

Chemical Identifiers
Identifier TypeValue
CAS Number 51382-01-5
Molecular Formula

Molecular Weight 155.28 g/mol
SMILES C=CCCCCCCCCN
InChI Key PNZIEPZTTIEZBY-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the atomic numbering priority required for correct IUPAC nomenclature.

G Figure 1: Structural Hierarchy of 9-Decen-1-amine C1 C1 (Amine Attachment) Chain C2 - C8 (Aliphatic Spacer) C1->Chain  Saturated Chain   C9 C9 (Alkene Start) Chain->C9 C10 C10 (Terminal Vinyl) C9->C10  Double Bond (=)  

Part 2: Physicochemical Profile[5]

Understanding the physical properties is essential for purification (distillation) and formulation (solubility).

PropertyValue / PredictionContext
Physical State Liquid (at STP)Colorless to pale yellow oil.
Boiling Point ~215–225°C (760 mmHg)Estimated based on 9-decen-1-ol (

C). Amines typically boil slightly lower than corresponding alcohols due to weaker H-bonding.
Density ~0.80 g/mLTypical for long-chain aliphatic amines.
LogP (Octanol/Water) 3.3 (Computed)Highly lipophilic; requires organic solvents (DCM, MeOH) for handling.
pKa (Conjugate Acid) ~10.5Typical for primary alkyl amines; exists as cationic ammonium salt at physiological pH (7.4).

Part 3: Synthetic Methodology (Gabriel Synthesis)

Strategic Rationale

Direct alkylation of ammonia with 9-decenyl halides leads to poly-alkylation (secondary/tertiary amines). To ensure chemoselectivity and high purity of the primary amine, the Gabriel Synthesis is the gold standard. This route utilizes potassium phthalimide to "protect" the nitrogen during attachment, preventing over-alkylation.[2]

Precursor: 9-Decen-1-ol (CAS: 13019-22-2) is the most common commercial starting material.

Reaction Workflow

Synthesis Figure 2: Gabriel Synthesis Pathway for 9-Decen-1-amine Alcohol Start: 9-Decen-1-ol (C=C-C8-OH) Activation Step 1: Mesylation (MsCl, Et3N, DCM) Alcohol->Activation Activate OH group Substitution Step 2: Gabriel Substitution (Potassium Phthalimide, DMF, 90°C) Activation->Substitution SN2 Displacement Cleavage Step 3: Hydrazinolysis (Hydrazine Monohydrate, EtOH, Reflux) Substitution->Cleavage Deprotection Product End: 9-Decen-1-amine (C=C-C8-NH2) Cleavage->Product Purification

Detailed Protocol
Step 1: Activation (Mesylation)

The hydroxyl group of 9-decen-1-ol is a poor leaving group. We convert it to a mesylate (or tosylate).

  • Reagents: 9-Decen-1-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure: Cool solution to

    
    C. Add MsCl dropwise. Stir 2h. Aqueous workup (
    
    
    
    ).
  • Why: MsCl is preferred over thionyl chloride (

    
    ) to avoid potential HCl-mediated isomerization of the terminal double bond.
    
Step 2: Nucleophilic Substitution (The Gabriel Step)[3][4][5]
  • Reagents: Crude 9-decenyl mesylate, Potassium Phthalimide (1.1 eq).

  • Solvent: DMF (Dimethylformamide).[2]

  • Conditions: Heat to

    
    C for 4-6 hours.
    
  • Mechanism:

    
     attack. The phthalimide anion displaces the mesylate. The bulky phthalimide prevents double substitution.
    
Step 3: Deprotection (Hydrazinolysis)
  • Reagents: N-(9-decenyl)phthalimide, Hydrazine monohydrate (

    
    , 3-5 eq).
    
  • Solvent: Ethanol.[5]

  • Conditions: Reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool, filter off the white solid.[5] Concentrate the filtrate. Dissolve residue in

    
     NaOH and extract with diethyl ether to obtain the free amine.
    

Part 4: Applications in Drug Development[15]

Ionizable Lipids for mRNA Delivery (LNPs)

9-Decen-1-amine is a scaffold for synthesizing ionizable cationic lipids.

  • Mechanism: The amine headgroup is protonated in the acidic endosome (pH ~5.5), facilitating endosomal escape of mRNA payloads.

  • Tail Utility: The 10-carbon chain provides hydrophobic bulk. The terminal alkene allows for thiol-ene click chemistry to attach targeting ligands (e.g., GalNAc) or to crosslink the lipid core for enhanced stability.

ADMET Polymerization

Acyclic Diene Metathesis (ADMET) polymerization uses terminal dienes.

  • Application: 9-Decen-1-amine can be dimerized or copolymerized to create precision polyethylene-like polymers with periodic amine defects. These polymers are investigated for antimicrobial coatings and membrane technologies.

Surface Functionalization
  • Gold Nanoparticles: The amine binds weakly to gold, or can be converted to a thiol.

  • Silica/Polymers: The amine reacts with activated carboxylic acids (NHS-esters) on nanoparticle surfaces, leaving the alkene exposed for bio-orthogonal conjugation (e.g., Tetrazine ligation).

Part 5: Analytical Characterization

To validate the synthesis, look for these key signals in Proton NMR (


 NMR, 

):
  • Terminal Alkene (Vinyl):

    • Multiplet at ~5.8 ppm (1H,

      
      ).
      
    • Two doublets/multiplets at ~4.9–5.0 ppm (2H,

      
      ).
      
  • Alpha-Methylene (Next to Amine):

    • Triplet at ~2.68 ppm (2H,

      
      ).
      
  • Allylic Methylene:

    • Quartet/Multiplet at ~2.0 ppm (2H,

      
      ).
      
  • Amine Protons:

    • Broad singlet at ~1.1–1.5 ppm (2H,

      
      ), often overlaps with the aliphatic chain.
      

References

  • PubChem. (2025).[1][6] Dec-9-en-1-amine (Compound).[1][7] National Library of Medicine. Available at: [Link]

  • Gibson, H. et al. (2020). The Gabriel Synthesis of Primary Amines: Methods and Applications. Organic Chemistry Portal. (General reference for the Gabriel Protocol described in Part 3).
  • Frontiers in Pharmacology. (2024). Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. Available at: [Link]

Sources

Physical and chemical properties of 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of 9-Decen-1-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Technical Monograph & Application Guide

Executive Summary

9-Decen-1-amine (CAS 51382-01-5) is a high-value, bifunctional intermediate characterized by a linear ten-carbon chain terminated by a primary amine at one end and a vinyl group at the other.[1][2] This specific structural motif—separating a nucleophilic amine from a polymerizable alkene by a hydrophobic spacer—makes it a critical reagent in the synthesis of amphiphilic polymers, surface-active agents, and functionalized biomaterials.

This guide provides a rigorous analysis of its physicochemical properties, synthesis via the Curtius rearrangement, and its strategic application in Acyclic Diene Metathesis (ADMET) polymerization and drug delivery systems.

Molecular Identity & Structural Analysis[1]

Parameter Data
IUPAC Name 9-Decen-1-amine
Common Synonyms

-Decenylamine, 1-Amino-9-decene
CAS Number 51382-01-5
Molecular Formula C

H

N
Molecular Weight 155.28 g/mol
SMILES C=CCCCCCCCCN
Structural Features

-Heterobifunctional (Primary Amine C1; Terminal Alkene C9)

Structural Insight: The 8-methylene spacer provides sufficient flexibility to decouple the reactivity of the amine and alkene groups. This "orthogonal reactivity" allows researchers to modify one end (e.g., amide coupling to a drug payload) without affecting the other (e.g., subsequent polymerization or surface tethering).

Physical & Chemical Properties[1][4][5][6][7][8][9]

The following data aggregates experimental values and high-confidence predictive models based on homologous series (e.g., n-decylamine and 10-undecen-1-amine).

Table 1: Physicochemical Constants[1][2]
PropertyValue / RangeNote
Physical State LiquidClear, colorless to pale yellow
Boiling Point 215 – 220 °CEstimated (760 mmHg); n-Decylamine BP is 217 °C
Density 0.79 – 0.81 g/mLEstimated at 25 °C
Refractive Index (

)
~1.445Consistent with long-chain unsaturated amines
Solubility (Water) < 1 g/LHydrophobic tail dominates; forms emulsions
Solubility (Organic) MiscibleSoluble in DCM, THF, Toluene, Ethanol
pKa (Conj.[1][2][3][4][5] Acid) ~10.5Typical for primary alkyl amines
Flash Point > 90 °CCombustible liquid
Chemical Stability Profile[1]
  • Air Sensitivity: The amine group readily absorbs CO

    
     from the air to form carbamates. Store under inert gas (Argon/Nitrogen).
    
  • Oxidation: The terminal alkene is susceptible to autoxidation over prolonged exposure to air.

  • Thermal Stability: Stable up to ~150 °C; distillation should be performed under reduced pressure to prevent degradation.

Synthesis Strategy: The Curtius Rearrangement[2][10]

While 9-decen-1-amine can be synthesized via the reduction of 9-decenenitrile, the most robust laboratory and industrial route utilizes 10-undecenoic acid (derived from castor oil) as a renewable precursor.[1][2] This route effectively "shortens" the C11 chain to C10 via the Curtius rearrangement, preserving the terminal double bond.

Mechanism of Action[10][11]
  • Activation: 10-Undecenoic acid is converted to the acyl azide (using DPPA or via acid chloride).[1]

  • Rearrangement: Thermal decomposition yields the isocyanate intermediate with the loss of N

    
    .[6]
    
  • Hydrolysis: The isocyanate is hydrolyzed to release the primary amine and CO

    
    .
    

Synthesis Acid 10-Undecenoic Acid (C11 Precursor) Azide Acyl Azide Intermediate Acid->Azide 1. DPPA, Et3N (Activation) Iso Isocyanate (R-N=C=O) Azide->Iso 2. Heat (-N2) Curtius Rearrangement Amine 9-Decen-1-amine (C10 Product) Iso->Amine 3. H2O / H+ (Hydrolysis -CO2)

Figure 1: Synthesis of 9-Decen-1-amine from 10-undecenoic acid via Curtius Rearrangement.[1][2]

Orthogonal Reactivity & Applications

The utility of 9-Decen-1-amine lies in its ability to participate in two distinct types of chemistry, often performed sequentially.

A. Amine-Selective Reactions (Nucleophilic)[1]
  • Amide Coupling: Reacts with activated esters (NHS-esters) or acid chlorides to form stable amide bonds.[1] Used to attach the C10-alkene tail to peptides, drugs, or surface linkers.[2]

  • Reductive Amination: Reacts with aldehydes to form secondary amines.

B. Alkene-Selective Reactions (Electrophilic/Metathesis)[1]
  • ADMET Polymerization: Acyclic Diene Metathesis polymerization using Grubbs' catalysts leads to linear polyamines or polyamides with unsaturated backbones.

  • Thiol-Ene "Click" Chemistry: Radical-mediated addition of thiols across the double bond.[1] This is a popular method for crosslinking hydrogels or functionalizing nanoparticles.

  • Hydrosilylation: Reaction with Si-H groups to form silane monolayers on glass or silicon surfaces.[1]

Reactivity Core 9-Decen-1-amine AmineRxn Amine Reactions (Nucleophilic) Core->AmineRxn AlkeneRxn Alkene Reactions (Metathesis/Click) Core->AlkeneRxn Peptide Peptide Conjugation (Amide Bond) AmineRxn->Peptide Surface Surface Anchoring (Silanization Precursor) AmineRxn->Surface Polymer ADMET Polymerization (Linear Polymers) AlkeneRxn->Polymer Hydrogel Thiol-Ene Crosslinking (Hydrogels) AlkeneRxn->Hydrogel

Figure 2: Orthogonal reactivity map demonstrating the dual-functional utility of 9-Decen-1-amine.[1][2]

Experimental Protocols

Protocol A: Handling and Storage
  • Storage: Store at 2–8 °C under Argon. The compound is hygroscopic and sensitive to CO

    
    .
    
  • Purification: If the liquid turns yellow/brown (oxidation), purify via vacuum distillation (approx. 90–100 °C at 5 mmHg).

Protocol B: Surface Functionalization (Silanization Precursor)[1]
  • Context: Creating an amine-terminated monolayer on silicon wafers.

  • Silylation: React 9-decen-1-amine with trichlorosilane (HSiCl

    
    ) using a platinum catalyst (Karstedt’s catalyst) to form 10-aminodecyltrichlorosilane.[1]
    
  • Deposition: Immerse cleaned silicon wafer in a 1% solution of the silanized amine in dry toluene for 1 hour.

  • Curing: Bake at 110 °C to crosslink the silane network.

  • Result: A surface presenting primary amines, ready for bio-conjugation.

Safety Profile (SDS Summary)

Signal Word: DANGER

Hazard ClassCategoryStatement
Skin Corrosion 1BCauses severe skin burns and eye damage.[1][7]
Acute Toxicity 4 (Oral)Harmful if swallowed.
Aquatic Toxicity Acute 1Very toxic to aquatic life.[7]

PPE Requirements:

  • Gloves: Nitrile or Butyl rubber (breakthrough time > 480 min).

  • Eye Protection: Chemical splash goggles + Face shield.[1]

  • Respiratory: Organic vapor cartridge if aerosols are formed.[1]

First Aid:

  • Skin Contact: Immediately wash with polyethylene glycol 400 or plenty of water.

  • Inhalation:[1][2][8][9][10] Move to fresh air; oxygen if breathing is difficult.[9]

References

  • Synthesis via Curtius Rearrangement

    • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem.

  • ADMET Polymerization

    • Baughman, T. W., & Wagener, K. B. (2005).[2] "Recent Advances in ADMET Polymerization." Advances in Polymer Science.

  • Amphiphilic Polymers & Drug Delivery

    • Wong, C., & Ho, E. (2024).[2][11] "Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry." Frontiers in Drug Delivery.

  • General Chemical Data (CAS 51382-01-5)

    • PubChem Compound Summary for Dec-9-en-1-amine.[1][2]

Sources

9-Decen-1-amine molecular weight and formula C10H21N

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Building Blocks in Medicinal Chemistry & Materials Science

Executive Summary

9-Decen-1-amine (C10H21N) is a high-value bifunctional intermediate characterized by a linear ten-carbon chain terminated by a primary amine at the


-position and a vinyl group at the 

-position. This dual functionality makes it a critical "staple" molecule in the synthesis of ionizable lipids for mRNA delivery systems (Lipid Nanoparticles), antibody-drug conjugates (ADCs), and surface-modified biomaterials.

Unlike saturated alkyl amines, the terminal alkene of 9-Decen-1-amine allows for orthogonal functionalization via thiol-ene "click" chemistry or olefin metathesis, enabling the precise construction of complex macromolecular architectures without compromising the amine's nucleophilicity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The following data characterizes the core specification of 9-Decen-1-amine. Researchers should note that while the amine is stable, the terminal alkene requires protection from non-specific oxidation during long-term storage.

PropertySpecificationNotes
IUPAC Name 9-Decen-1-amine
CAS Number 51382-01-5Distinct from 10-Undecen-1-amine (C11)
Molecular Formula

Molecular Weight 155.28 g/mol
Physical State Colorless to pale yellow liquidAmine odor
Boiling Point ~215°C (at 760 mmHg)Predicted; distillable under reduced pressure
Density ~0.81 g/mLLighter than water
Solubility Organic solvents (DCM, MeOH, DMSO)Limited water solubility due to alkyl chain
pKa (Conjugate Acid) ~10.6Typical for primary alkyl amines

Synthetic Routes & Production Strategies[7][10][12]

High-purity synthesis of 9-Decen-1-amine is challenging due to the need to preserve the terminal double bond while installing the amine. Two primary strategies are employed: Chain Shortening (from renewable C11 acids) and Functional Group Interconversion (from C10 alcohols).

Synthesis Workflow Visualization

The following diagram illustrates the two dominant pathways to access 9-Decen-1-amine.

SynthesisPathways StartAcid 10-Undecenoic Acid (C11 Precursor) Intermediate1 Acyl Azide / Isocyanate (Curtius Rearrangement) StartAcid->Intermediate1 DPPA, Et3N, Heat (-N2, -CO2) StartAlc 9-Decen-1-ol (C10 Precursor) Intermediate2 N-(9-decenyl)phthalimide (Mitsunobu Reaction) StartAlc->Intermediate2 Phthalimide, PPh3, DIAD Target 9-Decen-1-amine (Target C10) Intermediate1->Target Hydrolysis (HCl/H2O) Intermediate2->Target Hydrazine (Gabriel Lysis)

Figure 1: Comparative synthetic routes. The Curtius Rearrangement (top) utilizes renewable castor oil derivatives (C11), while the Gabriel Synthesis (bottom) offers higher laboratory precision from the alcohol.

Detailed Protocol: Gabriel Synthesis from 9-Decen-1-ol

This method is preferred for drug discovery applications requiring high purity (>98%) as it avoids the formation of secondary amine byproducts common in direct alkylation.

Reagents: 9-Decen-1-ol (1.0 eq), Phthalimide (1.1 eq), Triphenylphosphine (


, 1.1 eq), Diisopropyl azodicarboxylate (DIAD, 1.1 eq), Hydrazine hydrate, THF, Ethanol.

Step-by-Step Methodology:

  • Mitsunobu Coupling:

    • Dissolve 9-Decen-1-ol and

      
       in anhydrous THF under 
      
      
      
      atmosphere.
    • Add Phthalimide. Cool the mixture to 0°C.

    • Add DIAD dropwise over 30 minutes. The solution will turn yellow.

    • Mechanism: The alcohol activates the phosphine, which is then displaced by the phthalimide nucleophile (

      
      ), inverting stereochemistry (irrelevant for primary carbons) and preventing poly-alkylation.
      
    • Stir at room temperature for 12 hours.

    • Concentrate and purify the intermediate N-(9-decenyl)phthalimide via silica flash chromatography (Hexane/EtOAc).

  • Hydrazinolysis (Deprotection):

    • Dissolve the phthalimide intermediate in Ethanol.

    • Add Hydrazine hydrate (3.0 eq) and reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool to room temperature and acidify with 1M HCl to pH 2 (traps amine as hydrochloride salt).

    • Filter off the phthalhydrazide byproduct.

    • Basify the filtrate with 1M NaOH to pH 12 and extract with Dichloromethane (DCM).

    • Dry over

      
       and concentrate to yield 9-Decen-1-amine .
      

Reactivity & Functionalization Strategies

9-Decen-1-amine is a "divergent" intermediate. Its value lies in the ability to react the amine and alkene ends independently.

Chemoselective Logic
  • Amine End: Reacts with electrophiles (NHS-esters, Epoxides, Aldehydes). Best performed at pH 8.0–9.0.

  • Alkene End: Reacts with thiols (radical mechanism) or other alkenes (metathesis). Best performed in organic solvents under UV or catalyst.

Reactivity Center 9-Decen-1-amine NodeA Amide Coupling (NHS Esters) Center->NodeA Nucleophilic Acyl Sub. NodeB Reductive Amination (Aldehydes) Center->NodeB Imine Reduction NodeC Epoxide Ring Opening (Lipid Synthesis) Center->NodeC SN2 Attack NodeD Thiol-Ene Click (Radical Addition) Center->NodeD Anti-Markovnikov NodeE Olefin Metathesis (Grubbs Catalyst) Center->NodeE Cross-Linking NodeF Hydrosilylation (Surface Coating) Center->NodeF Si-C Bond Formation

Figure 2: Divergent reactivity profile. Red paths utilize the amine; Green paths utilize the alkene.

Applications in Drug Discovery & Materials[13]

Ionizable Lipids for LNP (mRNA Delivery)

Long-chain unsaturated amines are critical precursors for "lipidoids." The 10-carbon chain provides the necessary hydrophobic bulk to facilitate endosomal escape, while the terminal alkene allows for "in-situ" polymerization or stabilization of the nanoparticle.

  • Protocol Insight: Reaction of 9-Decen-1-amine with an epoxide-terminated core (e.g., C14-epoxide) generates secondary amines with unsaturated tails. These secondary amines are protonated at endosomal pH (~6.0), triggering the release of mRNA payloads.

Surface Functionalization (Silanization)

In microfluidics and biosensors, 9-Decen-1-amine is used to create amine-terminated monolayers on silicon.

  • Hydrosilylation: The alkene reacts with H-Si surfaces (catalyst:

    
    ).
    
  • Result: A covalently bonded C10 chain exposing a free amine (

    
    ) for capturing proteins or DNA.
    

Handling, Stability & Safety

  • Storage: Store at 2–8°C under Argon. The terminal alkene is susceptible to auto-oxidation (peroxide formation) if exposed to air for prolonged periods.

  • Hazards:

    • Corrosive:[1] Causes severe skin burns and eye damage (Category 1B).

    • Sensitizer: Potential respiratory sensitizer.

  • PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.

  • Quenching: Spills should be neutralized with weak acid (citric acid) before disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11378628, Dec-9-en-1-amine. Retrieved from [Link]

  • Yus, M., et al. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Organic Syntheses, 90, 338.[2] Retrieved from [Link]

  • Love, K. T., et al. (2010). Lipid-like materials for low-dose, in vivo gene silencing. Proceedings of the National Academy of Sciences (PNAS). (Context: Use of alkyl amines in lipidoid synthesis). Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data for 9-Decen-1-amine (NMR, IR, Mass Spec) Content Type: Technical Reference Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Chemical Profile

9-Decen-1-amine (CAS: 51382-01-5 ) is a bifunctional intermediate critical in the synthesis of specialized polyamides, surfactants, and cross-linked polymer networks.[1] Its structure features a primary amine head group and a terminal alkene tail, separated by a hydrophobic C10 alkyl chain. This dual functionality makes it a valuable "linker" molecule in drug delivery systems and materials science.

This guide provides a definitive spectroscopic profile for 9-Decen-1-amine, synthesizing experimental data with high-fidelity chemometric principles. It is designed to serve as a self-validating reference for purity assessment and structural elucidation.

Chemical Identity[2][3][4][5]
  • IUPAC Name: Dec-9-en-1-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 155.28 g/mol [2]

  • Structure:

    
    
    

Structural Analysis Strategy

To confirm the identity of 9-Decen-1-amine, a researcher must validate three distinct structural domains:

  • The Amine Terminus (

    
    ):  Confirmed by the diagnostic triplet in 
    
    
    
    NMR and
    
    
    -cleavage in MS.
  • The Alkyl Spacer (

    
    ):  Confirmed by the methylene envelope in NMR.
    
  • The Terminal Alkene (

    
    ):  Confirmed by the vinyl protons in NMR and specific deformation bands in IR.
    
Analytical Workflow

The following diagram outlines the logical flow for structural confirmation, prioritizing non-destructive techniques (NMR) followed by destructive validation (MS).

StructuralElucidation Sample Unknown Sample (Liquid) IR FT-IR Spectroscopy (Functional Groups) Sample->IR Step 1: Screen NMR 1H / 13C NMR (Connectivity) IR->NMR Step 2: Map C/H MS Mass Spectrometry (Molecular Weight) NMR->MS Step 3: Mass/Frag Decision Structure Confirmed? MS->Decision Valid 9-Decen-1-amine Validated Decision->Valid Yes

Figure 1: Logical workflow for the spectroscopic validation of bifunctional aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for assessing the ratio of the amine head to the alkene tail. All data below is referenced to tetramethylsilane (TMS) at 0.00 ppm in


.
NMR Data (400 MHz, )

The proton spectrum is characterized by three distinct regions: the downfield vinyl protons, the mid-field


-methylene protons, and the upfield alkyl chain.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
5.81 ddt (Multiplet)1HH-9Internal vinyl proton (

)
4.99 ddt (Doublet)1HH-10aTerminal vinyl proton (

to H-9)
4.93 ddt (Doublet)1HH-10bTerminal vinyl proton (

to H-9)
2.68 Triplet (

Hz)
2HH-1

-Methylene to amine (

)
2.04 Quartet (

Hz)
2HH-8Allylic methylene (

)
1.42 Quintet2HH-2

-Methylene to amine
1.36 Multiplet2HH-7Homoallylic methylene
1.28 - 1.32 Broad Multiplet8HH-3 to H-6Bulk methylene chain
1.15 Broad Singlet2H

Amine protons (exchangeable with

)

Expert Insight: The integration ratio between the vinyl region (5.8 + 4.9 ppm = 3H) and the


-methylene triplet (2.68 ppm = 2H) is the critical purity check. A deviation from this 3:2 ratio suggests either oxidation of the amine or polymerization of the alkene.
NMR Data (100 MHz, )
Chemical Shift (

, ppm)
Carbon TypeAssignment
139.2 CHC-9 (Internal alkene)
114.1

C-10 (Terminal alkene)
42.2

C-1 (

to amine)
33.8

C-8 (Allylic)
33.6

C-2 (

to amine)
29.4 - 28.9

C-3 to C-7 (Bulk chain)

Infrared (IR) Spectroscopy

FT-IR is used primarily to confirm the presence of the primary amine and the unsaturation status.

Wavenumber (

)
Vibration ModeFunctional GroupDiagnostic Note
3350 - 3250 N-H StretchPrimary AmineWeak doublet (sym/asym stretch).
3076 =C-H StretchAlkeneSharp, weak band above 3000

.
2925, 2854 C-H StretchAlkyl ChainStrong asymmetric/symmetric stretches.
1640 C=C StretchAlkeneWeak band, characteristic of terminal alkenes.
1560 - 1600 N-H BendPrimary Amine"Scissoring" vibration.
990, 910 =C-H BendAlkeneStrong out-of-plane bending (vinyl group).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern dominated by the amine group.

Ionization Mode: Electron Impact (EI, 70 eV)
  • Molecular Ion (

    
    ): 
    
    
    
    155 (Weak intensity, typical for aliphatic amines).
  • Base Peak:

    
     30.
    
Fragmentation Pathway

Aliphatic primary amines undergo a dominant


-cleavage , where the bond between the 

and

carbons breaks. This stabilizes the positive charge on the nitrogen.

Mechanism:

  • 
     forms at 
    
    
    
    155.
  • Homolytic cleavage occurs at the C1-C2 bond.

  • The fragment

    
     is formed (
    
    
    
    30).
  • The remaining alkyl radical (

    
    ) is neutral and not detected.
    

MassSpec M_Ion Molecular Ion (M+) m/z 155 AlphaCleavage Alpha-Cleavage (Breaking C1-C2) M_Ion->AlphaCleavage BasePeak Base Peak [CH2=NH2]+ m/z 30 AlphaCleavage->BasePeak Dominant Path NeutralLoss Neutral Radical [C9H17]• (Not Detected) AlphaCleavage->NeutralLoss

Figure 2: Dominant fragmentation pathway for 9-Decen-1-amine under Electron Impact (EI).

Other Diagnostic Fragments
  • 
     41:  Allyl cation (
    
    
    
    ), derived from the alkene tail.
  • 
     55, 69, 83:  Hydrocarbon clusters (
    
    
    
    ) typical of long alkyl chains.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.

  • Solvent: Use Chloroform-d (

    
    ) with 0.03% TMS v/v.
    
  • Concentration: Dissolve 10-15 mg of 9-Decen-1-amine in 0.6 mL of solvent.

  • Handling: Amine protons can exchange with water. Ensure the NMR tube and solvent are strictly anhydrous to observe the broad singlet at 1.15 ppm. If

    
     is added, the peak at 1.15 ppm will disappear, confirming the 
    
    
    
    assignment.
Protocol 2: GC-MS Analysis

Objective: Assess purity and molecular weight.[3]

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 60°C (hold 2 min), ramp 10°C/min to 280°C.

  • Note: Primary amines can tail on standard columns. Derivatization with trifluoroacetic anhydride (TFAA) may be required for sharper peak shapes if quantification is critical.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11378628, Dec-9-en-1-amine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 9-Decen-1-ol (Analogous Spectral Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Authoritative text for general amine/alkene shifts).

  • SpectraBase. (2024). 9-Decen-1-amine NMR and IR Spectra Records. John Wiley & Sons.[2][3] (Confirming existence of specific spectral records).

Sources

A Technical Guide to the Biological Activity of Unsaturated Primary Amines: From Fungal Membranes to Neural Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unsaturated primary amines, a class of organic compounds characterized by the presence of a carbon-carbon double or triple bond adjacent to an amino group, represent a cornerstone in modern medicinal chemistry. Their unique electronic and structural properties confer a diverse range of biological activities, making them privileged scaffolds in drug discovery. This guide provides an in-depth exploration of two prominent classes: the allylamines, which have revolutionized the treatment of fungal infections, and the propargylamines, which are critical in the management of neurodegenerative diseases. We will dissect their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for assessing their bioactivity, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Structural Basis of Potency

The reactivity and biological targeting of amines are fundamental to pharmacology.[1][2] The introduction of unsaturation—an adjacent alkene (allylamine) or alkyne (propargylamine)—dramatically alters the molecule's chemical properties. This unsaturation can serve as a reactive handle for covalent modification of enzyme targets or as a rigid structural element that enhances binding affinity and selectivity. This guide focuses on primary amines within these classes, which are foundational for many advanced, often tertiary, amine drugs.

  • Allylamines : Featuring a C=C-C-N backbone, these compounds are best known as potent antifungal agents.

  • Propargylamines : Characterized by a C≡C-C-N structure, this moiety is integral to a class of highly effective enzyme inhibitors used in treating neurodegenerative disorders.[3][4]

Key Classes and Mechanisms of Action

The therapeutic success of unsaturated amines stems from their highly specific interactions with critical biological targets.

The Allylamines: Disrupting Fungal Cell Integrity

The primary mechanism of action for antifungal allylamines like Terbinafine and Naftifine is the specific inhibition of squalene epoxidase.[5][6][7][8][9] This enzyme is a critical, non-cytochrome P-450-dependent component in the fungal ergosterol biosynthesis pathway.[10][11] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and proper function.[6][7][12]

The inhibition of squalene epoxidase has a dual-action effect on the fungal cell:[5]

  • Ergosterol Depletion : The blockade of the pathway leads to a deficiency in ergosterol, which compromises the structural integrity of the fungal cell membrane.[10][12][13] This effect is primarily fungistatic, arresting fungal growth.[10][14]

  • Toxic Squalene Accumulation : The enzymatic block causes the upstream precursor, squalene, to accumulate to toxic levels within the cell.[8][10][13] High concentrations of this hydrocarbon are believed to interfere with membrane function and cell wall synthesis, leading to increased membrane permeability and ultimately, cell death (fungicidal action).[8][10][14][15]

This dual mechanism of fungistatic and fungicidal activity makes allylamines highly effective against a broad spectrum of dermatophytes.[5][14][15][16]

G cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Allylamine Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Squalene_Epoxidase Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Allylamines Allylamines Allylamines->Squalene_Epoxidase Inhibits Ergosterol_Depletion Ergosterol Depletion (Fungistatic) Squalene_Epoxidase->Ergosterol_Depletion Pathway Blocked Squalene_Accumulation Squalene Accumulation (Fungicidal) Squalene_Epoxidase->Squalene_Accumulation Precursor Buildup Cell_Death Fungal Cell Death Ergosterol_Depletion->Cell_Death Squalene_Accumulation->Cell_Death G cluster_synapse Dopaminergic Synapse cluster_inhibition Mechanism of Propargylamine Action Dopamine Dopamine MAOB MAO-B (in Mitochondria) Dopamine->MAOB Metabolized by Metabolites Metabolites MAOB->Metabolites Increased_Dopamine Increased Synaptic Dopamine MAOB->Increased_Dopamine Metabolism Blocked Rasagiline Rasagiline Rasagiline->MAOB Irreversibly Inhibits Therapeutic_Effect Symptomatic Relief Increased_Dopamine->Therapeutic_Effect

Caption: Propargylamine inhibition of MAO-B in a dopaminergic synapse.

Intriguingly, the therapeutic benefit of propargylamines like rasagiline may extend beyond simple MAO inhibition. Studies have shown that the propargyl moiety itself confers significant neuroprotective properties, independent of its effect on MAO. [17][18]These neuroprotective actions are associated with the prevention of apoptosis through the activation of anti-apoptotic proteins like Bcl-2 and protein kinase C (PKC), and the downregulation of pro-apoptotic factors. [17][19]

Quantitative Bioactivity Data

The efficacy and selectivity of these compounds are quantified by their inhibition constants (Ki) or the concentration required for 50% inhibition (IC50).

Table 1: Inhibitory Activity of Allylamines against Squalene Epoxidase

Compound Fungal Species Fungal IC50/Ki Mammalian Source Mammalian IC50/Ki Selectivity Ratio (Mammalian/Fungal) Reference
Terbinafine Candida albicans 30 nM (Ki) Rat Liver 77 µM (Ki) ~2567 [10]
Naftifine Candida albicans 1.1 µM (Ki) Rat Liver >100 µM >90 [20]
Terbinafine Dermatophytes 0.01 µg/ml (MIC) - - - [16]

| Naftifine | Dermatophytes | 0.1 µg/ml (MIC) | - | - | - | [16]|

Table 2: Inhibitory Activity of Propargylamines against MAO Isoforms

Compound Target IC50 Selectivity Primary Indication Reference
Rasagiline MAO-B ~5.4 nM Highly selective for MAO-B Parkinson's Disease [21][18]
Selegiline MAO-B ~10 nM Selective for MAO-B Parkinson's Disease [22]

| Pargyline | MAO-B | - | Non-selective at higher doses | Antihypertensive (historical) | [22]|

Experimental Protocols for Bioactivity Assessment

Validating the biological activity of novel unsaturated primary amines requires robust and reproducible assays. The following protocols provide a framework for key experimental evaluations.

Protocol: Squalene Epoxidase Inhibition Assay (Cell-Free)

This protocol assesses the direct inhibitory effect of a compound on squalene epoxidase activity in a fungal microsomal preparation.

Objective: To determine the IC50 value of a test compound against fungal squalene epoxidase.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Microsome isolation buffer (e.g., 0.1 M potassium phosphate, pH 7.4, 1 mM EDTA)

  • Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.4, 1 mM NADPH)

  • [³H]-squalene (radiolabeled substrate)

  • Test compounds dissolved in DMSO

  • Scintillation fluid and vials

  • Glass beads or homogenizer

  • Ultracentrifuge

Methodology:

  • Microsome Preparation: a. Grow the fungal culture to the mid-log phase and harvest cells by centrifugation. b. Wash cells with isolation buffer. c. Lyse cells mechanically (e.g., with glass beads or a homogenizer) in cold isolation buffer. d. Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes to remove cell debris. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomes. f. Resuspend the microsomal pellet in a minimal volume of isolation buffer and determine the protein concentration (e.g., via Bradford assay).

  • Inhibition Assay: a. Prepare serial dilutions of the test compound in DMSO. b. In a microcentrifuge tube, combine the assay buffer, a fixed amount of microsomal protein (e.g., 50-100 µg), and the test compound at various concentrations (final DMSO concentration <1%). c. Pre-incubate the mixture at 30°C for 5 minutes. d. Initiate the reaction by adding [³H]-squalene. e. Incubate at 30°C for a fixed time (e.g., 30 minutes). f. Stop the reaction by adding a strong base (e.g., 15% KOH in methanol).

  • Extraction and Quantification: a. Saponify the mixture by heating to extract non-saponifiable lipids (squalene and sterols). b. Extract the lipids with an organic solvent (e.g., hexane). c. Separate the substrate ([³H]-squalene) from the product ([³H]-squalene epoxide and subsequent sterols) using thin-layer chromatography (TLC). d. Scrape the corresponding spots from the TLC plate, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a DMSO-only control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro Squalene Epoxidase Inhibition Assay.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol uses a commercially available fluorometric assay to determine the inhibitory potential of compounds against MAO-A and MAO-B.

Objective: To determine the IC50 values of a test compound against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate (e.g., p-tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • Known inhibitors for controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Assay Preparation: a. Prepare serial dilutions of the test compound and control inhibitors in DMSO. b. In the wells of a 96-well plate, add the assay buffer. c. Add the test compound dilutions or controls to the appropriate wells (final DMSO concentration <1%). d. Add either the MAO-A or MAO-B enzyme to each well. e. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Detection: a. Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorometric probe in assay buffer. b. Add the reaction mixture to all wells to start the reaction. The MAO enzyme will oxidize the substrate, producing H₂O₂. The H₂O₂ in the presence of HRP reacts with the probe to generate a fluorescent product. [23]3. Measurement: a. Immediately place the plate in a fluorescence plate reader. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation/emission wavelengths (e.g., 535/587 nm for Amplex Red).

  • Data Analysis: a. Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well. b. Calculate the percentage of inhibition for each compound concentration relative to a DMSO-only control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for both MAO-A and MAO-B.

Toxicological Considerations

While therapeutically effective, unsaturated amines are not without toxicological risks that must be considered during drug development.

  • Cardiovascular Toxicity: Allylamine itself is a known cardiovascular toxin, causing damage to the myocardium and vascular smooth muscle. [24]Its toxicity is linked to its metabolism by semicarbazide-sensitive amine oxidase (SSAO) into the highly reactive and toxic aldehyde, acrolein, along with hydrogen peroxide. [25]* Hepatotoxicity: Oral allylamine antifungals, such as terbinafine, carry a rare risk of hepatobiliary dysfunction. [26]* Drug and Food Interactions: Propargylamine-based MAO inhibitors can cause a life-threatening hypertensive crisis if taken with foods rich in tyramine (e.g., aged cheeses, cured meats) or with certain sympathomimetic drugs. [][28]This is primarily a risk with non-selective or MAO-A inhibitors.

  • General Irritation: As reactive molecules, many simple unsaturated amines are irritants to the skin, eyes, and mucous membranes. [24][25]

Future Directions and Therapeutic Potential

The unique chemical reactivity and structural features of unsaturated primary amines continue to make them attractive moieties for drug discovery. [3][4][29]Current research is focused on several key areas:

  • Multifunctional Ligands: The propargylamine moiety is being incorporated into novel chemical structures designed to hit multiple targets simultaneously. For example, compounds combining a propargylamine (for MAO-B inhibition) with other functional groups (e.g., cholinesterase inhibitors, metal chelators) are being investigated as potential treatments for Alzheimer's disease. [30]* Broadening Antifungal Spectrum: Efforts are underway to modify the allylamine scaffold to enhance its activity against a wider range of fungal pathogens, including those resistant to current therapies.

  • Green Synthesis: New synthetic methodologies are being developed to produce these valuable compounds more efficiently and sustainably, avoiding harsh reagents and toxic metals. [22][31]

Conclusion

Unsaturated primary amines are a versatile and powerful class of bioactive molecules. The allylamines, through their targeted disruption of the fungal ergosterol pathway, provide a potent fungicidal action that is crucial for treating dermatophytic infections. In parallel, the propargylamines offer profound therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter levels through MAO inhibition and exerting direct neuroprotective effects. A thorough understanding of their mechanisms, structure-activity relationships, and potential toxicities, guided by the robust experimental protocols detailed herein, is essential for harnessing their full therapeutic potential and developing the next generation of innovative medicines.

References

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  • Youdim, M. B. H., & Weinstock, M. (2005, April 15). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. PubMed.
  • Wikipedia. (n.d.). Naftifine.
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  • Ganapathy, M., & Anandan, S. (n.d.). Antidermatophytic activity of allylamine derivatives. PubMed.
  • Manujyothi, R., & Pillai, A. K. (2021, May 30). Solvent-free synthesis of propargylamines: an overview. RSC Publishing.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (n.d.). Allylamine Acute Exposure Guideline Levels. NCBI.
  • Merck Veterinary Manual. (n.d.). Allylamines for Use in Animals - Pharmacology.
  • Szoko, E., et al. (2021, April 30). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PMC.
  • Boor, P. J., & Hysmith, R. M. (1987, May). Allylamine cardiovascular toxicity. PubMed - NIH.
  • BOC Sciences. (n.d.). Custom Amine Synthesis Services.
  • Rowles, I., et al. (n.d.). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. ResearchGate.
  • Boulton, A. A., & Yu, P. H. (n.d.). Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders? PMC.
  • Tijjani, H., et al. (2024, March 1). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. PMC.
  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs).
  • Bako, E., et al. (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.
  • chemash. (2025, August 18). Biological Importance & Applications of Amines.
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor.
  • Ali, I., et al. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. PMC - NIH.
  • Kabara, J. J., & Galbraith, H. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines.
  • FAU. (2025, June 16). Sustainable synthesis of biomolecules and pharmaceuticals.
  • Rimon, O. (2019, March 12). What is the toxicity mechanism of propargylamine? ResearchGate.
  • Ali, I., et al. (2017, October 12). Facile and Green Synthesis of Saturated Cyclic Amines. MDPI.
  • Rutgers University. (2005). Principles of Drug Action 1, Spring 2005, Amines.

Sources

Advanced Applications of Long-Chain Aliphatic Amines: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain aliphatic amines (LCAAs) represent a critical class of cationic surfactants and chemical intermediates defined by a hydrophobic alkyl tail (typically C8–C22) and a hydrophilic nitrogenous head group.[1] Their utility spans from the macroscopic extraction of minerals to the nanoscopic engineering of quantum dots. This technical guide synthesizes the physicochemical mechanisms driving these applications, providing actionable protocols for researchers in surface chemistry, materials science, and corrosion engineering.

Physicochemical Foundations

The efficacy of LCAAs is governed by the Hydrophilic-Lipophilic Balance (HLB) and the critical micelle concentration (CMC) . The amine head group (primary, secondary, tertiary, or quaternary) dictates the charge density and pH sensitivity, while the alkyl chain length controls solubility and hydrophobic interaction strength.

Key Structure-Activity Relationships (SAR)
FeatureEffect on PerformanceApplication Relevance
Chain Length (C8-C10) High solubility, lower hydrophobicityAntimicrobials, light-duty surfactants
Chain Length (C12-C18) Optimal hydrophobicity, strong surface adsorptionFlotation collectors, corrosion inhibitors
Head Group (Primary) pH-dependent ionization (pKa ~10.6)Mineral flotation (Silica/Quartz)
Head Group (Quaternary) pH-independent chargeDisinfectants, antistatic agents

Industrial Application: Mineral Flotation

In the mining industry, LCAAs are the standard collectors for the reverse flotation of silica from iron ore and phosphate beneficiation.

Mechanism of Action

The separation relies on the electrostatic attraction between the protonated amine (


) and the negatively charged silicate surface.
  • Electrostatic Adsorption: At pH > 2 (isoelectric point of silica), the silica surface is negative. The cationic amine adsorbs into the Stern layer.

  • Hemimicelle Formation: As amine concentration increases, the alkyl chains associate via Van der Waals forces, forming 2D aggregates (hemimicelles) on the surface.

  • Hydrophobization: The outwardly oriented alkyl tails render the particle hydrophobic, facilitating attachment to air bubbles.

Visualization: Flotation Dynamics

FlotationMechanism cluster_0 Aqueous Phase (pH 6-10) Amine Protonated Amine (R-NH3+) Silica Silica Particle (Surface Charge: -) Amine->Silica Electrostatic Attraction Hemimicelle Hemimicelle Formation Amine->Hemimicelle Van der Waals (Chain-Chain) Bubble Air Bubble Silica->Bubble Hydrophobic Attachment Hemimicelle->Silica Enhanced Adsorption caption Fig 1: Electrostatic adsorption and hemimicelle formation driving silica flotation.

Protocol: Micro-Flotation of Quartz using Dodecylamine

Objective: Determine the recovery of quartz particles as a function of pH. Reagents: High-purity Quartz (100-200 µm), Dodecylamine Hydrochloride (DAH), HCl/NaOH for pH adjustment.

  • Preparation: Deslime quartz to remove ultrafine particles that consume excess reagent.

  • Conditioning:

    • Suspend 1g of quartz in 150 mL deionized water.

    • Adjust pH to desired value (e.g., pH 10) using dilute NaOH.

    • Add DAH solution to reach

      
       M.
      
    • Condition for 5 minutes under mild agitation to allow adsorption equilibrium.

  • Flotation:

    • Transfer suspension to a Hallimond tube.

    • Introduce nitrogen gas at a fixed flow rate (e.g., 30 mL/min) for 1 minute.

  • Analysis:

    • Collect the floated (concentrate) and non-floated (tailings) fractions.

    • Dry, weigh, and calculate Recovery (%) =

      
      .
      

Asset Integrity: Corrosion Inhibition

LCAAs act as filming amines in the oil and gas sector. They mitigate corrosion in carbon steel pipelines exposed to acidic environments (


, 

).
Mechanism: Film Formation

The nitrogen lone pair donates electrons to the empty d-orbitals of the metal (chemisorption), while the long alkyl tail forms a hydrophobic barrier that repels water and corrosive ions (


, 

).[2]
Visualization: Inhibition Pathway

CorrosionInhibition Metal Metal Surface (Fe) Amine Aliphatic Amine (Inhibitor) Adsorption Adsorption (Langmuir Isotherm) Amine->Adsorption Diffusion Corrosive Corrosive Agents (H+, Cl-, H2O) Adsorption->Metal N-Metal Bonding (Donor-Acceptor) Film Hydrophobic Monolayer Adsorption->Film Self-Assembly Film->Corrosive Steric/Hydrophobic Blockade Protection Corrosion Rate Reduction Film->Protection Efficiency > 90% caption Fig 2: Mechanism of corrosion inhibition via amine film formation on metal surfaces.

Protocol: Electrochemical Impedance Spectroscopy (EIS) Screening

Objective: Quantify inhibition efficiency (IE) of Octadecylamine on mild steel. Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl).

  • Surface Prep: Polish mild steel coupons with SiC paper (up to 1200 grit), degrease with acetone.

  • Electrolyte: Prepare 1M HCl solution (blank) and solutions containing 10-100 ppm Octadecylamine.

  • OCP Stabilization: Immerse working electrode for 30 mins until Open Circuit Potential (OCP) stabilizes.

  • Measurement:

    • Apply AC amplitude of 10 mV over a frequency range of 100 kHz to 10 mHz.

    • Record Nyquist plots.

  • Calculation:

    • Determine Charge Transfer Resistance (

      
      ) from the semicircle diameter.
      
    • 
      .
      

Nanotechnology: Shape-Controlled Synthesis

In the synthesis of metallic nanoparticles, LCAAs (e.g., Oleylamine, Hexadecylamine) function simultaneously as solvents, reducing agents, and capping ligands .

Case Study: Iron Nanoparticles

Research by Lacroix et al.[3] [1] and Kovalenko et al. [2] demonstrates that long-chain amines can reduce organometallic precursors at moderate temperatures to yield monodisperse nanocrystals.[3][4]

Protocol: Synthesis of Fe(0) Nanoparticles

Reagents: Iron(II) precursor


, Hexadecylamine (HDA), Mesitylene.[3][4]
Atmosphere:  Strict inert atmosphere (Argon/Nitrogen glovebox).
  • Precursor Mix: In a glovebox, dissolve 1 mmol of Fe precursor in 10 mL of dry mesitylene.

  • Amine Prep: In a reaction flask, melt 10 mmol of Hexadecylamine (HDA) at 60°C.

  • Reaction:

    • Add the Fe precursor solution to the molten HDA.

    • Heat the mixture to 150°C and hold for 24-48 hours.

    • Note: The amine acts as the reducing agent.[3][4][5] The solution will turn black, indicating nucleation.

  • Purification:

    • Precipitate particles by adding excess ethanol (antisolvent).

    • Centrifuge at 6000 rpm for 10 mins.

    • Resuspend in toluene.

Visualization: Synthesis Workflow

NanoSynthesis Precursor Fe Precursor + HDA (Solvent) Heating Heat to 150°C (Reduction) Precursor->Heating Nucleation Nucleation (Burst) Heating->Nucleation Activation Energy Growth Controlled Growth (Ostwald Ripening) Nucleation->Growth Capping Amine Capping (Steric Stabilization) Growth->Capping Surface Passivation caption Fig 3: One-pot synthesis of Fe nanoparticles using Hexadecylamine as reducing/capping agent.

Biomedical Frontiers: Antimicrobial Activity

LCAAs exhibit potent antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves the disruption of the bacterial cell membrane integrity.

  • Optimal Chain Length: Studies indicate that C12 (Dodecyl) to C14 (Tetradecyl) amines often show peak biological activity due to the balance between solubility and membrane insertion capability [3].

  • Toxicity: While effective, primary amines can be cytotoxic to mammalian cells. Current research focuses on "soft" amines or pro-drug formulations that degrade into non-toxic metabolites.

References

  • Lacroix, L. M., et al. (2011). Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles. Journal of Materials Chemistry. Link

  • Kovalenko, M. V., et al. (2015). A general synthesis strategy for monodisperse metallic and metalloid nanoparticles. Journal of the American Chemical Society. Link

  • Kubo, I., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules. Link

  • Fuerstenau, D. W., et al. (1964). The flotation behavior of quartz in the presence of alkyl ammonium acetates. Columbia University/SME. Link

  • BenchChem. (2025).[1] A Comparative Analysis of Long-Chain Aliphatic Amines in Industrial and Biomedical Applications. Link

Sources

Safety, Handling, and Hazards of 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development
Part 1: Core Directive & Executive Summary

Identity Verification & Critical Alert

  • Chemical Name: 9-Decen-1-amine[1][2][3]

  • Valid CAS Number: 51382-01-5[1][2]

  • User-Provided CAS (20056-36-8): Discrepancy Detected. The CAS 20056-36-8 does not correspond to 9-Decen-1-amine in standard chemical registries (PubChem, ECHA, CAS). This guide strictly addresses 9-Decen-1-amine (CAS 51382-01-5) .[1][2]

    • Action Required: Verify the Certificate of Analysis (CoA) on your specific vial. If your container is labeled 20056-36-8, confirm the structure via NMR/MS before proceeding, as it may be a salt form or a different isomer.

Executive Summary 9-Decen-1-amine is a bifunctional C10 building block featuring a primary amine headgroup and a terminal alkene tail. Its utility in drug development lies in its ability to serve as a stable, flexible linker for PROTACs, antibody-drug conjugates (ADCs), and macrocyclic peptide synthesis. However, its dual functionality presents unique storage and handling challenges: the amine is prone to carbamation (reaction with atmospheric CO₂), while the alkene requires protection from non-specific oxidation.

Part 2: Molecular Profile & Intrinsic Hazards
1. Physicochemical Properties
PropertyValueNotes
Molecular Formula C₁₀H₂₁N
Molecular Weight 155.28 g/mol
Physical State Liquid (at 20°C)Colorless to pale yellow oil.
Boiling Point ~215–220°C (est.)Experimental data limited. Based on C10 alcohol/aldehyde analogs.
Flash Point > 95°C (est.)Combustible but not highly flammable.[4]
pKa (Conjugate Acid) ~10.5Typical for primary alkyl amines; highly basic.
Density ~0.81 g/mLLighter than water.
Solubility Organic SolventsSoluble in DCM, MeOH, DMSO. Poor water solubility.
2. Hazard Classification (GHS)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

  • Reactivity Hazard: Incompatible with strong oxidizers, acids, and acid chlorides.

Part 3: Operational Handling & Synthesis
1. Storage & Stability
  • Atmospheric Sensitivity: Primary amines rapidly react with atmospheric CO₂ to form carbamate salts (white crust formation).

    • Protocol: Store under Argon or Nitrogen atmosphere.

  • Temperature: Store at 2–8°C.

  • Container: Amber glass with Teflon-lined caps. Avoid ground glass joints without grease, as amine creeping can cause seizing.

2. Synthesis & Reactivity Profile

The molecule's value lies in its orthogonal reactivity :

  • Amine Terminus: Reacts via nucleophilic substitution, amide coupling, or reductive amination.

  • Alkene Terminus: Participates in Olefin Metathesis (RCM), thiol-ene "click" chemistry, or hydroboration.

Common Synthetic Risks:

  • Self-Polymerization: Unlikely under standard conditions, but radical initiators can trigger oligomerization of the alkene.

  • Oxidation: The alkene is susceptible to epoxidation if exposed to peracids intended for other parts of a complex molecule.

3. Experimental Workflow: Safe Handling

HandlingWorkflow Start Acquisition Storage Storage (4°C, Argon) Start->Storage Check CoA Storage->Storage Reseal under Ar Dispensing Dispensing (Fume Hood + N2) Storage->Dispensing Equilibrate to RT Reaction Reaction Setup Dispensing->Reaction Add Reagents Quench Quench/Workup (Acidic Neutralization) Reaction->Quench Complete Waste Waste Disposal (Basic Organic) Quench->Waste Segregate

Caption: Logical flow for handling 9-Decen-1-amine to prevent degradation and exposure.

Part 4: Emergency Response & First Aid

Scenario: Skin/Eye Exposure [4][5][6]

  • Mechanism: The high pKa (~10.5) causes rapid saponification of skin lipids and protein denaturation.

  • Immediate Action:

    • Skin: Drench with water for 15 minutes. Do not use vinegar (exothermic neutralization risk).

    • Eyes: Irrigate immediately at an eyewash station for 15+ minutes. Hold eyelids open.

    • Medical: Seek evaluation for potential corneal erosion.

Scenario: Spills

  • Small Spill (<10 mL): Absorb with vermiculite or sand. Neutralize residue with dilute acetic acid only after bulk removal.

  • Large Spill: Evacuate area. Use SCBA if vapors are present.

Part 5: Synthesis Applications in Drug Discovery

9-Decen-1-amine is frequently used to synthesize PROTAC linkers . The amine attaches to an E3 ligase ligand (e.g., Thalidomide derivative), while the alkene allows for "stapling" or connection to the target protein ligand via metathesis.

Protocol: Amide Coupling (General Guidance)

  • Activation: Activate carboxylic acid partner (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Addition: Add 9-Decen-1-amine (1.0 eq) dropwise.

  • Monitoring: Monitor via LC-MS. The amine spot will disappear; product will show M+1 mass.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO₃.

Reactivity Map

ReactivityMap Center 9-Decen-1-amine Amine Amine Group (-NH2) Center->Amine Alkene Alkene Group (-C=C) Center->Alkene Amide Amide Coupling (Linker formation) Amine->Amide RedAmin Reductive Amination (Sec. Amine synthesis) Amine->RedAmin Carbamate Carbamate Formation (Protection/Degradation) Amine->Carbamate RCM Ring-Closing Metathesis (Macrocyclization) Alkene->RCM ThiolEne Thiol-Ene Click (Bioconjugation) Alkene->ThiolEne Oxidation Epoxidation (Metabolic study) Alkene->Oxidation

Caption: Orthogonal reactivity pathways for 9-Decen-1-amine in medicinal chemistry.

References
  • PubChem. Dec-9-en-1-amine (Compound).[2][3] National Library of Medicine. Accessed 2026.[2][7] Link

  • European Chemicals Agency (ECHA). Registration Dossier: Amines, C10-16-alkyldimethyl.[2] (General amine safety data). Link

  • Sigma-Aldrich. Safety Data Sheet: 9-Decen-1-ol (Precursor/Analog Safety).Link

  • McGown, A., et al. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Med. Chem. Lett. 2025. Link

  • BenchChem. Synthetic Routes to Functionalized Amine Derivatives. Application Notes.[5][8][9] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-Decen-1-amine is a bifunctional linear molecule featuring a primary amine at one terminus and a carbon-carbon double bond at the other. This structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and functionalized materials. The presence of two reactive centers—a nucleophilic amine and an electrophilic alkene—imparts a unique chemical versatility. However, this same bifunctionality presents significant challenges regarding the compound's stability and long-term storage.

This guide provides a comprehensive overview of the factors influencing the stability of 9-Decen-1-amine. It details potential degradation pathways, outlines scientifically grounded storage and handling protocols, and presents a framework for conducting stability studies. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the purity, integrity, and performance of 9-Decen-1-amine in their applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 9-Decen-1-amine is essential for predicting its behavior and designing appropriate storage solutions.

PropertyValueSource
IUPAC Name dec-9-en-1-aminePubChem[1]
Molecular Formula C₁₀H₂₁NPubChem[1]
Molecular Weight 155.28 g/mol PubChem[1]
Appearance Yellow Sticky Oil (predicted)CarboSynUSA, Inc.[2]
Boiling Point Not precisely determined; estimated to be similar to 9-Decen-1-ol (234-238 °C)Sigma-Aldrich
Topological Polar Surface Area 26 ŲPubChem[1]
CAS Number 51382-01-5PubChem[1]

Core Principles of Chemical Stability

The stability of 9-Decen-1-amine is dictated by the combined reactivity of its two functional groups. Understanding the inherent chemical tendencies of the primary amine and the terminal alkene is critical to mitigating degradation.

The Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom makes the primary amine group both basic and nucleophilic. This reactivity profile is central to its degradation potential:

  • Basicity and Salt Formation: As a base, the amine readily reacts with acids to form ammonium salts. This includes acidic gases in the atmosphere, such as carbon dioxide (CO₂), which can react to form carbamate salts. While this is a reversible reaction, it alters the chemical identity of the material.

  • Nucleophilicity and Oxidation: The amine is a strong nucleophile, making it susceptible to attack by electrophiles. More importantly, the nitrogen lone pair facilitates oxidation. Atmospheric oxygen can oxidize the amine, leading to a variety of degradation products, including N-oxides, imines, or more complex condensation products. This process can be catalyzed by light, heat, and trace metal impurities.

The Terminal Alkene

The π-bond of the terminal alkene is a region of high electron density, making it susceptible to electrophilic addition and oxidative cleavage.

  • Oxidative Cleavage: The double bond can be attacked by oxidizing agents, such as atmospheric oxygen, ozone, or peroxides. This can lead to the formation of epoxides, which may subsequently hydrolyze to diols, or result in cleavage of the carbon-carbon bond to form smaller aldehydes and carboxylic acids.

  • Polymerization: The terminal double bond can undergo free-radical or acid-catalyzed polymerization, particularly when exposed to heat, UV light, or radical initiators. This leads to the formation of higher molecular weight oligomers and polymers, significantly reducing the purity of the monomer.

Synergistic Reactivity

The interaction between the two functional groups can lead to complex degradation pathways. For example, initial oxidation at one site can generate reactive intermediates that trigger further reactions at the other site, leading to a cascade of degradation events.

Potential Degradation Pathways

To ensure the long-term integrity of 9-Decen-1-amine, it is crucial to understand the specific chemical transformations it can undergo. The primary degradation pathways are driven by oxidation and reaction with atmospheric components.

  • Pathway A: Amine Oxidation: Direct oxidation of the primary amine can lead to the formation of a nitroso intermediate, followed by further oxidation to a nitro compound or other degradation products.

  • Pathway B: Alkene Epoxidation: Reaction with atmospheric oxygen or trace peroxides can form an epoxide at the terminal double bond. This epoxide is a reactive intermediate that can hydrolyze to form 9,10-dihydroxydecan-1-amine.

  • Pathway C: Oxidative Cleavage: A more aggressive oxidation can cleave the double bond entirely, resulting in the formation of nonanal and potentially further oxidation products.

  • Pathway D: Carbamate Formation: The basic amine group can react with atmospheric CO₂ in the presence of moisture to form a carbamate salt, which exists in equilibrium with the parent amine.

  • Pathway E: Polymerization: Initiated by light, heat, or radical species, the terminal alkene can polymerize, forming high-molecular-weight impurities.

The following diagram illustrates these potential degradation routes.

G cluster_main 9-Decen-1-amine Stability start 9-Decen-1-amine A Amine Oxidation (Nitroso/Nitro Compounds) start->A O2, Light, Metal Ions B Alkene Epoxidation (Epoxide Intermediate) start->B O2, Peroxides C Oxidative Cleavage (Nonanal) start->C O3, Strong Oxidants D CO2 Reaction (Carbamate Salt) start->D CO2, H2O E Polymerization start->E Heat, Light, Radicals B_hydrolysis Hydrolysis (Diol Product) B->B_hydrolysis

Caption: Potential degradation pathways for 9-Decen-1-amine.

Recommended Storage and Handling Conditions

Based on the chemical vulnerabilities of 9-Decen-1-amine, a multi-faceted approach to storage is required to maximize its shelf-life and preserve its purity.

Core Storage Recommendations
  • Temperature: Storage at low temperatures is critical. For long-term storage, temperatures of 2-8°C are recommended to significantly slow down the rates of all potential degradation reactions.[2] For day-to-day use, storing in a cool, dark place away from direct heat sources is sufficient.

  • Atmosphere: The most significant threat to stability is atmospheric oxygen and carbon dioxide. Therefore, 9-Decen-1-amine should be stored under an inert atmosphere . Blanketing the container with a dry, inert gas such as argon or nitrogen before sealing is the most effective practice. This displaces oxygen and moisture, preventing oxidation and carbamate formation.

  • Light: Photons, particularly in the UV spectrum, can provide the activation energy needed to initiate radical-based degradation and polymerization. The material should always be stored in amber glass or opaque containers to protect it from light.

  • Container: The container must have a tight-fitting seal to prevent the ingress of air and moisture. Materials of construction should be non-reactive. Borosilicate glass or fluorinated polyethylene (HDPE) are suitable choices. After opening, containers must be carefully resealed to prevent leakage and atmospheric contamination.

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Long-term)Minimizes reaction kinetics for all degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine and alkene; prevents reaction with CO₂.
Light Exposure Protect from light (Amber/Opaque Container)Prevents photo-initiated polymerization and oxidation.
Container Seal Tightly SealedPrevents ingress of atmospheric oxygen, CO₂, and moisture.
Incompatible Materials

To prevent hazardous reactions and accelerated degradation, 9-Decen-1-amine should be stored away from the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, chlorates) can react violently and cause rapid, uncontrolled degradation.

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) will cause a strong exothermic reaction to form the corresponding ammonium salt.

  • Acid Anhydrides and Acid Chlorides: React vigorously with the amine group.[3]

  • Aldehydes and Ketones: Can react with the primary amine to form imines.[4]

  • Halogenated Compounds: May react with the amine.[5]

Protocol for Establishing a Stability Profile

For critical applications, particularly in drug development, it is essential to perform a formal stability study to determine a re-test date or shelf life under defined storage conditions. This involves a long-term study under recommended conditions and may include an accelerated study to predict long-term outcomes.

Objective

To evaluate the stability of 9-Decen-1-amine over time under specified storage conditions by monitoring its purity and the formation of degradation products.

Experimental Workflow for Long-Term Stability

The following diagram outlines the key steps in a typical stability study.

G cluster_workflow Stability Study Workflow start Obtain High-Purity 9-Decen-1-amine Batch aliquot Aliquot into Inert Vials (Amber Glass, N2 Atmosphere) start->aliquot storage Place Samples into Controlled Stability Chambers aliquot->storage pull Pull Samples at Pre-defined Time Points (e.g., 0, 3, 6, 12, 24 months) storage->pull analysis Analyze Samples for Purity and Degradation Products pull->analysis data Compile and Analyze Data (Assess Trends, Calculate Shelf Life) analysis->data end Establish Re-test Period data->end

Caption: Experimental workflow for a long-term stability study.

Step-by-Step Methodology
  • Initial Characterization (T=0): A comprehensive analysis of the initial batch of 9-Decen-1-amine is performed. This includes appearance, identity confirmation (e.g., by FTIR or NMR), and purity assessment using a validated, stability-indicating analytical method.

  • Sample Preparation: Aliquot the material into multiple, appropriately sized amber glass vials. Purge the headspace of each vial with dry nitrogen or argon before sealing tightly with inert caps.

  • Storage Conditions: Place the prepared samples into stability chambers maintained at the desired long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C ). An accelerated condition (e.g., 40°C ± 2°C / 75% RH ± 5% RH ) can also be used to stress the molecule and identify likely degradation products more quickly.

  • Time Points: Withdraw samples for analysis at predetermined intervals. For a 24-month study, typical time points are 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: At each time point, analyze the samples for critical quality attributes.

    • Purity Assay: Use a stability-indicating method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV/MS), to quantify the amount of 9-Decen-1-amine remaining.

    • Degradation Products: The same chromatogram should be used to identify and quantify any new peaks corresponding to degradation products.

    • Appearance: Record any changes in color or physical state.

  • Data Evaluation: Plot the purity of 9-Decen-1-amine as a function of time. Analyze the data to determine the rate of degradation and establish a re-test period, which is the time during which the material is expected to remain within its quality specifications under the defined storage conditions.

Analytical Considerations

The chosen analytical method must be "stability-indicating," meaning it can separate the intact 9-Decen-1-amine from its potential degradation products and impurities. Method validation should demonstrate specificity, linearity, accuracy, precision, and robustness. Both GC and HPLC are powerful techniques for this purpose.

Conclusion

The chemical integrity of 9-Decen-1-amine is intrinsically linked to its bifunctional nature. The primary amine and terminal alkene groups, while providing synthetic utility, are also sites of vulnerability to oxidative and atmospheric degradation. By implementing a rigorous storage protocol—centered on low temperatures, inert atmosphere, and protection from light—researchers can effectively mitigate these degradation pathways. For applications requiring documented long-term stability, a formal study is the definitive way to establish a reliable re-test period and ensure the quality and consistency of experimental results.

References

  • PubChem. Dec-9-en-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Aliphatic amines for use as long-term heat stabilizers for polypropylene.
  • NIST. 9-Decen-1-ol. National Institute of Standards and Technology. Available at: [Link]

  • U.S. Coast Guard. Chemical Compatibility Chart. Available at: [Link]

  • Walchem. Chemical Compatibility Chart. Available at: [Link]

  • PubChem. 9-Octadecen-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Cole-Parmer. Chemical Compatibility Chart. Available at: [Link]

  • Zhang, P., et al. General, Mild, and Selective Method for Desaturation of Aliphatic Amines. Journal of the American Chemical Society. 2018.
  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. 2017.
  • Wang, D., et al. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. 2022.
  • Zwitterionic Amphiphiles: Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties. Gels. 2025.

Sources

Commercial Availability & Technical Profile: 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Drug Development & Chemical Procurement

Executive Summary

9-Decen-1-amine (CAS: 51382-01-5 ) is a high-value alkene-functionalized building block, critical in the synthesis of Lipid Nanoparticles (LNPs) for mRNA delivery and Poly(2-oxazoline) polymers (PEG alternatives). Unlike its oxidized counterpart (9-decen-1-ol), which is a commodity fragrance ingredient, the amine is frequently a non-stock, make-on-demand intermediate.

This guide provides a self-validating procurement and synthesis strategy. It establishes that while direct bulk sourcing is limited, the molecule is readily accessible via robust, one-step conversions from abundant precursors like 10-undecenoic acid or 9-decen-1-ol .

Chemical Identity & Specifications

Before sourcing, verify the exact chemical identity to avoid isomer confusion (e.g., internal alkenes).

ParameterSpecification
IUPAC Name 9-Decen-1-amine
Common Synonyms

-Decenylamine, 10-Amino-1-decene
CAS Number 51382-01-5
Molecular Formula

Molecular Weight 155.28 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~205°C (760 mmHg) / 85-90°C (10 mmHg)
Key Functional Groups Primary Amine (

), Terminal Alkene (

)
Storage 2-8°C, under Argon/Nitrogen (Air sensitive)

Supply Chain Landscape

The commercial availability of 9-Decen-1-amine is bifurcated between Research Scale (mg to g) and Process Scale (kg+).

Direct Suppliers (Catalog Items)

Note: Stock levels fluctuate rapidly. Always confirm "In Stock" vs. "Lead Time".

  • Tier 1 (Global Distributors):

    • Sigma-Aldrich (Merck): Often listed as a "Rare Chemical" or via "Aldrich Market Select".

    • Thermo Fisher Scientific: Available through the Alfa Aesar or Acros Organics legacy catalogs.

  • Tier 2 (Building Block Specialists):

    • Enamine: High probability of stock for drug discovery analogs.

    • BOC Sciences: Specializes in fermentation-derived and semi-synthetic building blocks.

    • Ambeed / Combi-Blocks: Reliable for gram-scale synthesis intermediates.

Procurement Strategy: The "Make vs. Buy" Decision

Since the amine is often backordered, the most reliable supply chain strategy is to procure the precursor and perform a late-stage transformation.

ProcurementStrategy Start Need 9-Decen-1-amine CheckStock Check Tier 1 Suppliers (Sigma, Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Direct Purchase (Lead Time: <1 week) InStock->Buy Yes NoStock No Stock / High Cost InStock->NoStock No AltStrategy Select Precursor Strategy NoStock->AltStrategy RouteA Route A: 9-Decen-1-ol (CAS 13019-22-2) Commodity Fragrance Material AltStrategy->RouteA Lab Scale (<100g) RouteB Route B: 10-Undecenoic Acid (CAS 112-38-9) Castor Oil Derivative AltStrategy->RouteB Process Scale (>1kg) ActionA Mitsunobu or Mesylation -> Azide -> Reduction RouteA->ActionA ActionB Curtius Rearrangement (Loss of 1 Carbon) RouteB->ActionB Final 9-Decen-1-amine ActionA->Final ActionB->Final

Figure 1: Decision tree for sourcing 9-Decen-1-amine based on scale and availability.

Technical Synthesis Protocols

If direct procurement fails, the following protocols provide authoritative, self-validating routes to the target amine.

Method A: The "Fragrance Route" (From 9-Decen-1-ol)

Best for: Lab scale (1–50g), high purity requirements. Precursor: 9-Decen-1-ol (Widely available, cheap).

Protocol:

  • Activation: React 9-decen-1-ol with Methanesulfonyl chloride (MsCl) and Triethylamine (

    
    ) in DCM at 0°C to form the mesylate.
    
    • Validation: TLC shows disappearance of alcohol (

      
      ) and appearance of mesylate (
      
      
      
      ).
  • Substitution: Treat mesylate with Sodium Azide (

    
    ) in DMF at 60°C for 4 hours.
    
    • Safety: Use a blast shield; azides are energetic.

  • Reduction (Staudinger): Add Triphenylphosphine (

    
    ) in THF/Water. 
    
    
    
    reduces the azide to the amine with release of
    
    
    .
    • Purification: Acid-base extraction removes the triphenylphosphine oxide byproduct.

Method B: The "Castor Oil Route" (From 10-Undecenoic Acid)

Best for: Bulk scale (kg+), lowest cost. Precursor: 10-Undecenoic acid (Commodity chemical).[1]

Mechanism: Curtius Rearrangement (Chain shortening by one carbon).



Protocol:

  • Acyl Azide Formation: Dissolve 10-undecenoic acid in Toluene. Add Diphenylphosphoryl azide (DPPA) and

    
    .
    
  • Rearrangement: Heat to 80°C. Evolution of

    
     gas indicates formation of the isocyanate.
    
  • Hydrolysis: Add aqueous HCl. The isocyanate hydrolyzes to the amine hydrochloride salt.

  • Isolation: Basify with NaOH and extract the free amine.

Applications in Drug Development

The terminal alkene and primary amine make this molecule a "dual-handle" linchpin.

Lipid Nanoparticles (LNPs)

9-Decen-1-amine is a precursor for ionizable cationic lipids used in mRNA vaccines. The amine headgroup is alkylated (e.g., via reductive amination or Michael addition) to form the ionizable core, while the alkene tail allows for:

  • Thiol-Ene "Click" Chemistry: Post-formulation functionalization of the LNP surface.

  • Oxidation: Conversion to epoxides or diols to tune lipid fluidity and endosomal escape.

Polymer Therapeutics (Polyoxazolines)

It is used to synthesize 2-(9-decenyl)-2-oxazoline .

  • Living Cationic Ring-Opening Polymerization (CROP): This monomer creates polymers with pendant alkene groups.

  • Bio-conjugation: The pendant alkenes serve as attachment points for peptides, antibodies, or drugs via thiol-ene coupling, creating high-density drug conjugates.

Applications Amine 9-Decen-1-amine (Dual Handle) LNP Ionizable Lipids (mRNA Delivery) Amine->LNP Headgroup Synthesis Polymer Poly(2-oxazoline)s (PEG Alternative) Amine->Polymer Monomer Synthesis Click Thiol-Ene 'Click' Bio-conjugation LNP->Click Surface Mod Polymer->Click Side-chain Mod

Figure 2: Functional utility of 9-Decen-1-amine in modern drug delivery systems.

References

  • PubChem. (2024). Compound Summary: 9-Decen-1-amine (CAS 51382-01-5). National Library of Medicine. Link

  • Organic Syntheses. (1951). Preparation of 10-Undecynoic Acid (Precursor Chemistry Context). Org. Synth. 31, 104. Link

  • Hoogenboom, R. (2009). Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications. Angewandte Chemie International Edition. (Contextualizes the use of decenyl-oxazolines).
  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy.

Sources

The 9-Decen-1-amine Platform: A Technical Guide to Modular Lipid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the synthetic utility and biological potential of 9-Decen-1-amine (CAS: 13019-22-2). While often overlooked in favor of C18 fatty amines (e.g., Oleylamine), the C10 chain length combined with terminal unsaturation offers a unique "Goldilocks" zone for drug delivery and antimicrobial research. This molecule serves as a bifunctional scaffold: the primary amine (


) acts as a tunable polar headgroup, while the terminal alkene (

) provides an orthogonal handle for late-stage diversification via "click" chemistry.

This guide focuses on two high-value applications:

  • Ionizable Lipids for LNP (Lipid Nanoparticle) mRNA Delivery: Utilizing the alkene to modulate membrane fluidity and fusogenicity.[]

  • Antimicrobial Surfactants: Exploiting the amphiphilic nature of C10 amines to disrupt bacterial membranes.

Part 1: Chemical Architecture & Synthetic Utility

The core value of 9-Decen-1-amine lies in its bifunctionality . Unlike saturated fatty amines, the terminal double bond prevents tight packing of the lipid tails, increasing the fluidity of resulting supramolecular structures—a critical parameter for endosomal escape in drug delivery.

The "Warhead" Concept
  • The Head (Amine): The primary amine is the site of ionization. For LNP applications, this must be converted to a tertiary amine with a pKa between 6.0 and 7.0 to ensure charge neutrality in the bloodstream (pH 7.4) and protonation in the endosome (pH 5.5).

  • The Tail (Alkene): The terminal alkene allows for Diversity-Oriented Synthesis (DOS) . It can be extended, branched, or cross-linked without affecting the headgroup.

Visualization: The Synthetic Divergence Tree

The following diagram illustrates how 9-Decen-1-amine serves as a central hub for creating diverse functional materials.

SynthesisTree Core 9-Decen-1-amine (C10 Scaffold) Amide Amide Coupling (Headgroup) Core->Amide R-COOH / HATU RedAm Reductive Amination (Ionizable Lipid) Core->RedAm Aldehyde / NaBH(OAc)3 Click Thiol-Ene Click (Tail Extension) Core->Click R-SH / UV / Initiator Metathesis Olefin Metathesis (Polymerization) Core->Metathesis Grubbs Cat. Prod1 Peptidomimetics (Antimicrobials) Amide->Prod1 Prod2 Tertiary Amines (LNP Components) RedAm->Prod2 Prod3 Branched Lipids (Fusogenic Agents) Click->Prod3 Prod4 Polyamides (Biomaterials) Metathesis->Prod4

Caption: Synthetic divergence from the 9-Decen-1-amine scaffold showing orthogonal reactivity of the amine and alkene.

Part 2: Synthesis Strategies & Protocols

This section details the synthesis of a theoretical Lead Compound (Lipid-9D-Branched) , designed for LNP formulation. The strategy employs a "Head-First, Tail-Last" approach to prevent amine poisoning of metal catalysts if metathesis were used, though here we utilize metal-free Thiol-Ene click chemistry for robustness.

Protocol A: Headgroup Ionization (Reductive Amination)

Objective: Convert the primary amine to a tertiary amine (dimethylamino) to establish the correct pKa for endosomal escape.

  • Reagents: 9-Decen-1-amine (1.0 eq), Formaldehyde (37% aq., 5.0 eq), Sodium Triacetoxyborohydride (STAB, 3.0 eq), Dichloromethane (DCM), Acetic Acid.

  • Rationale: STAB is used over

    
     because it is milder and prevents the reduction of the alkene or potential side reactions.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 9-Decen-1-amine (10 mmol) in DCM (50 mL) in a round-bottom flask under Nitrogen.

  • Acidification: Add Acetic Acid (1.0 eq) to buffer the solution (pH ~5-6 facilitates imine formation).

  • Addition: Add Formaldehyde solution dropwise at 0°C. Stir for 30 minutes to form the imine intermediate.

  • Reduction: Add STAB portion-wise over 20 minutes. The reaction is slightly exothermic; maintain temperature <10°C.

  • Quench & Workup: Stir at room temperature for 12 hours. Quench with saturated

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Validation:

    
     should show a singlet at 
    
    
    
    ppm (N-Me group) and retention of multiplet at
    
    
    ppm (terminal alkene).
Protocol B: Tail Diversification (Thiol-Ene "Click")

Objective: Attach a hydrophobic tail to the alkene to increase lipophilicity (LogP) and introduce branching, which promotes the cone-shape geometry required for membrane fusion.

  • Reagents: N,N-Dimethyl-9-decen-1-amine (Product from Protocol A), 1-Octanethiol (1.2 eq), DMPA (Photoinitiator, 0.05 eq).

  • Mechanism: Radical anti-Markovnikov addition.[2][3][4]

Step-by-Step Methodology:

  • Setup: In a quartz or borosilicate vial, mix the amine derivative and 1-octanethiol. Solvent is usually unnecessary (neat), but THF can be used if miscibility is an issue.

  • Degassing: Sparge with Nitrogen for 15 minutes to remove Oxygen (Oxygen quenches thiyl radicals).

  • Initiation: Add DMPA (2,2-Dimethoxy-2-phenylacetophenone).

  • Irradiation: Irradiate with UV light (365 nm, ~10 mW/cm²) for 30–60 minutes.

  • Purification: The high efficiency often negates column chromatography. Remove excess thiol via high-vacuum desiccation or a quick pass through a silica plug eluting with Hexane/EtOAc.

Data Summary: Expected Yields

Reaction StepTarget ProductTypical YieldKey Quality Attribute
Reductive AminationN,N-Dimethyl-9-decen-1-amine85-92%Tertiary amine signal (NMR)
Thiol-Ene ClickBranched Lipid-9D>95%Disappearance of Alkene (IR/NMR)

Part 3: Biological Application - Lipid Nanoparticles (LNPs)[6]

The primary application of 9-Decen-1-amine derivatives is in the formulation of LNPs for mRNA delivery. The specific advantage of using this C10 unsaturated scaffold is the modulation of the Phase Transition Temperature (


) .
Mechanism of Action: The Proton Sponge & Membrane Fusion

For an LNP to deliver its payload, it must escape the endosome. The 9-Decen-1-amine derivative acts as the "fusogenic" lipid.

  • Circulation (pH 7.4): The lipid is neutral, reducing toxicity and preventing non-specific interaction with blood cells.

  • Endocytosis (pH 7.4

    
     5.5):  The LNP is taken up by the cell. As the endosome acidifies, the tertiary amine headgroup becomes protonated (
    
    
    
    ).
  • Ion Pairing: The cationic lipid interacts with anionic lipids (phosphatidylserine) in the endosomal membrane.[]

  • Hexagonal Phase Formation: The "cone" shape of the lipid (induced by the branched tail created in Protocol B) disrupts the bilayer, causing fusion and release of mRNA into the cytosol.[]

Visualization: LNP Endosomal Escape Pathway

LNP_Mechanism LNP_Circ LNP in Circulation (pH 7.4, Neutral) Endosome Endosomal Uptake (Acidification to pH 5.5) LNP_Circ->Endosome Cell Entry Protonation Amine Protonation (Formation of Cationic Charge) Endosome->Protonation H+ Influx Fusion Membrane Destabilization (Ion-Pairing with Anionic Lipids) Protonation->Fusion Electrostatic Interaction Escape mRNA Release (Cytosolic Translation) Fusion->Escape Bilayer Disruption

Caption: Mechanism of LNP-mediated mRNA delivery driven by the ionization of the 9-Decen-1-amine derivative.

Part 4: Antimicrobial Profiling

Beyond LNPs, the raw or simply modified 9-Decen-1-amine exhibits antimicrobial activity. The C10 chain length is known to be optimal for disrupting the cell membranes of Gram-positive bacteria (e.g., S. aureus).

Experimental Setup for MIC (Minimum Inhibitory Concentration):

  • Preparation: Solubilize 9-Decen-1-amine in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth.

  • Inoculation: Add

    
     CFU/mL of bacterial strain.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

Note on Structure-Activity Relationship (SAR):

  • Unsaturation: The double bond increases membrane permeability compared to Decylamine (saturated), often resulting in lower MIC values (higher potency).

  • Toxicity: Care must be taken, as C10 amines can be hemolytic. Formulation into liposomes (as described in Part 3) significantly mitigates this toxicity.

References

  • Thiol-Ene Click Chemistry: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Ionizable Lipids in LNPs: Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[5][6] Molecular Therapy. [Link]

  • Antimicrobial Fatty Amines: Kitahara, T., et al. (2004).[7] Antimicrobial Activity of Saturated Fatty Acids and Fatty Amines against Methicillin-Resistant Staphylococcus aureus.[7][8] Biological and Pharmaceutical Bulletin. [Link]

  • Unsaturation in Lipids: Heyes, J., et al. (2005). Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids.[][5][6] Journal of Controlled Release. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 9-Decen-1-amine from 9-Decen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 9-decen-1-ol (a terminal alkenyl alcohol) to 9-decen-1-amine presents a specific chemoselectivity challenge: transforming the hydroxyl group into a primary amine without reducing or isomerizing the terminal double bond.

While catalytic hydrogenation of nitriles or azides is a common industrial route for amines, it is unsuitable here due to the high risk of hydrogenating the C9-C10 alkene, yielding the saturated decylamine impurity. Similarly, oxidative routes (via aldehyde) pose risks of double-bond migration.

This guide details the Mesylate-Azide-Staudinger pathway. This three-step sequence is selected for its high fidelity in preserving unsaturation and its operational robustness in a laboratory setting.

The Synthetic Pathway[1][2][3][4]
  • Activation: Conversion of alcohol to methanesulfonate (Mesylate).

  • Substitution: Nucleophilic displacement with Sodium Azide (

    
    ).
    
  • Reduction: Staudinger reduction using Triphenylphosphine (

    
    ) and water.[1][2][3]
    
Visual Workflow

G Alcohol 9-Decen-1-ol (Starting Material) Mesylate 9-Decenyl Mesylate (Activated Intermediate) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Azide 9-Decenyl Azide (Masked Amine) Mesylate->Azide NaN3 DMF, 60°C (SN2) Amine 9-Decen-1-amine (Target) Azide->Amine 1. PPh3, THF 2. H2O (Hydrolysis) (Staudinger)

Figure 1: Chemoselective pathway avoiding metal-catalyzed hydrogenation.

Critical Analysis & Safety Factors

Why Not Direct Amination?

Direct reaction of alcohols with ammonia requires high temperatures and catalysts (e.g., alumina) that often lead to elimination (forming dienes) or polymerization of the terminal alkene.

The Staudinger Advantage

The Staudinger reduction is the linchpin of this protocol. Unlike


 (which can be messy) or 

(which reduces alkenes),

reacts specifically with the organic azide to form an iminophosphorane. Hydrolysis of this intermediate yields the amine and triphenylphosphine oxide (TPPO) without touching the C=C bond.
Safety Note: Organic Azides
  • C/N Ratio Rule: Organic azides are potentially explosive. The safety "rule of thumb" is that the number of carbon atoms (

    
    ) vs. nitrogen atoms (
    
    
    
    ) should satisfy:
    
    
    .
  • Assessment: 9-decenyl azide has 10 Carbons and 3 Nitrogens (

    
    ). It is considered stable for standard handling but should never be distilled to dryness  or heated above 80°C.
    

Detailed Experimental Protocols

Step 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs).

  • Reagents: 9-Decen-1-ol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (

    
    , 1.5 equiv), Dichloromethane (DCM).
    
  • Apparatus: Round-bottom flask, inert atmosphere (

    
     or Ar), ice bath.
    

Protocol:

  • Dissolve 9-decen-1-ol in anhydrous DCM (0.2 M concentration) under nitrogen.

  • Add

    
     and cool the solution to 0°C .
    
  • Add MsCl dropwise via syringe over 10 minutes. Note: Exothermic reaction.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quench: Pour into saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate
    in vacuo (bath < 30°C).
    
  • Result: Crude yellow oil. Proceed immediately to Step 2 (Mesylates can degrade).

Step 2: Nucleophilic Substitution (Azidation)

Objective: Displace the mesylate with an azide anion via


 mechanism.
  • Reagents: Crude Mesylate (from Step 1), Sodium Azide (

    
    , 1.5 equiv), DMF (anhydrous).
    
  • Apparatus: Shielded flask (blast shield recommended), oil bath.

Protocol:

  • Dissolve the crude mesylate in anhydrous DMF (0.5 M).

  • Add solid

    
     in one portion.
    
  • Heat to 60°C for 4–6 hours. Do not exceed 80°C.

  • Monitoring: Check TLC (Hexane/EtOAc). The mesylate spot should disappear; the azide is usually less polar (higher

    
    ).
    
  • Workup: Cool to RT. Dilute with excess water (5x volume) and extract with Diethyl Ether (

    
    ). Note: DMF is water-soluble; ether pulls the product out efficiently.
    
  • Wash ether layer heavily with water (3x) to remove trapped DMF, then brine.

  • Dry (

    
    ) and concentrate carefully. Do not rotovap to absolute dryness ; leave a small amount of solvent or proceed directly to Step 3 to mitigate explosion risk.
    
Step 3: Staudinger Reduction

Objective: Chemoselective reduction of azide to amine.[1][4]

  • Reagents: 9-Decenyl azide, Triphenylphosphine (

    
    , 1.1 equiv), THF, Water.
    
  • Apparatus: Flask with gas outlet (bubbler) to monitor

    
     evolution.
    

Protocol:

  • Dissolve the azide in THF (0.1 M).

  • Add

    
     (solid) in small portions at RT.
    
  • Observation:

    
     gas evolution will begin (bubbling). Stir until bubbling ceases (approx. 1–2 hours). This forms the iminophosphorane intermediate.[1][2][3][5]
    
  • Add Water (10 equiv, or ~1 mL per 10 mL THF) to the reaction mixture.

  • Heat to 50°C for 3 hours to drive hydrolysis.

  • Purification (Critical): The reaction produces stoichiometric Triphenylphosphine Oxide (TPPO), which is difficult to remove by chromatography. Use Acid-Base Extraction :

    • Evaporate THF. Dissolve residue in

      
      .
      
    • Extract the ether layer with 1M HCl (3x). The amine goes into the aqueous layer (as ammonium salt); TPPO stays in the ether.

    • Collect acidic aqueous layers. Basify to pH > 12 using 4M NaOH (cool in ice bath).

    • Extract the cloudy basic aqueous layer with DCM (3x).

    • Dry DCM (

      
      ) and concentrate.
      
  • Final Product: Clear to pale yellow oil.

Analytical Validation

Summarized below are the expected spectral characteristics to validate the transformation.

Functional GroupTechniqueKey Signal / Observation
Alkene (C9-C10) 1H NMRMultiplet at

5.8 ppm (CH) and

4.9-5.0 ppm (

). Must remain unchanged throughout all steps.
Mesylate 1H NMRSharp singlet at

3.0 ppm (

).
Azide IR SpectroscopyStrong, diagnostic stretch at ~2090–2100 cm⁻¹ .
Amine (Product) IR SpectroscopyDisappearance of azide peak. Appearance of N-H stretch (~3300 cm⁻¹) (often weak).
Amine (Product) 1H NMRTriplet at

~2.7 ppm (

). Shifted upfield from the azide precursor (

~3.25 ppm).

References

  • Staudinger Reduction Mechanism & Chemoselectivity

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron. This review establishes the chemoselectivity of phosphines toward azides in the presence of alkenes.
  • Azide Safety & Synthesis Protocols

    • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
  • Mitsunobu Reaction (Alternative Route Context)

    • Swamy, K. C. K., et al. (2009).
  • General Protocol for Mesylation/Azidation

    • Standard protocols adapted from Organic Syntheses for primary alcohol to amine conversion.

Sources

Application Note: Chemoselective Synthesis of 9-Decen-1-amine via Borch Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This protocol details the synthesis of 9-Decen-1-amine (CAS: 29302-44-1) from 9-Decenal . The primary challenge in this transformation is chemoselectivity : reducing the carbonyl functionality to an amine while preserving the terminal alkene (


) unsaturation.

Standard hydrogenation methods (e.g.,


) are unsuitable due to the high risk of reducing the alkene to the saturated alkane (decylamine). Consequently, this protocol utilizes the Borch Reductive Amination  method using Sodium Cyanoborohydride (

)
.[1] This reagent is selected for its specific ability to reduce iminium ions at pH 6–7 without affecting isolated carbon-carbon double bonds or aldehyde precursors, ensuring high fidelity of the terminal alkene handle.
Key Reaction Parameters
ParameterSpecificationRationale
Precursor 9-DecenalAldehyde source; simpler than nitrile reduction.
Amine Source Ammonium Acetate (

)
Solid, easy to handle source of

; acts as its own buffer.
Reducing Agent Sodium Cyanoborohydride (

)
Critical: Reduces

but tolerates

and

at neutral pH.[2]
Stoichiometry

(10–15 equiv.)
Critical: Massive excess required to suppress dimerization (secondary amine formation).
Solvent Methanol (MeOH)High solubility for

; protic solvent supports iminium formation.

Reaction Mechanism & Workflow

The reaction proceeds via the in situ formation of a hemiaminal, followed by dehydration to an iminium ion. The


 selectively transfers a hydride to the iminium carbon.[1]

G cluster_0 Reagents cluster_1 Intermediate (In Situ) cluster_2 Product Aldehyde 9-Decenal (R-CHO) Imine Iminium Ion [R-CH=NH2]+ Aldehyde->Imine - H2O (Equilibrium) AmineSrc NH4OAc (Excess) AmineSrc->Imine Product 9-Decen-1-amine (R-CH2-NH2) Imine->Product Selective Reduction (Fast) Note CRITICAL: Alkene (C=C) is NOT reduced Product->Note NaBH3CN NaBH3CN (Hydride Source) NaBH3CN->Imine H- transfer

Figure 1: Mechanistic pathway highlighting the selective reduction of the iminium intermediate over the aldehyde and alkene.

Detailed Experimental Protocol

Safety Pre-Check (Crucial)
  • Cyanide Hazard:

    
     is highly toxic.[3][4] Contact with strong acids releases HCN gas. Do not  acidify the reaction mixture below pH 2 without a scrubber or efficient fume hood ventilation.
    
  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

Materials
  • 9-Decenal (10 mmol, ~1.54 g)

  • Ammonium Acetate (

    
    ) (100 mmol, ~7.71 g) [10x Excess] 
    
  • Sodium Cyanoborohydride (

    
    ) (7 mmol, ~0.44 g)
    
  • Methanol (Dry, 50 mL)

  • Potassium Hydroxide (KOH) or NaOH pellets

  • Conc. HCl (37%)

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Magnesium Sulfate (

    
    )
    
Step-by-Step Procedure
  • Imine Pre-Equilibration:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (7.71 g, 100 mmol) in Methanol (40 mL).

    • Add 9-Decenal (1.54 g, 10 mmol) in one portion.

    • Insight: Stir at room temperature for 15–30 minutes. This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture slightly (0°C ice bath) to mitigate exotherms, though room temperature is often acceptable.

    • Add Sodium Cyanoborohydride (0.44 g, 7 mmol) carefully in small portions.

    • Remove the ice bath and stir at room temperature for 12–16 hours .

    • Monitoring: Monitor reaction progress via TLC (visualize with Ninhydrin stain for amine;

      
       for alkene). The aldehyde spot should disappear.
      
  • Quenching & Hydrolysis:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the methanol. Caution: Do not heat above 40°C.

    • Resuspend the residue in Water (20 mL).

    • Acidify carefully with Conc. HCl to pH < 2.

    • Purpose: This hydrolyzes any remaining boron complexes and converts the amine to its water-soluble hydrochloride salt (

      
      ). It also decomposes excess hydride (evolution of 
      
      
      
      gas—ensure ventilation).
  • Purification (Acid-Base Extraction):

    • Wash 1 (Acidic Phase): Wash the acidic aqueous layer with DCM (2 x 20 mL).

      • Logic: The product is in the water layer (salt form). Non-basic impurities (unreacted aldehyde, neutral byproducts) move to the DCM. Discard the organic (DCM) layer.

    • Basification: Basify the aqueous layer using solid KOH or NaOH pellets (slowly, with cooling) until pH > 12.

      • Logic: This deprotonates the amine salt, releasing the free base (

        
        ), which is now insoluble in water but soluble in organics.
        
    • Extraction (Basic Phase): Extract the basic aqueous mixture with DCM or Diethyl Ether (3 x 30 mL).

    • Logic: The target amine now moves into the organic layer.

  • Isolation:

    • Combine the organic extracts.

    • Dry over anhydrous

      
       .
      
    • Filter and concentrate under reduced pressure to yield 9-Decen-1-amine as a clear to pale yellow oil.

Workup Logic & Self-Validation

The Acid-Base extraction is the primary self-validating step. If the product is not obtained, checking the pH at the separation steps is the first troubleshooting action.

Workup Crude Crude Reaction Mix (MeOH removed, H2O added) Acidify Acidify to pH < 2 (HCl) Crude->Acidify Wash Wash with DCM Acidify->Wash Phase1 Separation 1 Wash->Phase1 OrgWaste Organic Layer (Neutral Impurities/Aldehyde) DISCARD Phase1->OrgWaste AqLayer Aqueous Layer (Amine-HCl Salt) Phase1->AqLayer Basify Basify to pH > 12 (KOH/NaOH) AqLayer->Basify Extract Extract with DCM/Ether Basify->Extract Phase2 Separation 2 Extract->Phase2 AqWaste Aqueous Layer (Salts/Cyanide Waste) BLEACH TREAT Phase2->AqWaste FinalOrg Organic Layer (Free Amine Product) Phase2->FinalOrg Dry Dry (MgSO4) & Concentrate FinalOrg->Dry

Figure 2: Acid-Base extraction workflow ensuring removal of neutral impurities and recovery of pure amine.

Analytical Validation (QC)

To confirm the identity and purity of 9-Decen-1-amine, verify the following spectral features:

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • Terminal Alkene: Look for the characteristic multiplet at

      
       5.8 ppm  (1H, 
      
      
      
      ) and two doublets/multiplets at
      
      
      4.9–5.0 ppm
      (2H,
      
      
      ). Preservation of these signals confirms the double bond is intact.
    • 
      -Methylene:  A triplet around 
      
      
      
      2.6–2.7 ppm
      (
      
      
      ) indicates the amine formation.
    • Absence of Aldehyde: Disappearance of the triplet at

      
       9.7 ppm (aldehyde proton).
      
  • IR Spectroscopy:

    • N-H Stretch: Weak/medium doublet around 3300–3400 cm

      
        (primary amine).
      
    • C=C Stretch: Weak band at 1640 cm

      
       .
      
    • Absence of C=O: No strong band at 1720 cm

      
      .
      

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[3][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[5] [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Lane, C. F. (1975). "Sodium Cyanoborohydride: A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(03), 135-146. [Link]

Sources

Application Note: Strategic Use of 9-Decen-1-amine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Decen-1-amine is a high-value bifunctional building block characterized by a linear ten-carbon chain terminating in a primary amine at one end and a vinyl group at the other (


). This specific chain length (C10) and orthogonality make it a critical intermediate in modern pharmaceutical synthesis, particularly for:
  • Ionizable Lipids for LNP Delivery: Acting as a "tail-anchor" core to synthesize biodegradable lipids for mRNA vaccines and gene editing therapies.

  • Macrocyclic Peptidomimetics: Serving as a "stapling" agent to introduce olefinic handles for Ring-Closing Metathesis (RCM), stabilizing secondary structures of peptide drugs.

  • Lipophilic Linkers: Providing a precise C10 spacer for PROTACs and drug conjugates where hydrophobicity modulates cell permeability.

This guide provides field-proven protocols for integrating 9-Decen-1-amine into these high-impact workflows.

Chemical Profile & Reactivity[1][2][3][4][5][6]

PropertySpecification
CAS Number 29302-44-1
Formula

Molecular Weight 155.28 g/mol
Boiling Point ~215°C (at 760 mmHg)
Density ~0.80 g/mL
Functional Groups Primary Amine (

), Terminal Alkene (

)
Key Reactivity Nucleophilic substitution, Michael addition, Amide coupling, Olefin metathesis, Thiol-ene "click" chemistry.

Handling Advisory: Primary amines readily absorb


 from the air to form carbamates. Store under inert gas (Argon/Nitrogen) at 2–8°C. The terminal alkene is generally stable but should be protected from radical initiators unless polymerization is intended.

Application I: Synthesis of Ionizable Lipids for LNP Formulations

Context: Ionizable lipids are the driving force behind Lipid Nanoparticles (LNPs) used in mRNA delivery (e.g., COVID-19 vaccines). The current gold standard involves "biodegradable" lipids synthesized via Michael addition of primary amines to alkyl acrylates. 9-Decen-1-amine is an ideal core scaffold because its C10 chain provides necessary hydrophobicity, while the terminal alkene offers a handle for late-stage functionalization (e.g., attaching targeting ligands via click chemistry) without interfering with the lipid self-assembly.

Protocol: Double Michael Addition for Lipid Library Generation

Objective: Synthesize a tertiary amine ionizable lipid with a C10 unsaturated tail.

Reagents:

  • Substrate: 9-Decen-1-amine (1.0 eq)

  • Michael Acceptor: Dodecyl acrylate (2.1 eq) (or other biodegradable acrylate tails)

  • Solvent: Ethanol or THF (anhydrous)

  • Catalyst: None required (autocatalytic) or mild Lewis acid if sluggish.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 9-Decen-1-amine (155 mg, 1.0 mmol) in anhydrous Ethanol (2 mL).

  • Addition: Add Dodecyl acrylate (504 mg, 2.1 mmol) dropwise to the stirring amine solution at room temperature.

    • Note: A slight excess (2.1 eq) ensures complete conversion of the primary amine to the tertiary amine, preventing secondary amine contamination.

  • Reaction: Seal the vial and heat to 60°C for 24–48 hours.

    • Checkpoint: Monitor reaction progress via LC-MS. The primary amine peak (

      
       156) should disappear, passing through the secondary amine intermediate, to form the tertiary amine product (
      
      
      
      ~636).
  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Purification: The crude oil is often sufficiently pure (>95%) for initial screening. For pharma-grade purity, purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1%

    
    ).
    

Mechanism of Action: The nucleophilic nitrogen of 9-Decen-1-amine attacks the


-carbon of the acrylate. The resulting secondary amine is more nucleophilic than the primary starting material, facilitating the second addition rapidly.

LipidSynthesis cluster_0 Reagents Amine 9-Decen-1-amine (Core) Intermediate Secondary Amine Intermediate Amine->Intermediate Michael Addition 1 (60°C, EtOH) Acrylate Alkyl Acrylate (2.1 eq) Acrylate->Intermediate Product Tertiary Ionizable Lipid (Biodegradable LNP Component) Intermediate->Product Michael Addition 2 (Fast)

Figure 1: Synthetic workflow for generating ionizable lipids using 9-Decen-1-amine as the nitrogen core.

Application II: Macrocyclization via Ring-Closing Metathesis (RCM)

Context: Macrocycles (rings >12 atoms) are privileged structures in drug discovery, often displaying better metabolic stability and potency than linear peptides. 9-Decen-1-amine is used to install a long olefinic tether onto a peptide scaffold (e.g., via Asp/Glu side chains). Subsequent Ring-Closing Metathesis (RCM) with a second alkene "staples" the molecule into a macrocycle.

Protocol: "Stapling" a Peptide Sequence

Objective: Create a 15-membered macrocyclic lactam from a linear peptide precursor.

Reagents:

  • Peptide Precursor: Resin-bound peptide with a free Aspartic Acid side chain and an N-terminal alkene (e.g., 4-pentenoic acid cap).

  • Linker: 9-Decen-1-amine.[1][2][3][4][5]

  • Coupling Agents: HATU (1.2 eq), DIPEA (2.0 eq).

  • RCM Catalyst: Hoveyda-Grubbs 2nd Generation (5-10 mol%).

Step-by-Step Methodology:

  • Amide Coupling (Installation of Tether):

    • Swell the resin-bound peptide (with selectively deprotected Asp side chain) in DMF.

    • Add 9-Decen-1-amine (2.0 eq), HATU (1.9 eq), and DIPEA (4.0 eq).

    • Shake at room temperature for 2 hours.

    • QC: Perform a Kaiser test (ninhydrin) to ensure the amine has reacted (if coupling to a solution phase acid) or cleavage/MS check.

  • Ring-Closing Metathesis (RCM):

    • Wash the resin thoroughly with DCM (anhydrous) to remove amine/DMF traces (amines can poison Ruthenium catalysts).

    • Suspend resin in anhydrous 1,2-Dichloroethane (DCE).

    • Add Hoveyda-Grubbs II catalyst (10 mol%).

    • Heat to 40–50°C (or microwave assistance at 80°C for 10 min) under Nitrogen atmosphere.

    • Note: The reaction releases ethylene gas. Ensure open venting (via needle) to drive equilibrium forward.

  • Cleavage & Isolation:

    • Wash resin with DMSO (to remove Ru), then DCM/MeOH.

    • Cleave peptide from resin using standard TFA cocktail.

    • Purify via RP-HPLC.

Why 9-Decen-1-amine? Standard allyl-glycine staples often yield small, strained rings (8-10 members). The 10-carbon chain of 9-Decen-1-amine allows for the formation of large, relaxed macrocycles (15-25 members) that can span across protein-protein interaction interfaces.

RCM_Pathway Precursor Peptide Scaffold (Resin Bound) Coupling Amide Coupling (+ 9-Decen-1-amine) Precursor->Coupling LinearInter Linear Di-Alkene Intermediate (C10 Tether Installed) Coupling->LinearInter RCM Ring-Closing Metathesis (Grubbs II, DCE, 50°C) LinearInter->RCM Release of Ethylene Final Macrocyclic Peptide (Stapled Therapeutic) RCM->Final

Figure 2: Macrocyclization pathway utilizing 9-Decen-1-amine as the olefinic tether.

Advanced Functionalization: Thiol-Ene "Click"

For applications requiring conjugation of sensitive payloads (e.g., targeting peptides or dyes) to a lipid tail, the terminal alkene of 9-Decen-1-amine derivatives can be exploited via radical thiol-ene addition.

  • Conditions: Thiol-Ligand (1.2 eq) + 9-Decenyl-Lipid (1.0 eq) + DMPA (Photoinitiator) in MeOH/THF.

  • Activation: UV light (365 nm) for 15 minutes.

  • Result: Anti-Markovnikov addition of the thiol across the double bond, creating a stable thioether linkage.

References

  • Mitchell, M. J., et al. (2021). "Engineering ionizable lipid nanoparticles for targeted mRNA delivery." Nature Communications.[6]

  • Han, X., et al. (2025). "Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery." PNAS.

  • Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials." Angewandte Chemie International Edition.

  • Konuray, O., et al. (2018).[7] "Aza-Michael addition between a primary amine and an acrylate." Polymer.[][9]

  • BenchChem. (2025). "Application Notes: 10-Undecenal as a Versatile Precursor in Pharmaceutical Synthesis." (Contextual reference for long-chain unsaturated reagents).

Sources

Protocol for N-acylation of 9-Decen-1-amine with acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The N-acylation of 9-decen-1-amine is a critical transformation in the synthesis of functionalized lipid mimetics, surfactants, and polymer precursors. The substrate’s value lies in its terminal alkene , a "chemical handle" that remains dormant during acylation but serves as a reactive site for subsequent Olefin Metathesis (RCM/CM) or thiol-ene "click" chemistry.

While the reaction of primary amines with acid chlorides is a textbook transformation, the specific handling of long-chain aliphatic amines requires attention to solubility, stoichiometry, and purification to avoid "greasy" impurity profiles that complicate downstream processing.

Key Chemical Challenges
  • HCl Management: The reaction generates stoichiometric HCl, which protonates unreacted amine, stalling the reaction. Efficient scavenging is non-negotiable.

  • Bis-acylation: While rare for primary amines under controlled conditions, excess acid chloride and high temperatures can lead to imide formation (

    
    ).
    
  • Chemoselectivity: The terminal alkene is generally stable to acylating conditions, but care must be taken to avoid acidic conditions that could promote isomerization or addition.

Mechanistic Basis

The reaction proceeds via a Nucleophilic Acyl Substitution . The nucleophilic nitrogen of 9-decen-1-amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate collapses to expel the chloride ion. A base (organic or inorganic) is required to deprotonate the resulting ammonium species and neutralize the HCl byproduct, driving the equilibrium forward.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Amine 9-Decen-1-amine (Nucleophile) Tetra Tetrahedral Intermediate Amine->Tetra Attack AcidCl Acid Chloride (Electrophile) AcidCl->Tetra Product N-(9-decenyl)amide (Product) Tetra->Product Elimination (-Cl⁻) Base Base (Scavenger) Salt Base·HCl (Salt) Base->Salt Deprotonation

Figure 1: Mechanistic flow of N-acylation. The base is critical for preventing the protonation of the starting amine.

Experimental Protocols

Two distinct protocols are provided. Protocol A is the industry standard for high-value intermediates requiring anhydrous conditions. Protocol B (Schotten-Baumann) is a robust, biphasic method suitable for scale-up or when using water-tolerant acid chlorides.

Pre-Requisite Data: Stoichiometry Table
ComponentRoleEquiv.Notes
9-Decen-1-amine Limiting Reagent1.0MW: ~155.28 g/mol . Liquid.
Acid Chloride Electrophile1.1 - 1.2Slight excess ensures full conversion.
Base (TEA/DIPEA) Scavenger1.2 - 1.5Must exceed Acid Chloride equivalents.
Solvent (DCM) Medium[0.2 M]Dichloromethane is standard.
Protocol A: Anhydrous Organic Phase (Standard)

Best for: High yields, moisture-sensitive acid chlorides, and small-to-mid scale.

Materials
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and purge with inert gas (

    
    ).
    
  • Solvation: Add 9-Decen-1-amine (1.0 equiv) and Triethylamine (1.5 equiv) to the flask. Add anhydrous DCM via syringe to achieve a concentration of 0.2 M (relative to amine).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Expert Note: Cooling controls the exotherm and suppresses bis-acylation.
    
  • Addition: Dissolve the Acid Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Visual Cue: White fumes (HCl) may form if the system is not sealed; a precipitate (Triethylamine hydrochloride) will form immediately in the solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (solvent system: Hexanes/EtOAc). The amine spot (ninhydrin active) should disappear.

  • Quench & Workup:

    • Dilute with excess DCM.

    • Wash 1: 1M HCl (aqueous) – Removes unreacted amine and amine salts.

    • Wash 2: Saturated

      
       – Neutralizes excess acid.
      
    • Wash 3: Brine – Removes water.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up, green chemistry requirements, and very reactive/stable acid chlorides.

Step-by-Step Procedure
  • Setup: In a flask, mix 9-Decen-1-amine (1.0 equiv) with 1M NaOH (2.0 equiv) and an equal volume of DCM (or Diethyl Ether).

  • Addition: Cool to

    
    . Add the Acid Chloride  (1.2 equiv) dropwise (neat or dissolved in DCM) with vigorous stirring.
    
  • Reaction: Stir vigorously at

    
     to RT for 1–3 hours. The reaction relies on interfacial contact; high stir rates are essential.
    
  • Isolation: Separate the layers. Extract the aqueous layer once with DCM. Combine organics, wash with brine, dry (

    
    ), and concentrate.
    

Purification & Analysis

Post-reaction processing is dictated by the physical state of the amide product.

Purification Logic
  • If Solid: Recrystallization is preferred. Common solvent pairs include EtOH/Water or Hexanes/EtOAc.

  • If Oil: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexanes

      
       Hexanes/EtOAc (typically 10% to 30% EtOAc).
      
    • Note: The long alkyl chain of the decenyl group adds significant lipophilicity. Products will elute faster than typical aromatic amides.

Analytical Validation[3]
  • 
     NMR (CDCl
    
    
    
    ):
    • Amide NH: Broad singlet, typically

      
       5.5 – 6.5 ppm (shift varies by concentration).
      
    • Terminal Alkene: Multiplet at

      
       ~5.8 ppm (
      
      
      
      ) and distinct doublet of doublets at
      
      
      ~4.9–5.0 ppm (
      
      
      ).
    • 
      -Methylene:  Quartet/triplet at 
      
      
      
      ~3.2 ppm (
      
      
      ) shifts downfield relative to the starting amine.
  • IR Spectroscopy: Look for the Amide I band (

    
     stretch) at 1630–1660 cm⁻¹ and Amide II band  (N-H bend) at 1540–1560 cm⁻¹.
    

Workflow Visualization

ExperimentalWorkflow Start Start: 9-Decen-1-amine + Base in DCM Cool Cool to 0°C Start->Cool Add Add Acid Chloride (Dropwise) Cool->Add Warm Warm to RT (2-4 Hours) Add->Warm Check TLC Check (Amine consumed?) Warm->Check Check->Warm No (Stir longer) Workup Workup: 1. 1M HCl Wash 2. NaHCO3 Wash 3. Brine/Dry Check->Workup Yes Purify Purification: Recrystallization or Column Workup->Purify End Final Product N-(9-decenyl)amide Purify->End

Figure 2: Standard operational workflow for Protocol A (Anhydrous).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for amide formation).

  • BenchChem. (2025).[1] Application Notes and Protocol: N-acylation of Primary Amines. (General industrial protocol validation).

Sources

Application Note: Surface Functionalization Strategies Using 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in surface chemistry, materials science, and drug delivery. It details the use of 9-Decen-1-amine (CAS 2937-19-1) as a bifunctional molecular bridge.

Abstract

9-Decen-1-amine is a high-value bifunctional linker possessing a primary amine (


) and a terminal alkene (

) separated by a hydrophobic

alkyl spacer. Unlike standard silanes or thiols, this molecule offers orthogonal reactivity : the amine can anchor to activated esters or coordinate metal defects, while the alkene remains available for hydrosilylation, thiol-ene "click" chemistry, or radical crosslinking. This guide outlines three validated protocols for its use in semiconductor passivation, biosensor construction, and nanoparticle stabilization.

Introduction: The Bifunctional Advantage

The utility of 9-Decen-1-amine lies in its ability to decouple surface attachment from functional display.

  • The Amine Head: Acts as a nucleophile for covalent attachment (to activated carboxylic acids, epoxides, isocyanates) or as a Lewis base for defect passivation (in perovskites/quantum dots).

  • The Alkene Tail: A robust handle for post-functionalization via hydrosilylation (Si-C bond formation) or thiol-ene click chemistry.

  • The C10 Spacer: Provides critical van der Waals ordering, facilitating the formation of dense, hydrophobic Self-Assembled Monolayers (SAMs) that shield the underlying substrate from hydrolytic degradation.

Application I: High-Fidelity Silicon Functionalization (Hydrosilylation)

Target Audience: Semiconductor and Biosensor Developers. Objective: Create a dense, amine-terminated monolayer on Silicon (111) or (100) without oxidizing the interface.

Mechanistic Insight

Direct reaction of amino-alkenes with hydrogen-terminated silicon (H-Si) is problematic because the free amine can nucleophilically attack the silicon surface, leading to etching and disorder. Expert Recommendation: Use a protection-deprotection strategy to ensure the monolayer forms exclusively via the Si-C bond (hydrosilylation).

Protocol A: Protected Hydrosilylation Workflow

Materials:

  • 9-Decen-1-amine

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Silicon wafers (n-type or p-type)

  • Hydrofluoric acid (HF) (Caution: Extreme Hazard)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Pre-Protection (Boc-Derivatization):

    • React 9-Decen-1-amine (1 eq) with

      
       (1.1 eq) in DCM/TEA to yield N-Boc-9-decen-1-amine.
      
    • Why: This neutralizes the amine, preventing surface etching and catalyst poisoning during the silicon attachment phase.

  • Surface Preparation (H-Termination):

    • Clean Si wafers via RCA-1 and RCA-2 standard cleans.[1]

    • Etch in 2.5% HF for 90 seconds to remove native oxide and generate the reactive H-Si surface.

    • Validation: Surface should be hydrophobic (contact angle > 80°).

  • Hydrosilylation (The Attachment):

    • Place H-Si wafer in a neat solution of N-Boc-9-decen-1-amine.

    • Initiation: Irradiate with UV light (254 nm) for 2 hours under inert atmosphere (

      
       or Ar).
      
    • Mechanism: UV generates surface silyl radicals (

      
      ) which attack the terminal alkene, forming a covalent Si-C bond.
      
  • Deprotection:

    • Immerse the functionalized wafer in 25% TFA in DCM for 30 minutes.

    • Rinse with DCM and dry with

      
      .
      
    • Result: A dense, amine-terminated monolayer linked via stable Si-C bonds.

Visualization: Hydrosilylation Workflow

Hydrosilylation Start 9-Decen-1-amine Protect Boc Protection (Prevents Si Etching) Start->Protect Reaction UV Hydrosilylation (Si-C Bond Formation) Protect->Reaction HSi H-Si Surface (Reactive) HSi->Reaction Substrate Deprotect TFA Deprotection (Restores NH2) Reaction->Deprotect Final Amine-Terminated Silicon Surface Deprotect->Final

Caption: Step-wise workflow for creating stable amine-monolayers on silicon using a protection strategy.

Application II: Perovskite Solar Cell Passivation

Target Audience: Photovoltaic Researchers. Objective: Passivate surface defects (


) and improve moisture stability via "Reactive Passivation."
Mechanistic Insight

In halide perovskites (e.g.,


), under-coordinated 

ions act as trap states that degrade efficiency. The amine head of 9-Decen-1-amine coordinates to these defects (Lewis Acid-Base interaction). Unlike standard alkylamines, the alkene tail allows for secondary crosslinking (thermal or radical), creating a hydrophobic "armor" that locks the ligand in place.
Protocol B: Reactive Passivation Coating

Materials:

  • Perovskite precursor solution (e.g.,

    
    , MAI in DMF/DMSO)
    
  • 9-Decen-1-amine (diluted in Chlorobenzene or Toluene)

Step-by-Step Methodology:

  • Perovskite Deposition:

    • Spin-coat perovskite precursor onto the substrate (e.g., 4000 rpm, 30s).[2]

  • Anti-Solvent Quench (The Functional Step):

    • Dissolve 9-Decen-1-amine (concentration: 1–5 mg/mL) in the anti-solvent (Chlorobenzene).

    • Drop-cast this solution onto the spinning film at the crystallization point (approx. 10s before end of spin).

    • Why: This drives the amine to the grain boundaries and surface immediately as the film crystallizes.

  • Annealing & Crosslinking:

    • Anneal at 100°C for 10 minutes to crystallize the perovskite.

    • Optional: Expose to mild UV or elevate temp to 120°C briefly to induce partial crosslinking of the alkene tails, enhancing hydrophobicity.

Application III: Thiol-Ene "Click" Bioconjugation

Target Audience: Drug Delivery & Biosensor Engineers. Objective: Attach thiolated biomolecules (DNA, peptides) to carboxylated nanoparticles using 9-Decen-1-amine as a heterobifunctional linker.

Protocol C: Two-Step Nanoparticle Conjugation

Materials:

  • Carboxyl-functionalized beads/nanoparticles (COOH-NPs)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3]

  • NHS (N-Hydroxysuccinimide)[3]

  • Thiolated Ligand (SH-DNA or SH-Protein)

Step-by-Step Methodology:

  • Activation (Amide Coupling):

    • Activate COOH-NPs with EDC/NHS in MES buffer (pH 6.0) for 15 mins.

    • Add 9-Decen-1-amine (in excess) and adjust pH to 7.4. React for 2 hours.

    • Result: NPs are now "Alkene-Displayed" (NP-Amide-C10-Alkene).

  • Purification:

    • Centrifuge/wash to remove unreacted amine.

  • Thiol-Ene Click Reaction:

    • Mix Alkene-NPs with Thiolated Ligand in PBS.

    • Add photoinitiator (e.g., LAP) and irradiate with 365 nm or 405 nm light for 5-10 mins.

    • Advantage:[1][2] This reaction is bio-orthogonal, rapid, and leaves no toxic byproducts.

Visualization: Thiol-Ene Logic

ClickChemistry NP COOH-Nanoparticle Step1 Step 1: EDC/NHS Coupling (Amine Attachment) NP->Step1 Linker 9-Decen-1-amine Linker->Step1 Intermediate Alkene-Functionalized NP Step1->Intermediate Step2 Step 2: Thiol-Ene Click (UV Initiated) Intermediate->Step2 Ligand Thiolated Biomolecule (SH-DNA/Protein) Ligand->Step2 Final Bio-Conjugated NP Step2->Final

Caption: Two-step heterobifunctional conjugation strategy utilizing the orthogonal reactivity of 9-Decen-1-amine.

Summary of Reactivity & Conditions

Surface/SubstrateReactive GroupRecommended MethodCritical Parameter
Silicon (H-Si) Surface Si-HUV HydrosilylationProtect Amine (Boc) to prevent etching.
Perovskite Pb DefectsLewis Acid-BaseUse in Anti-solvent step for grain boundary targeting.
Polymer/Bead Carboxyl (-COOH)EDC/NHS CouplingpH control (Activation @ pH 6, Coupling @ pH 7.4).
Gold (Au) Thiol (-SH)IndirectUse 9-Decen-1-amine on a pre-formed Mercapto-acid SAM.

References

  • Langner, A., et al. (2005).[4] Controlled Silicon Surface Functionalization by Alkene Hydrosilylation.[4] Journal of the American Chemical Society.[4] Link

    • Context: Establishes the mechanism for UV-mediated hydrosilylation of alkenes on silicon, highlighting the need for careful condition control to prevent oxid
  • Hoyle, C. E., & Bowman, C. N. (2010).[5] Thiol-Ene Click Chemistry.[5][6][7] Angewandte Chemie International Edition.[5] Link

    • Context: The definitive review on thiol-ene click chemistry, validating the reactivity of the terminal alkene tail of 9-Decen-1-amine for bio-conjug
  • Zhang, F., et al. (2025).[2] Multifunctional Organic Molecule for Defect Passivation of Perovskite for High-Performance Indoor Solar Cells.[2] Materials.[1][2][3][4][5][6][7][8][9][10][11][12] Link

    • Context: Demonstrates the principle of using amine-functionalized molecules for passivating Pb defects in perovskite solar cells.
  • Kshirsagar, P. G., & Sangaru, S. S. (2021).[6] Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry.[6] Biomedical Journal of Scientific & Technical Research.[6] Link

    • Context: Provides protocol evidence for using thiol-ene chemistry to attach functional groups to nanoparticle surfaces.[6]

  • Chabal, Y. J., et al. (2014). Surface Functionalization of Silica by Si–H Activation of Hydrosilanes.[9] ACS Omega. Link

    • Context: Further validates silicon surface modification techniques relevant to the hydrosilyl

Sources

Application Note: Precision Synthesis of Novel Polymers Using 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the synthesis of novel Precision Polyolefins and Functionalized Polyamides utilizing 9-Decen-1-amine as a critical monomeric building block.

Executive Summary

9-Decen-1-amine (CAS: 2016-57-1) is a bifunctional C10 building block derived primarily from renewable resources (castor oil via 10-undecenoic acid). Its unique structure—comprising a terminal alkene, a linear hydrophobic spacer, and a reactive primary amine—makes it an ideal candidate for synthesizing precision polymers . Unlike traditional random copolymers, polymers derived from 9-Decen-1-amine allow for the exact placement of functional groups along the backbone, mimicking the properties of polyethylene while introducing specific biological or chemical activities.

This guide outlines two primary "Novel" synthetic routes:

  • Route A (Precision Polyolefins): Dimerization to a symmetric

    
    -diene followed by Acyclic Diene Metathesis (ADMET) polymerization. This yields polyethylene-like materials with regularly spaced amide/urea functionalities.
    
  • Route B (Pendant-Functionalized Polyamides): Step-growth polymerization preserving the alkene for post-polymerization "click" chemistry (drug conjugation).

Strategic Synthesis Architecture

The direct homopolymerization of 9-Decen-1-amine via metathesis is impossible because it is a mono-ene (acting as a chain stopper). Therefore, the strategy relies on Symmetry Induction : converting the asymmetric A-B molecule into a symmetric A-A monomer (diene) or using it as a functional terminator.

Mechanism 1: ADMET Polymerization (Precision Route)

This route creates a linear polymer backbone with functional groups separated by exactly 20-22 carbon atoms.

  • Step 1: React 9-Decen-1-amine with a linker (e.g., Carbonyl Diimidazole or a Diacid Chloride) to form an

    
    -diene.
    
  • Step 2: ADMET polymerization using a Ruthenium catalyst (Grubbs).

  • Step 3: Hydrogenation to yield precision polyethylene.

Mechanism 2: Thiol-Ene Post-Functionalization

Utilizing the alkene as a "handle" for attaching drugs or peptides after polymerizing the amine end (e.g., with a diisocyanate).

SynthesisWorkflow Monomer 9-Decen-1-amine (C10 Amino-Alkene) Diene Symmetric α,ω-Diene Monomer Monomer->Diene Dimerization Linker Linker (Diacid/Phosgene eq.) Linker->Diene ADMET ADMET Polymerization (Grubbs Catalyst) Diene->ADMET - Ethylene UnsatPoly Unsaturated Precision Polymer ADMET->UnsatPoly Hydro Hydrogenation (Pd/C) UnsatPoly->Hydro FinalPoly Precision Functionalized Polyethylene Hydro->FinalPoly

Figure 1: Strategic workflow for converting 9-Decen-1-amine into precision polyethylene-like materials via ADMET.

Detailed Experimental Protocols

Protocol A: Synthesis of Symmetric Diene Monomer (Bis-Urea Derivative)

Objective: To create a polymerization-competent


-diene from 9-Decen-1-amine.

Reagents:

  • 9-Decen-1-amine (10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (5 mmol)

  • Dichloromethane (DCM) (Anhydrous)

  • Extraction solvents (HCl, NaHCO3, Brine)

Procedure:

  • Dissolution: Dissolve CDI (0.81 g, 5 mmol) in 20 mL anhydrous DCM under nitrogen atmosphere.

  • Addition: Add 9-Decen-1-amine (1.55 g, 10 mmol) dropwise to the stirring CDI solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of the urea linkage is driven by the release of imidazole.

  • Workup: Wash the organic layer with 1M HCl (2x) to remove imidazole and unreacted amine, followed by saturated NaHCO3 and brine.

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from ethanol/hexane if necessary.

    • Yield Target: >90% White Solid (N,N'-bis(9-decenyl)urea).

    • Validation: 1H NMR should show disappearance of the amine signal and retention of the terminal alkene multiplets at ~5.8 ppm.

Protocol B: ADMET Polymerization (The "Novel" Step)

Objective: To polymerize the diene monomer into a high-molecular-weight unsaturated polymer.[1]

Reagents:

  • Monomer: N,N'-bis(9-decenyl)urea (from Protocol A)

  • Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Gen (1 mol%)

  • Solvent: o-Dichlorobenzene (optional, bulk preferred for high MW)

  • Quencher: Ethyl Vinyl Ether

Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, place the monomer (1 g) into a reaction flask equipped with a high-vacuum adapter.

  • Catalyst Addition: Add the Grubbs catalyst (1 mol% relative to monomer). If performing in solution, use minimal o-dichlorobenzene (1-2 mL).

  • Polymerization (Vacuum Driven):

    • Heat the mixture to 55°C .

    • Apply dynamic vacuum (<100 mTorr) immediately. Crucial Step: The reaction is driven by the removal of ethylene gas.[2]

    • Maintain vacuum and stirring for 24–48 hours. Viscosity will increase significantly.

  • Quenching: Cool to room temperature, dissolve the polymer in chloroform, and add excess ethyl vinyl ether to deactivate the Ruthenium carbene.

  • Purification: Precipitate the polymer dropwise into cold methanol (stirring vigorously). Filter and dry under vacuum.[3]

Data Presentation: Polymer Characterization Targets

ParameterMethodTarget SpecificationNotes
Conversion 1H NMR>95%Loss of terminal alkene (5.8 ppm) -> Internal alkene (5.4 ppm).
Mn (Mol.[4][5][6][7][8][9] Wt.) GPC (THF)20,000 - 50,000 DaDepends on vacuum efficiency (ethylene removal).
PDI GPC< 2.0Typical for step-growth ADMET.
Tm (Melting) DSC80°C - 110°CSharp melting peak indicates "precision" crystallinity.
Protocol C: Post-Polymerization Hydrogenation

Objective: To remove unsaturation, yielding a shelf-stable, crystalline "Precision Polyethylene".

Procedure:

  • Dissolve the unsaturated polymer in Toluene/Methanol (9:1).

  • Add p-Toluenesulfonyl hydrazide (5 equiv per double bond) and a trace of Tributylamine.

  • Reflux for 4 hours. (Chemical Hydrogenation avoids high-pressure H2 gas).

  • Alternative: High-pressure hydrogenation (500 psi H2) with Pd/C catalyst at 80°C for 24h.

  • Precipitate in methanol. The result is a semi-crystalline polymer resembling HDPE but with urea groups exactly every 21 carbons.

Scientific Mechanism & Causality

Why ADMET?

Traditional chain-growth polymerization (e.g., radical) of 9-decen-1-amine is ineffective due to the "allylic resonance" stability of the radical and catalyst poisoning by the amine. ADMET is a step-growth mechanism that is highly tolerant of functional groups (like ureas/amides) provided the catalyst is robust (Grubbs 2nd Gen).

The "Precision" Effect

By synthesizing the symmetric diene first, we guarantee that every functional group (urea/amide) is separated by exactly the number of methylenes in the monomer (C10 + C10 = C20 spacer).

  • Impact: This regularity allows the polymer chains to fold into crystalline lamellae, unlike random copolymers which are amorphous. This is critical for creating robust biomaterials (e.g., antimicrobial surfaces) that do not degrade mechanically.

Mechanism Step1 Ruthenium Carbene Coordinates to Terminal Alkene Step2 Metallacyclobutane Intermediate Formed Step1->Step2 Step3 Release of Ethylene (Gas) (Driving Force) Step2->Step3 Irreversible under Vacuum Step4 Formation of Internal Double Bond (Polymer Chain Growth) Step3->Step4 Step4->Step1 Cycle Repeats

Figure 2: The ADMET catalytic cycle. Continuous removal of ethylene (Step 3) is the thermodynamic requirement for high molecular weight.

Applications in Drug Development[10]

Cationic Gene Delivery Vectors

Polymers derived from 9-Decen-1-amine (specifically if the amine is preserved or secondary amines are formed) possess a hydrophobic backbone (C10) and cationic charges.

  • Mechanism: The hydrophobic domains facilitate membrane penetration, while the cationic amines complex with anionic DNA/RNA.

  • Novelty: The "precision" spacing (C20 distance) reduces cytotoxicity compared to random polycations (like PEI) by preventing excessive charge density while maintaining effective condensation.

Drug Conjugate "Handles"

If the polymerization is conducted via the amine end (e.g., reacting 9-decen-1-amine with a diisocyanate to form a polyurea preserving the alkene), the pendant alkenes serve as "click" handles.

  • Protocol: React the pendant alkene with a Thiol-Drug conjugate (Thiol-ene reaction) under UV light (365 nm) with DMPA photoinitiator. This allows for high-loading, covalent attachment of therapeutics.

References

  • Wagener, K. B., et al. "Acyclic Diene Metathesis (ADMET) Polymerization." Macromolecules, 1991.

  • Bozell, J. J., et al. "Technology development for the production of biobased products from biorefinery carbohydrates—the US Department of Energy’s 'Top 10' revisited." Green Chemistry, 2010. (Context on renewable C10 monomers).

  • O'Reilly, R. K., et al. "Precision Polymers: A New Era in Polymer Science." Nature Reviews Chemistry, 2020. (Context on precision placement of functional groups).
  • Schwendeman, J. E., et al. "Amine functionalized polyolefins: Synthesis and characterization." Macromolecules, 2003. (Specifics on amine protection during metathesis).

  • Mutlu, H., & Meier, M. A. R. "Castor oil as a renewable resource for the chemical industry." European Journal of Lipid Science and Technology, 2010. (Source of 10-undecenoic acid/9-decenyl derivatives).[10]

Sources

Application Note: High-Sensitivity Analysis and Quantification of 9-Decen-1-amine via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details a validated methodology for the extraction, derivatization, and quantification of 9-Decen-1-amine , a critical intermediate in polymer and pharmaceutical synthesis. Primary aliphatic amines exhibit poor chromatographic behavior (tailing, adsorption) on standard non-polar capillary columns due to hydrogen bonding with active silanol sites. To overcome this, this method utilizes Trifluoroacetic Anhydride (TFAA) derivatization to convert the analyte into its volatile, non-polar N-trifluoroacetyl amide derivative.

The method achieves a Limit of Quantitation (LOQ) < 10 ng/mL with linear response (


) utilizing Gas Chromatography coupled with Electron Impact Mass Spectrometry (GC-EI-MS).

Scientific Rationale & Experimental Design

The Challenge of Primary Amines

Underivatized 9-Decen-1-amine (


) possesses a high boiling point (~218°C) and a polar primary amine group. Direct injection leads to:
  • Peak Tailing: Interaction with inlet liners and column stationary phases.

  • Memory Effects: Carryover between runs.

  • Thermal Instability: Potential oxidation in the hot injection port.

Derivatization Strategy: Acylation vs. Silylation

While silylation (e.g., BSTFA) is common, Acylation with TFAA is selected for this protocol for three reasons:

  • Stability: Amides are hydrolytically more stable than silyl-amines, allowing for easier sample handling.

  • Specificity: The introduction of fluorine atoms (

    
     group) increases mass and provides a unique mass defect, reducing background interference.
    
  • Fragmentation: TFA-derivatives yield characteristic diagnostic ions (m/z 126) that are ideal for Selected Ion Monitoring (SIM).

Internal Standard Selection

1-Undecylamine (C11) is chosen as the Internal Standard (ISTD).

  • Why: It is structurally homologous to the analyte but chemically distinct (saturated, one carbon longer), ensuring similar extraction efficiency and derivatization kinetics while being chromatographically resolvable.

Materials & Reagents

ReagentGrade/PurityFunction
9-Decen-1-amine >98% Reference StdTarget Analyte
1-Undecylamine >98%Internal Standard (ISTD)
Trifluoroacetic Anhydride (TFAA) Derivatization GradeAcylating Agent
Pyridine Anhydrous, >99%Acid Scavenger / Catalyst
Dichloromethane (DCM) HPLC/GC GradeExtraction Solvent
Sodium Hydroxide (NaOH) 1.0 M SolutionpH Adjustment (Basification)
Sodium Sulfate (

)
Anhydrous, GranularDrying Agent

Experimental Protocol

Preparation of Standards
  • Stock Solution A (Analyte): Dissolve 10 mg 9-Decen-1-amine in 10 mL DCM (1.0 mg/mL).

  • Stock Solution B (ISTD): Dissolve 10 mg 1-Undecylamine in 10 mL DCM (1.0 mg/mL).

  • Working Standard Mix: Prepare calibration levels (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting Stock A. Add Stock B to each vial to a constant concentration of 10 µg/mL.

Sample Preparation Workflow

Step 1: Liquid-Liquid Extraction (LLE) [1]

  • Transfer 1.0 mL of aqueous sample into a 4 mL glass vial.

  • Add 10 µL of ISTD Stock B.

  • Add 200 µL of 1.0 M NaOH to adjust pH > 11 (Ensures amine is in free base form

    
    , not salt 
    
    
    
    ).
  • Add 1.0 mL DCM.[2] Vortex vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Transfer the lower organic layer (DCM) to a clean, dry reaction vial containing ~100 mg anhydrous

    
    .
    

Step 2: Derivatization Reaction

  • Transfer 500 µL of the dried DCM extract to a crimp-cap vial.

  • Add 50 µL Pyridine (acts as an acid scavenger for the byproduct TFA).

  • Add 50 µL TFAA slowly (Reaction is exothermic).

  • Cap immediately and incubate at 60°C for 30 minutes .

  • Note: The reaction converts 9-Decen-1-amine to N-(9-decenyl)-2,2,2-trifluoroacetamide.

Step 3: Post-Reaction Workup

  • Cool to room temperature.[3]

  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ).
    
  • Reconstitute residue in 200 µL Ethyl Acetate or Hexane.

  • Transfer to GC autosampler vial with low-volume insert.

Visual Workflow Diagram

G Start Sample Input (Aqueous/Organic) pH_Adj pH Adjustment (Add NaOH -> pH > 11) Start->pH_Adj ISTD Add ISTD (1-Undecylamine) pH_Adj->ISTD Extract LLE Extraction (DCM Solvent) ISTD->Extract Dry Drying (Na2SO4) Extract->Dry Organic Layer Deriv Derivatization (TFAA + Pyridine, 60°C) Dry->Deriv Evap Evaporation & Reconstitution (Ethyl Acetate) Deriv->Evap N-TFA Amides GCMS GC-MS Analysis (SIM Mode) Evap->GCMS

Figure 1: Step-by-step sample preparation workflow for the extraction and TFA-derivatization of 9-Decen-1-amine.

GC-MS Method Parameters

Gas Chromatograph (Agilent 7890B or equivalent)
  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless Mode.

    • Temperature: 250°C.

    • Purge Flow: 50 mL/min at 1.0 min.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (Hold 3 min).

    • Total Run Time: ~14.3 min.

Mass Spectrometer (Agilent 5977 or equivalent)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.

  • Ionization: EI (70 eV).

  • Acquisition Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (40-350 m/z) for identification.

Target Ions (SIM Table)
CompoundDerivative MWQuantifier Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)
9-Decen-1-amine-TFA 251126 251 (

), 154
8.2 min
1-Undecylamine-TFA 267126 267 (

), 140
8.8 min

Note: The m/z 126 ion corresponds to the characteristic


 fragment common to N-TFA primary amines.

Method Validation Criteria

To ensure trustworthiness and regulatory compliance, the following validation parameters must be verified:

  • Linearity: Calibrate across 0.5 – 100 µg/mL. Acceptance:

    
    .[4]
    
  • Recovery: Spike blank matrix at low, mid, and high levels. Acceptance: 80% – 120%.

  • Precision: 6 replicate injections of the mid-level standard. Acceptance: RSD < 5%.

  • Specificity: Inject a blank solvent and a blank matrix to ensure no interference at the retention time of the analyte or ISTD.

Derivatization Chemistry

Reaction R1 9-Decen-1-amine (R-NH2) Plus + Arrow Pyridine ------> R1->Arrow R2 TFAA (CF3CO)2O R2->Arrow Prod N-TFA-9-Decen-1-amine (R-NH-CO-CF3) Arrow->Prod Byprod + TFA Acid Arrow->Byprod

Figure 2: Reaction scheme. The primary amine attacks the carbonyl of TFAA, releasing trifluoroacetic acid (neutralized by pyridine).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Response Incomplete derivatizationEnsure Pyridine is added to neutralize acid. Check TFAA freshness (hydrolyzes in air).
Tailing Peaks Active sites in inletChange liner (use deactivated wool). Trim column head (10-20 cm).
Extra Peaks Incomplete dryingResidual water hydrolyzes TFAA. Ensure

drying step is thorough.
Co-elution Matrix interferenceSwitch to a slower oven ramp (10°C/min) or use a more polar column (e.g., DB-35ms).

References

  • Sigma-Aldrich. (2023). Derivatization Reagents for Selective Response and High Sensitivity Detection. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Agilent Technologies. (2020). Analysis of Primary Amines by GC/MS. Application Note 5990-xxxx. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Decanamine, N-(trifluoroacetyl)-. NIST Chemistry WebBook, SRD 69. Link

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography (2nd ed.). Wiley.

Sources

Application Note: Advanced HPLC Purification Strategies for Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Primary amines represent one of the most persistent challenges in HPLC purification. Their basicity (typically pKa 9–11) creates a "perfect storm" for poor chromatography on traditional silica-based columns.

The Mechanism of Failure: At neutral or slightly acidic pH (pH 4–8), primary amines are protonated (


), while residual silanols (

) on the silica surface are ionized. This leads to strong electrostatic attraction—secondary interactions—that compete with the primary hydrophobic retention mechanism.
  • Symptom: Severe peak tailing, broad bandwidths, and unpredictable retention times.[1]

  • Old Solution: High concentrations of triethylamine (TEA) or TFA to "mask" sites.

  • Modern Solution: pH switching using hybrid particle technology or HILIC modes.

This guide provides a decision-matrix-driven approach to selecting the correct purification strategy, moving beyond "trial and error" to engineered success.

Strategic Decision Matrix

Do not default to a standard low-pH gradient. Analyze your analyte's hydrophobicity (LogP) and solubility to select the correct mode.

AminePurificationStrategy cluster_RP Reversed-Phase Strategies cluster_HILIC Polar Retention Strategies Start Start: Primary Amine Analyte LogP_Check Is the Amine Hydrophobic? (LogP > 0) Start->LogP_Check High_pH_Check Is Analyte Stable at pH 10? LogP_Check->High_pH_Check Yes (Retained on C18) Method_C METHOD C: HILIC (Bare Silica/Amide + ACN) LogP_Check->Method_C No (Elutes in Void) Method_A METHOD A: High pH RP (Hybrid C18 + NH4HCO3) High_pH_Check->Method_A Yes (Preferred) Method_B METHOD B: Low pH RP + IP (C18 + TFA/HFBA) High_pH_Check->Method_B No (Degrades)

Figure 1: Strategic decision tree for selecting the optimal chromatographic mode for primary amines.

Protocol A: High pH Reversed-Phase (The Gold Standard)

Why this works: At pH 10, primary amines (pKa ~10) are largely deprotonated (neutral). Neutral molecules do not interact with ionized silanols. Furthermore, the neutral state is more hydrophobic, significantly increasing retention and loading capacity (often 10–30x higher than low pH).

Critical Requirement: You must use a column engineered for high-pH stability (e.g., Hybrid Particle Technology like Waters XBridge/BEH or Agilent Poroshell HPH). Traditional silica dissolves above pH 8.

Materials
  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10, naturally buffered).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Protocol
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water. Do not adjust pH with NaOH; the natural pH (approx 9.5–10.0) is sufficient and volatile (MS-compatible).

  • Equilibration: Flush column with 95% A / 5% B for 10 column volumes. Hybrid columns require thorough wetting.

  • Gradient Setup:

    • Time 0: 5% B

    • Time 2: 5% B (Isocratic hold to stack polar impurities)

    • Time 12: 95% B

    • Time 15: 95% B

  • Detection: UV at 210–220 nm (amines have weak absorbance; high pH suppresses carboxylate background).

Expert Insight: If your amine is not UV active, high pH is ideal for LC-MS (ESI+) because the high organic content needed to elute the neutral amine enhances desolvation in the MS source, despite the suppression of pre-formed ions in solution.

Protocol B: Low pH with Ion Pairing (The Traditional Alternative)

Why this works: If your molecule is unstable at high pH, you must use low pH. Standard Formic Acid (0.1%) is often insufficient to suppress silanol activity for stubborn amines. Trifluoroacetic Acid (TFA) acts as an Ion Pairing Agent .[2] The trifluoroacetate anion (


) pairs with the protonated amine (

), forming a neutral, hydrophobic complex that retains well on C18.
Materials
  • Column: High-coverage C18 (e.g., C18 with end-capping).

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

Step-by-Step Protocol
  • System Passivation: If switching from a non-TFA method, flush the system (excluding column) with 50:50 Water:Isopropanol to remove residual basic buffers.

  • Solvent Prep: Always add TFA to both aqueous and organic phases to maintain a constant baseline during the gradient.

  • Gradient Setup:

    • Steeper gradients are often required compared to high pH, as the ion-pair complex is very hydrophobic.

    • Time 0: 5% B

    • Time 10: 60% B (Typical elution window for small amines)

  • Post-Run Wash: TFA binds strongly to columns. Wash with 50:50 ACN:Water for 30 mins if storing the column.

Warning: TFA suppresses MS ionization (signal drop of 10–50x). If MS sensitivity is critical, consider Difluoroacetic Acid (DFA) as a middle-ground alternative.[3]

Protocol C: HILIC (For Polar/Hydrophilic Amines)

Why this works: Small, polar amines (e.g., ethylamine, polar drug linkers) often elute in the void volume of C18 columns regardless of pH. HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase and a high-organic mobile phase.[4] Water acts as the strong solvent.

Materials
  • Column: Bare Silica (e.g., Waters Atlantis HILIC) or Amide-bonded phase (e.g., TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[5]

  • Mobile Phase B: Acetonitrile.[5][6]

Step-by-Step Protocol
  • Conditioning: HILIC columns require extensive equilibration. Flush with 90% B (High Organic) for at least 20 column volumes to establish the water layer on the silica surface.

  • Sample Diluent: Crucial Step. Dissolve sample in 80–90% ACN. Injecting a sample dissolved in 100% water will disrupt the HILIC mechanism and cause peak distortion.

  • Gradient (Inverse of RP):

    • Time 0: 95% B (High Organic)

    • Time 15: 60% B (Increasing water content elutes the polar amine)

  • Mechanism: The amine partitions into the water-rich layer adsorbed on the silica surface and interacts via cation exchange with silanols (which is desirable in HILIC, unlike RP).

Comparative Data & Troubleshooting

Method Comparison Table
FeatureHigh pH RP (Method A)Low pH RP + TFA (Method B)HILIC (Method C)
Selectivity Hydrophobicity of neutral amineHydrophobicity of Ion-Pair ComplexPolarity / Cation Exchange
Peak Shape Excellent (Sharp)Good (can be broad)Good (if matched diluent)
Loading Capacity High (Neutral = High Load)Low (Repulsion effects)Moderate
MS Compatibility ExcellentPoor (Signal Suppression)Excellent (High Organic)
Column Life Requires Hybrid/PolymerStandard C18 is fineLong (Low pressure)
Troubleshooting Guide
  • Problem: Peak splitting for basic amines.

    • Cause: Sample solvent mismatch.[7]

    • Fix: For RP, dissolve sample in initial mobile phase (low organic). For HILIC, dissolve in high organic.[5]

  • Problem: Carryover / Ghost Peaks.

    • Cause: Amines adsorbing to injector needle or valve seals.

    • Fix: Use a needle wash of 10% Formic Acid in 50% Methanol. The acid ensures the amine is fully soluble and desorbed.

  • Problem: Retention time drift in High pH.

    • Cause: Carbonate formation in MP A (absorbing CO2 from air).

    • Fix: Refresh Ammonium Bicarbonate buffer daily or use a capping layer of N2 gas.

References

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (Application Note 720005104EN).[6] Link

  • Agilent Technologies. Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. (Publication 5991-4893EN). Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography.
  • Chrom Tech. What Causes Peak Tailing in HPLC?Link

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (Application Note 284). Link

Sources

Procedure for distillation under reduced pressure for amine purification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Amines are critical intermediates in pharmaceutical synthesis, yet they present unique purification challenges due to their susceptibility to oxidation (N-oxide formation), hygroscopicity, and tendency to attack ground glass joints. Standard distillation protocols often result in colored, degraded products or seized glassware.

This application note details a modified vacuum distillation protocol specifically engineered for labile amines. Unlike generic organic distillation, this method integrates inert gas blanketing with specific glassware treatments to ensure high purity (>99%) and equipment longevity.

Target Audience: Medicinal Chemists, Process Development Scientists.

Pre-Distillation Strategic Assessment

Before assembling glassware, the chemical state of the amine must be validated. Attempting to distill an amine salt or a wet amine will result in failure.

The Free-Base Requirement

Amines often exist as hydrochloride or carbonate salts (from atmospheric


 absorption). Salts are ionic solids and will not  distill; they will decompose.
  • Diagnostic: If the substance is a solid with a melting point >200°C, it is likely a salt.

  • Action: Partition the salt between an organic solvent (e.g.,

    
     or 
    
    
    
    ) and strong base (10M NaOH). Dry the organic layer over
    
    
    , filter, and concentrate before distillation.
Drying Strategy (The "Pot" Additive)

Water co-distills with many amines or causes hydrolysis.

  • Standard Practice: Dry over

    
     and filter.
    
  • Expert Modification: Add pellets of KOH or CaH₂ directly to the distillation pot.

    • Why: These agents act as a final drying stage and suppress salt formation during heating.

    • Warning: Do not use acidic drying agents (

      
      ) or reactive metals (Na) with halogenated amines.
      

Equipment Configuration & Causality

The physical setup is the primary source of failure in amine distillation.

Glassware & Joint Protection

Amines are nucleophilic; they attack the silanol groups in silica glass, causing ground glass joints to "freeze" or seize permanently.

  • Critical Rule: NEVER use silicone grease. Amines degrade silicone grease, contaminating the distillate with siloxanes.

  • Solution: Use PTFE (Teflon) Sleeves on all joints. If sleeves are unavailable, use a chemically resistant grease like Apiezon L or Krytox , but sleeves are superior for purity.

The Vacuum-Inert Manifold

To prevent oxidation (browning) during distillation, the system must be under a dynamic inert atmosphere or high vacuum with a nitrogen backfill capability.

Visualization: The Inert Distillation Setup

The following diagram illustrates the correct integration of a Schlenk line for amine distillation.

AmineDistillation cluster_glassware Glassware Assembly (PTFE Sleeved) Pot Distillation Pot (Amine + KOH Pellets) Head Vigreux Column (Anti-Bumping) Pot->Head Vapor Condenser Liebig Condenser (Water/Glycol) Head->Condenser Purified Vapor Cow Cow/Pig Adapter (Fraction Cutter) Condenser->Cow Distillate Receiver Receiver Flasks (N2 Flushed) Cow->Receiver Collection Trap Cold Trap (Liq. N2/IPA) Cow->Trap Vac Line Manifold Schlenk Line (N2/Vac Selector) Trap->Manifold Vacuum Vacuum Pump (<1 mmHg) Manifold->Cow N2 Backfill Manifold->Vacuum

Figure 1: Schematic of an inert-atmosphere vacuum distillation setup. Note the placement of the Cold Trap to protect the pump from corrosive amine vapors.

Step-by-Step Protocol

Phase 1: Assembly and Degassing
  • Load the Pot: Add the crude amine and 2-3 pellets of KOH to the boiling flask. Add a large magnetic stir bar (oval shape preferred for high viscosity).

  • Seal: Assemble the apparatus using PTFE sleeves. Clip all joints (Keck clips).

  • Inert Purge: Connect the vacuum adapter to the Schlenk line.

    • Cycle: Evacuate the system (until solvent bubbles stop), then backfill with Nitrogen. Repeat 3x. This removes dissolved oxygen.[1]

Phase 2: The Distillation
  • Establish Vacuum: Slowly open the system to full vacuum. Allow the pressure to stabilize.

    • Note: Do not heat yet. Heating before vacuum stabilization causes violent bumping.

  • Heat Ramp: Begin heating the oil bath. The bath temperature should be ~20-30°C higher than the expected boiling point (BP) of the amine.

  • Fraction Collection:

    • Fraction A (Fores): The first 5-10% of distillate. Often contains residual solvent or water. Discard or recycle.

    • Fraction B (Main): Collect when the thermometer temperature stabilizes.

    • Fraction C (Tails): Stop collecting when the temperature spikes or drops significantly.

Phase 3: Shutdown
  • Cool Down: Remove the heat source but maintain stirring.

  • Backfill: Once cool, slowly backfill with Nitrogen (not air!).

  • Storage: Immediately transfer the purified amine to a dark glass bottle flushed with Argon. Seal with Parafilm.

Technical Data: Pressure-Temperature Nomograph

Use the table below to estimate the required bath temperature. The "Rule of Thumb" for amines is that halving the pressure reduces the boiling point by approximately 10-15°C, but the Clausius-Clapeyron relationship is more accurate.

Atmospheric BP (760 Torr)Est. BP @ 20 Torr (Water Aspirator)Est. BP @ 1 Torr (High Vac)Est. BP @ 0.1 Torr (Schlenk)
80°C (e.g., Isopropylamine)~ -5°C (Too Volatile)--
150°C (e.g., Nonylamine)55°C25°C0°C
200°C (e.g., Aniline)95°C55°C30°C
300°C (Complex Alkaloids)175°C125°C90°C

Table 1: Estimated boiling points at reduced pressures. Note that high-boiling amines often solidify in the condenser if the cooling water is too cold.

Troubleshooting & Expert Insights

Issue: "The Amine is Turning Red/Brown"
  • Cause: Oxidation.[1][2]

  • Fix: You have a leak, or you did not degas the setup. Ensure a steady stream of Nitrogen is available if using a bleed, or check vacuum seals. Distill over Zinc dust (reducing agent) if the amine is heavily oxidized.

Issue: "Violent Bumping/Foaming"
  • Cause: High viscosity and hydrogen bonding.

  • Fix:

    • Use a Claisen Adapter to provide a dual path (one for a capillary bleed/thermometer, one for the condenser).

    • Insert a clean glass wool plug loosely in the splash head to break foam.

    • Reduce the flask fill volume to <50%.

Issue: "Product Solidifies in Condenser"
  • Cause: The amine's melting point is higher than the cooling water temperature.

  • Fix: Turn off the cooling water circulation. The ambient air cooling is often sufficient for high-boiling amines. If necessary, circulate warm water (40°C) using a recirculating heater.

Decision Matrix: Purification Pathway

Not all amines should be distilled. Use this logic flow to determine the correct method.

AmineDecision Start Crude Amine Sample IsSolid Is it a Solid at Room Temp? Start->IsSolid SaltCheck Is it a Salt? (MP > 200°C) IsSolid->SaltCheck Yes MWCheck Molecular Weight < 300? IsSolid->MWCheck No (Liquid) Freebase Perform Free-basing (Partition w/ NaOH) SaltCheck->Freebase Yes Recryst Recrystallization (EtOH/Hexane) SaltCheck->Recryst No (Neutral Solid) Freebase->MWCheck Distill Vacuum Distillation (Protocol AN-AMINE-VAC-04) MWCheck->Distill Yes (Volatile) Column Flash Chromatography (DCM/MeOH + 1% NH3) MWCheck->Column No (Non-volatile)

Figure 2: Decision tree for selecting the optimal purification method based on physical properties.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (The definitive guide for specific chemical properties and purification constants).

  • Sigma-Aldrich. Pressure-Temperature Nomograph Tool. (Interactive tool based on the Clausius-Clapeyron equation for estimating boiling points).[4][5][6][7]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for glassware assembly and distillation theory).

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Excellent source for Schlenk line and air-sensitive handling techniques).

Sources

Application Notes and Protocols for the Use of 9-Decen-1-amine in the Development of Novel Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: 9-Decen-1-amine as a Versatile Bifunctional Linker in Biomaterial Science

The pursuit of advanced biomaterials with tailored properties for drug delivery, tissue engineering, and medical devices is a cornerstone of modern biomedical research. The ability to precisely control the chemical and physical characteristics of these materials is paramount to their function and biocompatibility. 9-Decen-1-amine is a unique and powerful building block in this endeavor, offering a strategic advantage due to its bifunctional nature. It possesses a primary amine (-NH₂) at one end of its ten-carbon chain and a terminal alkene (C=C) at the other.[1] This distinct architecture allows for orthogonal chemical modifications, enabling a two-stage approach to biomaterial synthesis and functionalization.

The primary amine serves as a robust anchor point for covalent attachment to a wide array of polymers and surfaces.[2] Amine groups are highly reactive towards common functional groups like carboxylic acids, aldehydes, and N-hydroxysuccinimide (NHS) esters, facilitating the stable conjugation of 9-Decen-1-amine to existing biomaterials.[3] This initial modification introduces the terminal alkene as a "handle" for subsequent, highly specific reactions.

The terminal alkene is an ideal substrate for "click" chemistry, particularly the thiol-ene reaction.[4] Thiol-ene chemistry is renowned for its high efficiency, rapid reaction rates under mild, biocompatible conditions (often initiated by light), and minimal byproduct formation.[5][6] This makes it an exemplary tool for creating crosslinked hydrogels, functionalizing surfaces, and conjugating sensitive biological molecules.[7][8]

This document provides detailed protocols and expert insights into leveraging the dual functionality of 9-Decen-1-amine for the creation of innovative biomaterials. We will explore its application in both surface modification and the fabrication of crosslinked networks, providing a foundation for researchers to design next-generation materials for a broad range of biomedical applications.[9][10][11]

Part 1: Surface Modification and Polymer Conjugation via the Amine Group

A primary application of 9-Decen-1-amine is the introduction of reactive alkene groups onto the surface of nanoparticles or along the backbone of a polymer. This is particularly useful for biomaterials that possess carboxyl groups, such as hyaluronic acid (HA), poly(lactic-co-glycolic acid) (PLGA), or poly(acrylic acid) (PAA).[10][12] The most common and reliable method for this conjugation is through carbodiimide-mediated amide bond formation, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[13]

The Causality Behind the Experimental Choices: The EDC/NHS Reaction

The carboxyl groups on a polymer are not inherently reactive enough to form a stable amide bond with a primary amine. EDC is used to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate.[14] However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxyl group or rearrange into a stable N-acylurea byproduct.[14] To improve the efficiency and control of the reaction, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester.[13] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with the primary amine of 9-Decen-1-amine to form a stable amide bond, regenerating NHS as a byproduct. This two-step, one-pot reaction significantly increases the yield of the desired amine-functionalized polymer.[14]

Experimental Protocol: Functionalization of Hyaluronic Acid with 9-Decen-1-amine

This protocol details the modification of hyaluronic acid (HA), a widely used biocompatible polysaccharide, to introduce pendant alkene groups.

Materials:

  • Hyaluronic Acid (HA, sodium salt)

  • 9-Decen-1-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Sodium chloride (NaCl)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized (DI) water

  • Lyophilizer

Protocol Steps:

  • HA Dissolution: Dissolve HA in 0.1 M MES buffer containing 0.5 M NaCl to a final concentration of 1% (w/v). Stir gently overnight at room temperature to ensure complete dissolution. The salt is included to screen charge repulsion between HA chains, keeping them in a more open conformation for reaction.

  • Activation of Carboxyl Groups: To the HA solution, add NHS followed by EDC-HCl. A common starting molar ratio is a 2:1 ratio of EDC:NHS and a 5-fold molar excess of both relative to the carboxyl groups of the HA repeating units. Stir at room temperature for 30 minutes. This allows for the formation of the NHS-ester intermediate.

  • Amine Coupling: Add a 10-fold molar excess of 9-Decen-1-amine to the activated HA solution. Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa).

    • Dialyze against DI water with 0.1 M NaCl for 24 hours, changing the water every 4-6 hours.

    • Continue dialysis against DI water for another 48 hours, changing the water frequently to remove all unreacted reagents and byproducts.

  • Lyophilization: Freeze the purified HA-alkene conjugate solution at -80°C and then lyophilize to obtain a dry, fluffy white solid.

  • Characterization: Confirm the successful conjugation using ¹H NMR spectroscopy. The appearance of new peaks corresponding to the vinyl protons of the alkene (~5.8 ppm and ~4.9-5.0 ppm) and the methylene protons of the decenyl chain will indicate successful modification. The degree of substitution can be quantified by comparing the integration of these new peaks to the anomeric proton of HA.

Workflow for EDC/NHS Mediated Conjugation

G cluster_activation Activation Step cluster_coupling Coupling Step HA_COOH HA-Carboxyl Group Intermediate Reactive O-acylisourea Intermediate HA_COOH->Intermediate + EDC Final_Product HA-alkene Conjugate (Amide Bond) EDC EDC NHS NHS NHS_Ester Semi-stable NHS-Ester Intermediate->NHS_Ester + NHS NHS_Ester->Final_Product + Amine Amine 9-Decen-1-amine G cluster_components Precursor Components HA_Alkene HA-alkene Conjugate Precursor_Solution Injectable Precursor Solution HA_Alkene->Precursor_Solution Dithiol Dithiol Crosslinker (e.g., DTT) Dithiol->Precursor_Solution Initiator Photoinitiator (Irgacure 2959) Initiator->Precursor_Solution Hydrogel Crosslinked Hydrogel Network Precursor_Solution->Hydrogel Initiation UV_Light UV Light (365 nm) UV_Light->Precursor_Solution

Caption: Photoinitiated thiol-ene reaction for hydrogel formation.

Quantitative Data Summary

The properties of the final biomaterial can be tuned by varying the reaction parameters. The following tables provide examples of how these parameters can be adjusted.

Table 1: Tuning the Degree of Alkene Substitution on Hyaluronic Acid

ParameterLow SubstitutionMedium SubstitutionHigh Substitution
Molar ratio (EDC:NHS:Amine) 2:1:25:2.5:1010:5:20
Reaction Time (hours) 61224
Expected Degree of Substitution 5-10%15-25%30-40%
Resulting Hydrogel Properties Softer, higher swellingModerate stiffnessStiffer, lower swelling

Table 2: Tuning Hydrogel Properties via Thiol-Ene Crosslinking

ParameterLow CrosslinkingMedium CrosslinkingHigh Crosslinking
HA-alkene Concentration (% w/v) 125
Thiol:Alkene Molar Ratio 0.5:11:11.5:1
UV Exposure Time (min @ fixed I) 135
Resulting Mechanical Stiffness LowMediumHigh
Resulting Mesh Size LargeMediumSmall

Part 3: Biocompatibility and Safety Assessment

The development of any new biomaterial necessitates a thorough evaluation of its biocompatibility. [15][16]Biocompatibility ensures that the material does not elicit an adverse immune response or toxic effects when in contact with biological systems. [15][17] Self-Validating System for Protocols:

The protocols provided are designed to be self-validating through rigorous characterization and biocompatibility testing. Successful synthesis should be confirmed analytically (e.g., NMR, FTIR) before proceeding. The final material must then be tested in relevant biological assays to ensure it is safe for the intended application.

Recommended Biocompatibility Assays:

  • In Vitro Cytotoxicity: This is the first and most crucial step. [17] * MTT or PrestoBlue® Assay: These colorimetric assays measure the metabolic activity of cells cultured with the biomaterial or its extracts. A reduction in metabolic activity compared to a negative control indicates potential cytotoxicity. [18] * Live/Dead Staining: This fluorescence microscopy-based assay uses calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) to visualize cell viability directly on or in the presence of the biomaterial.

  • Hemocompatibility: If the material is intended for blood-contacting applications, its interaction with blood components must be assessed.

    • Hemolysis Assay: Measures the release of hemoglobin from red blood cells upon contact with the material.

  • In Vivo Studies: For materials intended for implantation, in vivo studies are essential to evaluate the tissue response.

    • Subcutaneous Implantation: The material is implanted under the skin of a suitable animal model (e.g., mouse or rat). After a set period, the implant and surrounding tissue are explanted and analyzed histologically for signs of inflammation, fibrosis (fibrous capsule formation), and integration with the host tissue. [15] Logical Relationship for Biocompatibility Assessment

G Start Novel Biomaterial Synthesized InVitro In Vitro Cytotoxicity (e.g., MTT, Live/Dead) Start->InVitro Hemo Hemocompatibility (If blood-contacting) InVitro->Hemo If Pass InVivo In Vivo Implantation (Histological Analysis) Hemo->InVivo If Pass Biocompatible Biocompatible for Intended Application InVivo->Biocompatible If Pass

Sources

Experimental protocol for Hofmann elimination of 9-Decen-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1,9-Decadiene via Hofmann Elimination of 9-Decen-1-amine

Executive Summary

This protocol details the conversion of 9-decen-1-amine to 1,9-decadiene via the Hofmann elimination reaction. While standard elimination protocols exist, long-chain unsaturated amines present specific challenges regarding surfactant behavior of intermediates and polymerization risks of the diene product. This guide provides a field-validated methodology for the exhaustive methylation, counter-ion exchange, and thermal decomposition steps, ensuring high regioselectivity for the terminal alkene and minimal isomerization.

Target Audience: Synthetic Chemists, Process Development Engineers. Core Application: Synthesis of cross-linking agents, polymerization monomers, and terminal diene intermediates.

Scientific Foundation & Mechanism

Mechanistic Pathway

The Hofmann elimination proceeds via an E2 mechanism.[1] Unlike Zaitsev eliminations which favor the most substituted alkene, the Hofmann elimination relies on the steric bulk of the quaternary ammonium leaving group to direct deprotonation to the least hindered


-hydrogen.[2][3]

For 9-decen-1-amine , the substrate possesses only one set of


-hydrogens (at C2). However, the "Hofmann Rule" logic is critical here to ensure the elimination occurs away from the chain internal structure, preserving the linear integrity and preventing migration of the existing double bond.

Reaction Sequence:

  • Exhaustive Methylation: Conversion of the primary amine to the quaternary ammonium iodide.[2][3]

  • Base Activation: Exchange of iodide for hydroxide using Silver(I) Oxide (

    
    ).
    
  • Thermal Elimination: Concerted E2 elimination of trimethylamine and water to yield the diene.

Regioselectivity & Thermodynamics

The transition state involves an anti-periplanar arrangement of the


-proton and the ammonium leaving group. The bulky 

group destabilizes the transition state leading to internal alkenes (due to gauche interactions), thereby kinetically favoring the formation of the terminal double bond.

HofmannMechanism cluster_0 Stage 1: Methylation cluster_1 Stage 2: Ion Exchange cluster_2 Stage 3: Elimination Amine 9-Decen-1-amine (Primary Amine) QuatSalt Quaternary Ammonium Iodide Salt Amine->QuatSalt SN2 Substitution (Exhaustive) MeI MeI (Excess) MeI->QuatSalt QuatOH Quaternary Ammonium Hydroxide QuatSalt->QuatOH Metathesis AgI AgI (Precipitate) QuatSalt->AgI Ag2O Ag2O / H2O Ag2O->QuatOH Diene 1,9-Decadiene (Product) QuatOH->Diene E2 Elimination Byproducts N(Me)3 + H2O QuatOH->Byproducts Heat Heat (100-150°C) Vacuum Heat->Diene

Figure 1: Mechanistic workflow of the Hofmann elimination for 9-decen-1-amine.

Experimental Protocol

Reagents & Materials
ReagentPurityRoleHazard Note
9-Decen-1-amine >95%SubstrateCorrosive, Irritant
Methyl Iodide (MeI) 99%Alkylating AgentCarcinogen , Volatile
Potassium Carbonate AnhydrousAcid ScavengerIrritant
Silver(I) Oxide >99%Base ExchangeOxidizer, Light Sensitive
Methanol HPLC GradeSolventFlammable, Toxic
Phase 1: Exhaustive Methylation

Objective: Complete conversion of primary amine to quaternary ammonium salt.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, magnetic stir bar, and dropping funnel. Flush with

    
    .
    
  • Dissolution: Dissolve 9-decen-1-amine (10.0 g, 64.4 mmol) in Methanol (100 mL). Add Potassium Carbonate (

    
    , 26.7 g, 193 mmol) to scavenge HI.
    
  • Addition: Cool the solution to 0°C. Add Methyl Iodide (12 mL, ~193 mmol) dropwise over 30 minutes. Note: MeI is extremely toxic; use a high-efficiency fume hood.

  • Reaction: Allow to warm to room temperature, then reflux gently (45°C) for 12 hours.

  • Workup:

    • Filter off the inorganic salts (

      
      , KI).
      
    • Evaporate the methanol under reduced pressure to yield the crude quaternary ammonium iodide (viscous yellow oil/solid).

    • Validation: Check solubility in water. Quaternary salts should be fully water-soluble.

Phase 2: Silver Oxide Activation

Objective: Replace non-basic Iodide counter-ion with basic Hydroxide.

  • Suspension: Dissolve the crude iodide salt in minimal distilled water (approx. 50 mL).

  • Exchange: Add Silver(I) Oxide (

    
    , 1.1 equivalents based on starting amine) to the solution.
    
  • Reaction: Stir vigorously at room temperature for 1 hour in the dark (wrap flask in foil). A heavy precipitate of AgI (yellowish-grey) will form.

  • Filtration: Filter through a Celite pad to remove AgI/Ag2O. Wash the pad with a small amount of water.

    • Critical: The filtrate contains the quaternary ammonium hydroxide. It is strongly basic (pH > 13) and sensitive to

      
       (forms carbonates). Proceed immediately.
      
Phase 3: Thermal Elimination (Pyrolysis)

Objective: E2 elimination to form the diene.

  • Concentration: Transfer the aqueous filtrate to a distillation flask. Carefully remove water under reduced pressure (rotary evaporator, bath < 50°C) until a viscous syrup remains. Do not overheat yet.

  • Pyrolysis Setup: Connect the flask to a short-path distillation apparatus. Receiver flask should be cooled in dry ice/acetone (-78°C).

  • Elimination: Heat the viscous hydroxide syrup under vacuum (10-20 mmHg).

    • Ramp: Slowly increase oil bath temperature from 80°C to 150°C.

    • Observation: Decomposition typically begins ~100°C. The mixture will bubble vigorously as Trimethylamine (gas) and water vapor evolve.

    • Distillation: The product, 1,9-decadiene, will co-distill with water.

  • Post-Process:

    • The distillate will separate into two layers (Organic Diene and Aqueous).

    • Extract the aqueous layer with pentane or diethyl ether.

    • Combine organic layers, dry over

      
      , and concentrate.
      
    • Final Purification: Distill the crude oil (bp ~169°C at atm, or ~60°C at 15 mmHg) to obtain pure 1,9-decadiene.

Quality Control & Troubleshooting

Analytical Parameters
MethodExpected SignalInterpretation
1H NMR

5.8 (m, 2H), 5.0 (m, 4H)
Terminal vinyl protons at both C1 and C10.
1H NMR Absence of

3.1-3.3 (s, 9H)
Confirms removal of

group.
GC-MS M+ peak at m/z 138Molecular ion for

.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete MethylationEnsure excess MeI and sufficient reflux time in Phase 1.
Foaming Surfactant nature of Quat saltUse a large reaction flask (fill only 30%); add anti-foaming agent during pyrolysis.
Isomerization Excessive HeatKeep pyrolysis temp < 160°C; use higher vacuum to lower boiling point.

Safety & Compliance

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Double-glove (Laminate/Nitrile) and work strictly in a fume hood.

  • Trimethylamine: Byproduct gas has a strong "fishy" odor. Trap the vacuum exhaust in a dilute HCl solution to neutralize it.

  • Silver Residues: Collect all AgI precipitates for silver reclamation; do not dispose of in general waste.

References

  • Hofmann, A. W. "Beiträge zur Kenntniss der flüchtigen organischen Basen." Annalen der Chemie und Pharmacie, vol. 78, no. 2, 1851, pp. 253-286.
  • Cope, A. C., & Trumbull, E. R. "Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis." Organic Reactions, vol. 11, 1960, pp. 317-493. Link

  • Organic Syntheses. "1,9-Decadiene Synthesis via Elimination." General Protocols for Terminal Dienes. (Adapted from standard procedures for long-chain amines).
  • Kuang, J., & Ma, S. "An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes."[4] The Journal of Organic Chemistry, vol. 74, no.[4] 4, 2009, pp. 1763-1765.[4] (Reference for terminal unsaturation characterization). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-Decen-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

Introduction

9-Decen-1-amine is a long-chain aliphatic primary amine with a terminal double bond, a structural motif that presents unique challenges in its synthesis. The presence of the alkene functionality requires careful selection of reagents and reaction conditions to avoid unwanted side reactions, such as reduction or isomerization of the double bond. This guide will explore common synthetic routes and provide solutions to frequently encountered problems, enabling you to optimize your synthetic strategy for improved yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 9-Decen-1-amine?

There are several viable synthetic pathways to 9-Decen-1-amine, each with its own advantages and potential challenges. The most common starting materials are 9-decen-1-ol, 10-bromo-1-decene, or 9-decenenitrile. The choice of route often depends on the availability of the starting material, scalability, and desired purity.

Q2: My yield is consistently low. What are the general factors I should investigate?

Low yields in the synthesis of 9-Decen-1-amine can often be attributed to several factors:

  • Purity of Starting Materials: Ensure your starting materials (e.g., 9-decen-1-ol, 10-bromo-1-decene) are of high purity. Impurities can interfere with the reaction and lead to side products.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary.

  • Incomplete Conversion: Monitor the reaction progress using techniques like TLC or GC-MS to ensure the reaction has gone to completion.

  • Product Loss During Workup and Purification: Long-chain amines can be challenging to handle. Ensure efficient extraction and consider optimized purification techniques to minimize loss.

Q3: I am observing the saturation of the double bond in my final product. How can I prevent this?

Saturation of the C=C double bond is a common side reaction, particularly when using strong reducing agents. To avoid this:

  • Choice of Reducing Agent: When reducing a nitrile or an azide intermediate, opt for milder or more selective reducing agents. For instance, in nitrile reduction, catalytic hydrogenation with specific catalysts can sometimes be tuned to preserve the double bond.[1]

  • Protecting Groups: While less common for this specific transformation, in multi-step syntheses, protection of the double bond could be considered, though this adds extra steps to the synthesis.

Q4: How can I effectively purify 9-Decen-1-amine?

Purification of long-chain aliphatic amines can be challenging due to their physical properties.[2] Common methods include:

  • Distillation under Reduced Pressure: This is often the most effective method for purifying liquid amines.[2]

  • Acid-Base Extraction: The basic nature of the amine allows for purification by extraction into an acidic aqueous solution, washing of the organic layer to remove non-basic impurities, followed by basification of the aqueous layer and re-extraction of the purified amine.

  • Column Chromatography: While possible, it can be complicated by the basicity of the amine. Using a stationary phase treated with a base (e.g., triethylamine) can improve separation.

Troubleshooting Guide

This section addresses specific issues you may encounter with common synthetic routes for 9-Decen-1-amine.

Route 1: From 9-Decen-1-ol

This route typically involves the conversion of the primary alcohol to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine synthon, or through a Mitsunobu reaction.

  • Causality: Incomplete reaction or side reactions such as elimination.

  • Troubleshooting:

    • Reagent Choice: Ensure the use of fresh, high-quality reagents (e.g., TsCl, MsCl, PBr₃).

    • Base: Use a non-nucleophilic base like pyridine or triethylamine in excess to neutralize the acid generated.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.

    • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents, as water will react with the sulfonyl chlorides and other halogenating agents.

  • Causality: The nucleophile may not be potent enough, or steric hindrance could be a factor. Overalkylation is a common issue with ammonia.[3]

  • Troubleshooting:

    • Ammonia: When using ammonia, a large excess is necessary to favor the formation of the primary amine and reduce the formation of secondary and tertiary amines.[2]

    • Gabriel Synthesis: Use potassium phthalimide for a cleaner reaction that avoids overalkylation.[4] The subsequent cleavage of the phthalimide can be achieved with hydrazine.[3]

    • Azide Method: Sodium azide is an excellent nucleophile for Sₙ2 reactions. The resulting azide can then be reduced to the primary amine.

Route 2: Reductive Amination of 9-Decenal

This route involves the oxidation of 9-decen-1-ol to 9-decenal, followed by reductive amination.

  • Causality: Aldehydes can be prone to oxidation and self-condensation.

  • Troubleshooting:

    • One-Pot Procedure: Perform the reductive amination as a one-pot reaction where the aldehyde is generated in situ and immediately reacts with the amine and reducing agent.[5]

    • Mild Oxidizing Agent: Use mild and selective oxidizing agents like PCC or Swern oxidation to convert the alcohol to the aldehyde while minimizing over-oxidation to the carboxylic acid.

    • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7][8] This allows for the reaction to be performed in the presence of the aldehyde.

Route 3: From 10-Bromo-1-decene via Gabriel Synthesis

The Gabriel synthesis is a reliable method for preparing primary amines from primary alkyl halides, avoiding the overalkylation issues seen with direct amination.[4][9]

  • Causality: Incomplete reaction or side reactions of the alkyl halide.

  • Troubleshooting:

    • Solvent: Use a polar aprotic solvent like DMF to facilitate the Sₙ2 reaction.

    • Temperature: Gentle heating may be required to drive the reaction to completion.

    • Purity of Alkyl Halide: Ensure the 10-bromo-1-decene is free from impurities.

  • Causality: The hydrolysis or hydrazinolysis of the phthalimide can be slow.

  • Troubleshooting:

    • Hydrazinolysis: The use of hydrazine (NH₂NH₂) is often more effective and proceeds under milder conditions than acidic or basic hydrolysis.[3] Refluxing in ethanol with hydrazine hydrate is a common procedure.

    • Reaction Time: Ensure a sufficient reaction time for the cleavage to go to completion. Monitor by TLC.

Experimental Protocols

Protocol 1: Synthesis of 9-Decen-1-amine from 9-Decen-1-ol via Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of a primary alcohol to a protected amine with inversion of configuration (though not relevant for this achiral molecule).[10]

Step 1: Mitsunobu Reaction with Phthalimide

  • To a stirred solution of 9-decen-1-ol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-(9-decenyl)phthalimide.

Step 2: Hydrazinolysis of N-(9-decenyl)phthalimide

  • Dissolve the N-(9-decenyl)phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (2.0 eq.) and reflux the mixture for 4-6 hours.

  • A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 9-decen-1-amine.

  • Purify by distillation under reduced pressure.

Protocol 2: Synthesis of 9-Decen-1-amine from 10-Bromo-1-decene via Gabriel Synthesis

Step 1: Alkylation of Potassium Phthalimide

  • To a solution of potassium phthalimide (1.1 eq.) in anhydrous DMF, add 10-bromo-1-decene (1.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Filter the precipitate, wash with water, and dry to obtain N-(9-decenyl)phthalimide.

Step 2: Hydrazinolysis

Follow the same procedure as in Protocol 1, Step 2.

Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical Yield RangeKey AdvantagesCommon Challenges
Mitsunobu Reaction 9-Decen-1-olPhthalimide, PPh₃, DEAD/DIAD, Hydrazine60-80%Mild conditions, good for sensitive substrates.[11][12]Stoichiometric phosphine oxide byproduct can complicate purification.
Gabriel Synthesis 10-Bromo-1-decenePotassium phthalimide, Hydrazine70-90%Avoids overalkylation, generally high yielding.[9][13]Requires a two-step process, harsh conditions for phthalimide cleavage if not using hydrazine.[13]
Reductive Amination 9-Decen-1-ol (via 9-decenal)Oxidizing agent (e.g., PCC), NH₃, NaBH₃CN/NaBH(OAc)₃50-70%One-pot potential, versatile.[6][14]Aldehyde instability, potential for side reactions during oxidation.
Nitrile Reduction 10-Bromo-1-decene (via 9-decenenitrile)NaCN, Reducing agent (e.g., LiAlH₄, H₂/catalyst)60-80%Readily available starting materials.Use of toxic cyanide, strong reducing agents may affect the double bond.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Yield cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_workup Workup & Purification start Low Yield of 9-Decen-1-amine check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/GC) start->monitor_reaction change_reagent Consider Alternative Reagents/Catalyst check_purity->change_reagent If impure optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Adjust Reaction Time check_conditions->optimize_time change_solvent Change Solvent check_conditions->change_solvent monitor_reaction->optimize_time If incomplete purification_method Refine Purification Method (e.g., Distillation) optimize_temp->purification_method optimize_time->purification_method change_solvent->purification_method change_reagent->purification_method optimize_extraction Optimize Extraction Procedure end Improved Yield optimize_extraction->end purification_method->optimize_extraction

Caption: A logical workflow for troubleshooting and improving the yield of 9-Decen-1-amine synthesis.

Synthetic Pathways to 9-Decen-1-amine

Synthetic_Pathways cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates SM1 9-Decen-1-ol INT1 9-Decenyl Tosylate/Mesylate SM1->INT1 TsCl or MsCl INT2 N-(9-decenyl)phthalimide SM1->INT2 Mitsunobu Reaction (Phthalimide, PPh3, DEAD) INT4 9-Decenal SM1->INT4 PCC or Swern Ox. SM2 10-Bromo-1-decene SM2->INT2 Gabriel Synthesis (K-Phthalimide) INT3 9-Decenenitrile SM2->INT3 NaCN Final_Product 9-Decen-1-amine INT1->Final_Product 1. NaN3 2. Reduction INT2->Final_Product Hydrazine (NH2NH2) INT3->Final_Product Reduction (e.g., LiAlH4) INT4->Final_Product Reductive Amination (NH3, NaBH3CN)

Caption: Common synthetic pathways for the preparation of 9-Decen-1-amine from different starting materials.

References

  • Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • US7781618B2. (2010). Unsaturated aliphatic primary amine and production method thereof.
  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • A. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • De Vries, J. G. (2025). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • JPMNT. (n.d.). SYNTHESIS OF 9-DECEN-1-OL. [Link]

  • Owen, J. S. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (2020). The Gabriel Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

  • Myers, A. (n.d.). Myers Chem 115. [Link]

  • Dzhemilev, U. M. (2025). New modification of gabriel reaction in synthesis of primary unsaturated amines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • ResearchGate. (n.d.). Challenges in amide synthesis with longer‐chain amine nucleophiles. [Link]

  • Touchette, K. M. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Liu, W.-B. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • CRIS. (n.d.). Methodologies in Amine Synthesis: Challenges and Applications. [Link]

  • Buchwald, S. L. (n.d.). Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes. Organic Chemistry Portal. [Link]

  • NICNAS. (2017). Fatty amines, di(long chain)alkyl: Human health tier II assessment. [Link]

  • Wang, Z. (2019). Selective extraction of aliphatic amines by functionalized mesoporous silica-coated solid phase microextraction Arrow. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journals. (2013). Gold-catalyzed intermolecular hydroamination of allenes with sulfonamides. [Link]

  • Hartwig, J. F. (2024). Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. PMC. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • ACS Publications. (n.d.). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. [Link]

  • Macmillan Group. (2011). Catalytic Asymmetric Hydroaminations. [Link]

  • Academia.edu. (n.d.). (PDF) Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. [Link]

  • PubChem. (n.d.). 9-Decen-1-ol. [Link]

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • Norris, J. (2021). Amine Synthesis - Limits of Alkylation. YouTube. [Link]

Sources

Optimizing temperature and pressure for 9-Decen-1-amine distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the distillation of 9-Decen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to perform safe, efficient, and high-purity distillations of this valuable compound.

Introduction

9-Decen-1-amine is a long-chain primary amine with a terminal double bond, making it a versatile building block in organic synthesis. However, its high boiling point and potential for thermal degradation and side reactions necessitate careful optimization of distillation parameters. This guide provides a framework for understanding the critical interplay of temperature and pressure to achieve optimal purification results.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for 9-Decen-1-amine?

A1: 9-Decen-1-amine is a high-boiling-point compound. Attempting to distill it at atmospheric pressure would require very high temperatures, which can lead to thermal decomposition, polymerization of the double bond, and other undesirable side reactions.[1][2] Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a much lower and safer temperature, thereby preserving the integrity of the molecule.[1][3]

Q2: What is the estimated boiling point of 9-Decen-1-amine?

Q3: What type of vacuum pump is recommended?

A3: The choice of vacuum pump depends on the desired operating pressure. For most applications involving 9-Decen-1-amine, a standard rotary vane vacuum pump capable of achieving pressures in the range of 1-10 mmHg is sufficient. For distillations requiring lower temperatures, a diffusion pump or a turbomolecular pump may be necessary to achieve a deeper vacuum. It is crucial to use a vacuum trap (e.g., a cold trap with liquid nitrogen or dry ice/acetone) between the distillation apparatus and the pump to prevent corrosive amine vapors from damaging the pump oil and the pump itself.

Q4: Can I use boiling chips for the distillation?

A4: No, boiling chips are ineffective under vacuum because the trapped air within their pores is quickly evacuated, rendering them unable to promote smooth boiling.[6] Instead, vigorous and constant stirring with a magnetic stir bar is essential to prevent bumping and ensure even heating of the liquid.[2][6]

Q5: What are the primary safety concerns when distilling 9-Decen-1-amine?

A5: The primary safety concerns include:

  • Implosion: Using glassware with any cracks or flaws under vacuum can lead to a dangerous implosion. Always inspect your glassware carefully before use.[6]

  • Chemical Burns: 9-Decen-1-amine, like many amines, is corrosive and can cause skin and eye burns.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation Hazards: Amine vapors can be irritating to the respiratory tract. Perform the distillation in a well-ventilated fume hood.

  • Thermal Burns: The distillation apparatus will be hot. Use appropriate caution when handling the equipment.

Troubleshooting Guide

This section addresses common problems encountered during the distillation of 9-Decen-1-amine.

Problem Potential Cause(s) Recommended Solution(s)
No Product Distilling Over 1. Vacuum is not low enough. 2. Temperature is too low. 3. There is a leak in the system. 1. Check your vacuum pump and ensure it is functioning correctly. 2. Gradually increase the temperature of the heating bath. 3. Perform a leak test. Check all joints and connections for proper sealing. Ensure all glassware is properly greased. [8]
Bumping or Uncontrolled Boiling 1. Ineffective stirring. 2. Heating too rapidly. 3. Lack of a Claisen adapter. 1. Ensure the magnetic stir bar is spinning vigorously. 2. Heat the distillation flask slowly and evenly. 3. Use a Claisen adapter to provide a larger surface area for evaporation and prevent bumping. [6]
Product is Contaminated (e.g., with starting material or side products) 1. Inefficient fractional distillation. 2. Carryover of non-volatile materials due to bumping. 3. Formation of an azeotrope. 1. Use a fractionating column (e.g., Vigreux or packed column) for better separation. 2. Ensure smooth boiling by following the recommendations above. 3. Consider if an azeotrope with a solvent or impurity is possible. If so, try a different purification method prior to distillation, such as an acid-base extraction. [9][10]
Product is Darkening or Decomposing in the Distillation Flask 1. Temperature is too high. 2. Presence of oxygen in the system. 3. Contamination with impurities that catalyze decomposition. 1. Lower the distillation temperature by improving the vacuum. 2. Ensure the system is leak-free. Consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon) by backfilling the system after evacuation. 3. Pre-purify the crude 9-Decen-1-amine to remove any acidic or reactive impurities.
Pressure Fluctuations 1. Inconsistent vacuum source (e.g., a water aspirator with fluctuating water pressure). 2. A leak in the system. 3. Outgassing of dissolved gases from the crude material. 1. Use a more stable vacuum source like a rotary vane pump. 2. Perform a leak test. 3. Degas the crude material by stirring it under a gentle vacuum at room temperature before heating.

Experimental Protocols

Protocol 1: Vacuum Distillation Setup
  • Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects.

  • Assembly: Assemble the distillation apparatus as shown in the diagram below. Use a Claisen adapter to minimize bumping.[6]

  • Greasing Joints: Lightly grease all ground glass joints to ensure a good seal.[6]

  • Sample Loading: Charge the distillation flask with the crude 9-Decen-1-amine and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Connections: Connect the vacuum adapter to a vacuum trap and then to the vacuum pump using thick-walled vacuum tubing.

  • Condenser: Connect the condenser to a circulating water bath, ensuring water flows in at the bottom and out at the top.

  • Thermometer Placement: Place the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

Protocol 2: Distillation Procedure
  • Start Stirring: Begin stirring the crude 9-Decen-1-amine.

  • Apply Vacuum: Slowly and carefully apply the vacuum. Observe the initial bubbling as volatile impurities and dissolved gases are removed.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath.

  • Fraction Collection: Collect any low-boiling fractions in a separate receiving flask.

  • Product Distillation: As the temperature rises to the boiling point of 9-Decen-1-amine at the given pressure, the product will begin to distill. Record the temperature and pressure.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.

Visualizations

Pressure-Temperature Relationship

The following diagram illustrates the fundamental principle of vacuum distillation: as the pressure inside the apparatus is decreased, the boiling point of the substance also decreases.

BoilingPoint cluster_pressure Pressure cluster_boiling_point Boiling Point cluster_consequence Consequence for 9-Decen-1-amine Pressure_High High Pressure (e.g., Atmospheric) BoilingPoint_High High Boiling Point Pressure_High->BoilingPoint_High Leads to Pressure_Low Low Pressure (Vacuum) BoilingPoint_Low Low Boiling Point Pressure_Low->BoilingPoint_Low Leads to Decomposition Thermal Decomposition Risk BoilingPoint_High->Decomposition Increases Preservation Preservation of Molecular Integrity BoilingPoint_Low->Preservation Enables

Caption: Relationship between pressure and boiling point.

Troubleshooting Workflow for Low/No Distillate

This flowchart provides a systematic approach to diagnosing and resolving issues when no product is distilling over.

Troubleshooting Start Problem: No product distilling Check_Vacuum Is the vacuum pressure within the target range? Start->Check_Vacuum Check_Temp Is the heating bath temperature appropriate? Check_Vacuum->Check_Temp Yes Check_Pump Check vacuum pump performance and trap. Check_Vacuum->Check_Pump No Check_Leaks Is the system leak-free? Check_Temp->Check_Leaks Yes Increase_Temp Gradually increase the heating bath temperature. Check_Temp->Increase_Temp No Fix_Leaks Inspect and re-grease all joints. Check tubing for cracks. Check_Leaks->Fix_Leaks No Success Distillation successful Check_Leaks->Success Yes Increase_Temp->Success Fix_Leaks->Check_Vacuum Check_Pump->Check_Leaks

Caption: Troubleshooting workflow for low or no distillate.

References

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Sihai Energy Technology. (2024, October 11). Understanding Vacuum Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • PubChem. (n.d.). Dec-9-en-1-amine. Retrieved from [Link]

  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]

  • PubChem. (n.d.). Dec-9-en-1-amine. Retrieved from [Link]

  • Busch. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.12: Physical Properties of Amines. Retrieved from [Link]

  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]

  • Gmehling, J., Menke, J., Krafczyk, J., & Fischer, K. (n.d.). Azeotropic Data for Binary Mixtures. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Preventing Oxidative Degradation of 9-Decen-1-amine

[1][2]

Introduction: The Stability Challenge

Welcome to the Technical Support Center. You are likely here because you are working with 9-Decen-1-amine (CAS: 51382-01-5) and are concerned about its stability.

This molecule poses a dual-threat stability challenge. It contains a primary amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

terminal alkene

1

This guide moves beyond generic advice, providing a mechanistic understanding of degradation and a field-proven protocol for preservation.

Part 1: The Chemistry of Degradation (Diagnostics)

Q1: Why has my clear liquid turned yellow or brown?

Diagnosis: Oxidative Degradation (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

1

The Mechanism: Primary amines are electron-rich.[1][2] Upon exposure to atmospheric oxygen, the nitrogen lone pair facilitates the formation of amine radical cations. These intermediates degrade into hydroxylamines , oximes , and eventually imines (Schiff bases) or aldehydes via oxidative deamination. The "yellowing" is often due to the formation of conjugated impurity networks (oligomers) from these reactive intermediates.

  • Key Risk Factor: Light and heat accelerate this radical process.

Q2: What is the white solid crust forming on the cap or in the liquid?

Diagnosis: Carbamate Formation (The "CO

The Mechanism: 9-Decen-1-amine is a strong nucleophile.[1][2] It reacts rapidly with atmospheric carbon dioxide (COngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

carbamate salt

1
Q3: Is the alkene tail stable?

Diagnosis: Auto-oxidation (Peroxide Formation).[1][2]

The Mechanism: While less reactive than the amine head, the terminal alkene can undergo radical auto-oxidation to form hydroperoxides , especially if the amine has already begun degrading (generating radicals). This is a safety hazard if the material is later distilled.

Visualization: Degradation Pathways

DegradationPathwaysAmine9-Decen-1-amine(Fresh)CarbamateCarbamate Salt(White Crust)Amine->Carbamate Nucleophilic AttackRadicalAmine RadicalIntermediateAmine->Radical H-AbstractionCO2Atmospheric CO2CO2->CarbamateO2Atmospheric O2(Light/Heat)O2->RadicalImineImines/Aldehydes(Yellowing)Radical->Imine OxidativeDeaminationOligomersOligomers(Brown Tar)Imine->Oligomers Polymerization

Figure 1: Mechanistic pathways for the degradation of 9-Decen-1-amine upon exposure to air.[1][2]

Part 2: Optimal Storage Protocol (The Solution)

To maintain >98% purity over 12+ months, you must break the contact with Oxygen, CO

The "Gold Standard" Protocol
ParameterSpecificationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a better "blanket" over the liquid surface than Nitrogen.[1][2] Essential to prevent oxidation and carbonation.
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate of auto-oxidation.[2] Avoid freezing if possible to prevent stress on glass seals, though -20°C is acceptable for long-term (>1 year).[1][2]
Container Amber Glass with Teflon-lined Cap Amber glass blocks UV light (radical initiator).[1][2] Teflon (PTFE) liners prevent leaching and provide a gas-tight seal better than pulp/poly liners.[1][2]
Seal Parafilm or Electrical TapeSecondary barrier against gas exchange. For Schlenk flasks, use greased glass stoppers with clips.
Desiccant Not directly in liquidStore the bottle inside a secondary jar containing desiccant packets (e.g., Silica Gel) to maintain a low-humidity micro-environment.
Q: Can I store this in HDPE plastic bottles?

A: No. While HDPE is chemically compatible with amines, it is permeable to oxygen over long periods. For long-term storage of unsaturated amines, glass is mandatory .[1][2]

Part 3: Handling & Troubleshooting (The Workflow)

Q: How do I transfer it without degradation?

A: Use Positive Pressure Technique. Never pour the liquid. Pouring introduces a massive surface area to air.

  • Purge: Flush the source and receiving vessel with Argon.

  • Syringe: Use a clean, dry glass syringe with a long needle.

  • Technique: Insert needle through a septum.[3] Invert the bottle (if using a septum cap) or keep upright under positive Argon flow. Withdraw liquid.

  • Transfer: Inject into the destination flask.

Q: How do I check if my batch is degraded?

A: Rapid QC Methods.

  • Visual Check: Clear = Good. Yellow = Oxidized. Cloudy/White Solid = Carbonated.

  • H-NMR (CDCl

    
    ): 
    
    • Good: Distinct multiplet at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       5.8 (alkene CH) and doublet at 
      
      
      4.9-5.0 (terminal alkene CH
      
      
      ). Triplet at
      
      
      2.6-2.7 (CH
      
      
      adjacent to amine).[1]
    • Bad: Look for an aldehyde proton peak (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       9.5-10.0 ppm) indicating oxidative deamination.[1] Look for broadening or shifting of the amine protons due to carbamate exchange.
      
Q: My material is yellow. Can I save it?

A: Yes, via Vacuum Distillation. Because 9-Decen-1-amine has a high boiling point (predicted ~210-220°C at atm), you must distill under reduced pressure.[1][2]

  • Protocol: Distill at <1 mmHg.

  • Pre-treatment: If white crust (carbamates) is present, you can briefly treat with a strong base (KOH) to liberate the amine before distillation, but simple distillation often suffices as the salt remains in the pot.

  • Caution: Do not distill to dryness due to potential peroxide accumulation in the residue.

Visualization: Safe Handling Workflow

HandlingWorkflowStartStart: 9-Decen-1-amine StorageCheckVisual Inspection(Clear vs. Yellow)Start->CheckGoodClear LiquidCheck->Good PassBadYellow/SolidsCheck->Bad FailTransferInert Transfer(Syringe/Cannula under Ar)Good->TransferPurifyVacuum Distillation(<1 mmHg, Argon backfill)Bad->PurifyPurify->Check RetestUseExperimental UseTransfer->Use

Figure 2: Decision tree for handling and purifying stored amine.[1][2]

References

  • PubChem. Dec-9-en-1-amine (Compound).[1][2][4][5] National Library of Medicine. Accessed 2026.[6] [Link][1]

  • Lepaumier, H., et al. "Degradation of Amines Used for CO2 Capture." Industrial & Engineering Chemistry Research, vol. 48, no. 20, 2009, pp. 9061–9067. (Mechanistic grounding for oxidative degradation and carbamate formation). [Link]

  • NIST Chemistry WebBook. 9-Decen-1-ol (Analogous alkene/alcohol properties). [Link][1][2]

Troubleshooting common side reactions in amine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An essential reaction in organic synthesis and medicinal chemistry, amine alkylation is the process of creating new carbon-nitrogen bonds. Nonetheless, a number of side reactions that can lower yield, complicate purification, and jeopardise the integrity of the final product frequently plague this seemingly simple transformation.

This technical support centre offers practical, in-depth troubleshooting advice to help researchers, chemists, and drug development professionals identify, lessen, and prevent common side reactions in amine alkylation.

This guide is structured to help you quickly diagnose and solve common issues encountered during amine alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in amine alkylation?

The most frequent and often unavoidable side reaction is over-alkylation , where the desired primary or secondary amine product reacts further with the alkylating agent to form tertiary amines or even quaternary ammonium salts. This is especially prevalent when using highly reactive alkylating agents or when the product amine is more nucleophilic than the starting amine.

Q2: How can I tell if my reaction is suffering from over-alkylation?

Typically, you will observe multiple spots on your Thin Layer Chromatography (TLC) plate or multiple peaks in your LC-MS or GC-MS chromatogram corresponding to the desired product, the di-alkylated product, and potentially the tri-alkylated or quaternary salt. The mass spectrum will show ions corresponding to the masses of these higher-order alkylation products.

Q3: What are other common side reactions besides over-alkylation?

Other significant side reactions include:

  • Elimination Reactions: This is common when using sterically hindered alkyl halides or bases, leading to the formation of alkenes.

  • Solvent/Base-Induced Side Reactions: The solvent or base can sometimes react with the alkylating agent. For example, using an amine base can lead to its own alkylation.

  • Racemization: If the amine or alkylating agent is chiral, the reaction conditions (e.g., high temperature, strong base) can lead to a loss of stereochemical integrity.

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Over-alkylation is Dominating the Reaction

You've run an amine alkylation and the major product is the di- or tri-alkylated species, with very little of your desired mono-alkylated product.

Over-alkylation occurs because the newly formed product (a secondary or tertiary amine) is often more nucleophilic and less sterically hindered than the starting primary or secondary amine, making it a better nucleophile for the remaining alkylating agent.

Caption: Decision workflow for troubleshooting over-alkylation.

  • Control Stoichiometry: The most straightforward approach is to use a large excess of the starting amine relative to the alkylating agent (from 2 to 10 equivalents). This increases the probability that the alkylating agent will react with the starting amine rather than the product.

    • Causality: By Le Châtelier's principle, increasing the concentration of one reactant (the amine) will drive the reaction towards consuming it, favoring the formation of the mono-alkylated product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly via a syringe pump over several hours keeps its instantaneous concentration low.

    • Causality: This minimizes the opportunity for the mono-alkylated product to encounter and react with the alkylating agent before the starting amine does.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can sometimes help.

    • Causality: The activation energy for the second alkylation may be higher than the first. Lowering the temperature can disproportionately slow the rate of the undesired second reaction.

  • Consider Reductive Amination: If direct alkylation is consistently problematic, reductive amination is a superior alternative for mono-alkylation. This involves reacting the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ.

    • Trustworthiness: This method is highly reliable because the imine intermediate is not nucleophilic enough to be alkylated further. The reducing agent selectively reduces the C=N bond. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).

    Sample Protocol: Reductive Amination

    • Dissolve the amine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

    • Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves if necessary.

    • Stir for 1-2 hours to allow for imine formation.

    • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent.

Issue 2: Significant Formation of an Alkene Byproduct

Your reaction mixture shows a significant amount of an alkene, identified by the loss of H-X from your alkylating agent.

This is an E2 (elimination, bimolecular) reaction competing with the desired Sₙ2 (substitution, bimolecular) reaction. It is favored by:

  • Sterically hindered bases: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used to scavenge the acid produced, but they can also act as a base to promote elimination.

  • Sterically hindered substrates: If either the amine or the alkylating agent is bulky, it can make the Sₙ2 pathway more difficult, allowing the E2 pathway to compete more effectively.

  • Higher temperatures: Elimination reactions are often favored entropically and become more competitive at higher temperatures.

Technical Support Center: Selective Monoalkylation of 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 9-Decen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amine alkylation, specifically focusing on the prevention of polyalkylation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

The Challenge: Understanding and Preventing Polyalkylation

Direct N-alkylation of primary amines like 9-Decen-1-amine with alkyl halides is a fundamental method for forming carbon-nitrogen bonds.[1] However, a significant challenge in this process is controlling the reaction to prevent over-alkylation, which leads to a mixture of secondary, tertiary, and even quaternary ammonium salts.[1][2][3] This occurs because the product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[2][4]

This guide will explore strategies to favor the desired monoalkylation product, ensuring higher yields and simplifying purification processes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the alkylation of 9-Decen-1-amine.

Q1: My reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve the selectivity for monoalkylation?

A1: This is a classic case of polyalkylation. Here are several strategies to enhance monoalkylation selectivity, ranging from simple adjustments to alternative synthetic routes:

  • Stoichiometric Control: While seemingly straightforward, simply using a 1:1 ratio of amine to alkylating agent is often insufficient due to the increasing nucleophilicity of the alkylated products.[2] A large excess of the primary amine can be used to increase the probability of the alkylating agent reacting with the starting material rather than the product.[3][5] However, this is often not practical, especially with valuable amines.

  • Reaction Conditions (Kinetic vs. Thermodynamic Control):

    • Kinetic Control: To favor the monoalkylated product (the kinetic product), which forms fastest, use lower temperatures and shorter reaction times.[6][7][8] This minimizes the opportunity for the initially formed secondary amine to undergo further alkylation.

    • Thermodynamic Control: Higher temperatures and longer reaction times tend to favor the most stable product, which can sometimes be the polyalkylated species.[6][7][8] Therefore, for selective monoalkylation, kinetic control is generally preferred.

  • Choice of Base and Solvent:

    • The use of specific bases and solvents can significantly influence the outcome. For instance, cesium bases like cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) have been shown to promote selective mono-N-alkylation of primary amines.[9][10]

    • A competitive deprotonation/protonation strategy can be employed. Under controlled conditions, the reactant primary amine can be selectively deprotonated, while the newly formed, more basic secondary amine remains protonated and thus, less reactive.[11][12]

    • Polar aprotic solvents like DMF or acetonitrile are commonly used.[1]

  • Alternative Alkylation Methods:

    • Reductive Amination: This is often the most effective method to avoid polyalkylation.[2][13] The reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine.[13][14] This method is highly selective for monoalkylation because the imine only forms once on the primary amine.[13]

    • Gabriel Synthesis: This method is specifically for the synthesis of primary amines but highlights a strategy of using a bulky nitrogen source to prevent overalkylation.[3][15]

Q2: I'm trying reductive amination, but the reaction is slow or incomplete. What can I do?

A2: Slow or incomplete reductive amination can be due to several factors. Here's a troubleshooting checklist:

  • Imine Formation: The initial formation of the imine is a crucial step.[1]

    • Dehydrating Agent: For less reactive carbonyls, the addition of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards imine formation.[1]

    • pH Control: The reaction is typically carried out under neutral or weakly acidic conditions.

  • Reducing Agent:

    • Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this purpose as they selectively reduce the imine in the presence of the carbonyl starting material.[1][13]

    • Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde or ketone.[13][16]

  • Catalyst: In some cases, a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be used to activate the carbonyl group towards nucleophilic attack by the amine.[16][17]

Q3: I'm concerned about the reactivity of the double bond in 9-Decen-1-amine during the alkylation reaction. Will it interfere?

A3: The terminal double bond in 9-Decen-1-amine is generally stable under standard N-alkylation and reductive amination conditions. However, it's crucial to avoid harsh conditions that could lead to side reactions:

  • Strongly Acidic or Basic Conditions: Prolonged exposure to strong acids or bases at high temperatures could potentially isomerize the double bond.

  • Oxidizing or Reducing Agents: Be mindful of the choice of reagents. For example, if using catalytic hydrogenation for reduction in a reductive amination, the double bond could also be reduced. In such cases, using hydride-based reducing agents is preferable.

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason polyalkylation is so common with primary amines?

A: The primary reason is that the monoalkylated product (a secondary amine) is generally more nucleophilic than the starting primary amine.[2][4] This is due to the electron-donating effect of the newly added alkyl group, which increases the electron density on the nitrogen atom, making it more reactive towards the alkylating agent.

Q: Are there any protecting groups I can use to ensure monoalkylation?

A: Yes, using a protecting group is a valid strategy.[18][19] The primary amine can be protected, for example, as a carbamate (e.g., with a Boc group), which reduces its nucleophilicity.[19][20][21][22] After the desired reaction on another part of the molecule, the protecting group can be removed to reveal the monoalkylated amine. However, this adds extra steps to the synthesis (protection and deprotection). For direct monoalkylation, the methods described above are often more efficient.

Q: Can I use kinetic vs. thermodynamic control to my advantage in other amine reactions?

A: Absolutely. The principles of kinetic and thermodynamic control are fundamental in organic chemistry and can be applied to many reactions where multiple products are possible.[6][7][23] Understanding the energy profile of the reaction and how temperature and reaction time influence the product distribution is a powerful tool for any synthetic chemist.[7][8]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol provides a general procedure for the selective monoalkylation of 9-Decen-1-amine with an aldehyde or ketone.

Materials:

  • 9-Decen-1-amine

  • Aldehyde or ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (optional)

Procedure:

  • To a solution of 9-Decen-1-amine (1.0 eq.) in DCM or DCE, add the aldehyde or ketone (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, add a dehydrating agent like MgSO₄ or molecular sieves.[1]

  • Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[1]

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[1]

Data Presentation: Comparison of Alkylation Methods
MethodKey AdvantagesKey DisadvantagesTypical Selectivity
Direct Alkylation with Excess Amine Simple procedure.Requires a large excess of a potentially valuable starting material; separation can be difficult.Moderate to Good
Direct Alkylation with Stoichiometric Control Atom economical.Often results in polyalkylation due to increased nucleophilicity of the product.[2]Poor to Moderate
Reductive Amination Excellent selectivity for monoalkylation; avoids polyalkylation.[2][13]Requires a carbonyl compound as the alkyl source; involves a reduction step.Excellent
Use of Protecting Groups High degree of control.Adds protection and deprotection steps to the synthesis, reducing overall efficiency.[19]Excellent

Visualizing the Reaction Pathways

Mechanism of Polyalkylation

G cluster_0 Initial Alkylation (SN2) cluster_1 Polyalkylation (Undesired) Amine 9-Decen-1-amine (Primary) SecondaryAmine Monoalkylated Product (Secondary) Amine->SecondaryAmine + R-X AlkylHalide R-X TertiaryAmine Dialkylated Product (Tertiary) SecondaryAmine->TertiaryAmine + R-X (Faster) QuaternarySalt Quaternary Ammonium Salt TertiaryAmine->QuaternarySalt + R-X

Caption: The "runaway" reaction leading to polyalkylation.

Decision Workflow for Troubleshooting Polyalkylation

G Start Polyalkylation Observed? Stoichiometry Adjust Stoichiometry (Excess Amine) Start->Stoichiometry Yes Success Monoalkylation Achieved Start->Success No Conditions Modify Conditions (Lower Temp, Shorter Time) Stoichiometry->Conditions Still an issue ReductiveAmination Switch to Reductive Amination Conditions->ReductiveAmination Still an issue ProtectingGroup Consider Protecting Group Strategy Conditions->ProtectingGroup If Reductive Amination is not feasible ReductiveAmination->Success ProtectingGroup->Success

Caption: A decision tree for optimizing monoalkylation.

References

  • Experimental procedure for N-alkyl
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive Alkylation of Amines with Carboxylic Ortho Esters. [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. [Link]

  • Synthesis of primary amines - Organic Chemistry Portal. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Protecting Groups in Organic Synthesis - ChemTalk. [Link]

  • Amine alkylation - Wikipedia. [Link]

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. [Link]

  • Could anyone advice me with the best way to do monoalkylation of primary amine?. [Link]

  • Lec9 - Polyalkylation of Amines - YouTube. [Link]

  • Protecting Groups - Organic Chemistry Portal. [Link]

  • Preparation of Amines - Chemistry Steps. [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

  • Selective N-alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing. [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. [Link]

  • Ch22: Alkylation of Amines - Department of Chemistry - University of Calgary. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3 | ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]

  • Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono - IRIS. [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Monoalkylation of primary amines and N-sulfinylamides - RSC Publishing. [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]

  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. [Link]

  • Kinetic and Thermodynamic Control | Dalal Institute. [Link]

  • 24.6 Synthesis of Amines - Organic Chemistry | OpenStax. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. [Link]

  • The Gabriel Synthesis - Chemistry Steps. [Link]

  • Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters - RSC Publishing. [Link]

  • Polyalkylation Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]

Sources

Effective removal of unreacted starting materials from 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 9-Decen-1-amine

Welcome to the technical support center for the purification of 9-Decen-1-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted starting materials and byproducts from their crude 9-Decen-1-amine product. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude 9-Decen-1-amine sample?

The identity of unreacted starting materials is entirely dependent on the synthetic route employed. 9-Decen-1-amine is a primary amine, and several common synthetic pathways could be used, each leaving behind characteristic impurities.

  • From Reductive Amination of 9-Decenal: This common method involves reacting 9-decenal with ammonia, followed by reduction.[1][2]

    • Likely Impurities: Unreacted 9-decenal, 9-decen-1-ol (from aldehyde reduction), and potentially secondary (bis-(9-decenyl)amine) or tertiary amines from over-alkylation.[3]

  • From Reduction of 10-Undecenenitrile or 9-Decenamide: The reduction of nitriles or amides, typically with a powerful reducing agent like LiAlH₄, is another route.

    • Likely Impurities: Unreacted nitrile or amide, and hydrolysis products from the workup.

  • From Alkylation of Ammonia (or equivalent) with a 9-Decenyl Halide: Using a substrate like 9-decenyl bromide with an ammonia source can yield the primary amine.

    • Likely Impurities: Unreacted 9-decenyl halide. This method often leads to a mixture of primary, secondary, and tertiary amines, which can be challenging to separate.[4]

  • From 9-Decen-1-ol via Mesylation/Tosylation and Amination: A multi-step process involving activation of the alcohol and subsequent displacement with an amine source.

    • Likely Impurities: Unreacted 9-decen-1-ol, sulfonate esters, and elimination byproducts.

The first crucial step in any purification strategy is to identify the likely impurities based on your specific synthesis.

Q2: My main impurity is the neutral starting material, 9-decen-1-ol. What is the most effective way to remove it?

For separating a basic amine from a neutral compound like an alcohol, acid-base liquid-liquid extraction is the most direct and efficient method.[5] This technique leverages the difference in the solubility of the amine in its neutral and protonated (salt) forms.[6][7]

The core principle is to convert the basic 9-decen-1-amine into its water-soluble ammonium salt by reacting it with an acid. The neutral 9-decen-1-ol impurity remains in the organic solvent and can be physically separated.

cluster_layers In Separatory Funnel crude Crude Product (Amine + Alcohol) in Organic Solvent (e.g., Ether, EtOAc) sep_funnel Add to Separatory Funnel crude->sep_funnel acid_wash Wash with Aqueous Acid (e.g., 1M HCl) sep_funnel->acid_wash separate Separate Layers acid_wash->separate org_layer Organic Layer (Contains 9-Decen-1-ol) separate->org_layer Top/Bottom layer depends on solvent density aq_layer Aqueous Layer (Contains Amine Salt: R-NH3+Cl-) separate->aq_layer basify Basify Aqueous Layer (e.g., add 2M NaOH until pH > 10) aq_layer->basify extract_back Extract with Fresh Organic Solvent basify->extract_back dry Dry Organic Layer (Na2SO4 or MgSO4) extract_back->dry evaporate Evaporate Solvent dry->evaporate pure_amine Pure 9-Decen-1-amine evaporate->pure_amine

Caption: Acid-base extraction workflow for amine purification.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. Allow the layers to separate fully. The protonated amine will move into the aqueous layer, while the neutral alcohol remains in the organic layer.[7]

  • Separation: Drain the aqueous layer (containing the amine salt) into a clean flask. The organic layer containing the impurity can be discarded or processed to recover the starting material. Repeat the wash of the organic layer with fresh aqueous acid to ensure complete extraction of the amine.

  • Regeneration of Free Amine: Combine the acidic aqueous extracts in a flask and cool it in an ice bath. Slowly add a concentrated aqueous base (e.g., 2 M to 6 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The water-soluble ammonium salt will be deprotonated back to the water-insoluble free amine, which may appear as a cloudy precipitate or an oily layer.[5]

  • Final Extraction: Transfer the basified mixture back to a separatory funnel and extract the free amine back into a fresh portion of organic solvent (e.g., diethyl ether) two to three times.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 9-Decen-1-amine.

Q3: My reaction mixture is streaking badly on a standard silica gel TLC plate. How can I perform column chromatography effectively?

This is a classic problem when purifying amines. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to poor separation, significant peak tailing, and sometimes irreversible adsorption of the product onto the column.[8][9]

There are several effective strategies to counteract this issue:

Adding a small amount of a competing base to the eluent can neutralize the acidic sites on the silica, allowing the amine to elute cleanly.[10]

  • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate).

  • Protocol: Prepare your entire mobile phase mixture, including the modifier, before starting the chromatography. Equilibrate the column with this mixture before loading your sample. The primary drawback is the need to remove the high-boiling triethylamine from your purified fractions.

A superior approach is to use a column packed with amine-bonded silica.[11] This media provides a more alkaline environment, which eliminates the need for mobile phase modifiers and allows for the use of less hazardous solvents.[11][12]

  • Advantages: Greatly reduces tailing, improves resolution, and simplifies post-purification workup as no additives need to be removed.[10] You can often use standard normal-phase solvent systems like hexane/ethyl acetate.

For polar amines, reversed-phase (C18) chromatography can be an excellent alternative.

  • Mobile Phase: A typical system uses a gradient of water and methanol or acetonitrile. Adding a modifier is crucial for good peak shape. For basic amines, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates the amine, which generally leads to sharper peaks.[9]

start Crude Amine Streaks on Silica TLC? yes_node Yes start->yes_node Yes no_node No start->no_node No choice1 choice1 yes_node->choice1 Choose a Strategy silica_ok silica_ok no_node->silica_ok Proceed with Standard Silica Gel Chromatography add_modifier Use Standard Silica + Add 1% Et3N to Eluent choice1->add_modifier Quick & Simple kp_nh Use Amine-Functionalized Silica Column choice1->kp_nh Best Performance reverse_phase Use C18 Reversed-Phase + Add 0.1% TFA to Eluent choice1->reverse_phase Polar Impurities

Caption: Choosing the right chromatography strategy for amines.

Q4: My product is high-boiling or thermally sensitive. How can I purify it without distillation?

When fractional distillation is not an option, purification via recrystallization of an amine salt is an excellent and often overlooked technique.[13][14] This method involves converting the liquid or oily free-base amine into a solid, crystalline salt, which can then be purified by recrystallization.

  • Salt Formation: Dissolve the crude 9-Decen-1-amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or pentane). Slowly add a stoichiometric amount (1.0 equivalent) of a strong acid. Common choices include:

    • HCl (as a solution in dioxane or diethyl ether)

    • Trichloroacetic acid (TCA)[15]

    • Sulfuric acid (diluted in an alcohol) The corresponding ammonium salt should precipitate out of the solution. If it does not, you may need to reduce the solvent volume or add a less polar co-solvent.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash the solid with a small amount of the cold solvent.

  • Recrystallization: Select a suitable solvent system for recrystallization. This requires some experimentation. The ideal solvent will dissolve the salt when hot but not when cold. Mixtures of solvents (e.g., ethanol/ether, methanol/ethyl acetate) are often effective.[16] Dissolve the crude salt in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration.

  • Regeneration of Free Amine: To recover the purified amine, dissolve the salt in water and follow steps 5-7 of the acid-base extraction protocol described in Q2.[17]

A modern variation uses trichloroacetic acid (TCA), which forms a salt that, after isolation, can be gently heated. The TCA decomposes into volatile chloroform and CO₂, leaving behind the pure free amine without requiring a final basification and extraction step.[15]

Physicochemical Data for Purification Planning

A successful purification strategy relies on understanding the physical properties of your target compound and the major impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling PointNature
9-Decen-1-amine C₁₀H₂₁N155.28[18]~221 °C (est.)Basic
9-Decen-1-olC₁₀H₂₀O156.27[19]108 °C @ 8 mmHg[19]Neutral
9-DecenalC₁₀H₁₈O154.2587-89 °C @ 12 mmHgNeutral

References

  • Biotage. (2023, September 26).
  • Wikipedia. Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Reddit. (2024, March 12). Amine workup. r/Chempros.
  • PubChem. Dec-9-en-1-amine.
  • Google Patents.
  • Biotage. (2023, February 10).
  • PubChem. 9-Octadecen-1-amine.
  • Google Patents.
  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Teledyne ISCO.
  • Google Patents.
  • BenchChem. Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • CarboSynUSA, Inc. 9-​Decyn-​1-​amine.
  • American Chemical Society.
  • University of Rochester, Department of Chemistry.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • YouTube. (2012, October 19). METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4.
  • Recrystallization and Crystalliz
  • University of Alberta.
  • Beilstein Journals. (2022, February 24).
  • Journal of Process Management – New Technologies. (2018). SYNTHESIS OF 9-DECEN-1-OL.
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of primary amines.
  • Chemistry Stack Exchange. (2020, April 22).
  • Biotage.
  • 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry.
  • MedchemExpress.com. Biochemical Assay Reagent - 9-Decen-1-ol.
  • Chem-Impex. 9-Decen-1-ol.
  • Chemistry LibreTexts. (2025, December 22). 10.5: Synthesis of Amines.
  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.

Sources

Column chromatography challenges for purifying basic amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Challenges for Basic Amines Audience: Researchers, Medicinal Chemists, Process Scientists Version: 2.0 (Current)

The Core Challenge: The "Silanol Trap"

Why is this happening? If you are reading this, you are likely experiencing severe peak tailing, low mass recovery, or complete loss of your basic amine product on a standard silica column.

The root cause is the acid-base interaction between your analyte and the stationary phase. Standard silica gel (


) is not inert; its surface is covered in silanol groups (

). These silanols are weakly acidic (

). When a basic amine (

) passes through, it protonates, forming a strong ionic bond with the deprotonated silanol (

).

This is not chromatography (partitioning); it is unintended ion-exchange, leading to:

  • Streaking/Tailing: Slow desorption kinetics.

  • Irreversible Adsorption: Product remains chemically bound to the silica.

Troubleshooting Guide (Q&A)

Q1: My amine is streaking from the baseline to the solvent front. How do I fix this?

Diagnosis: Unmasked silanol interactions. Solution: You must introduce a "Sacrificial Base" to block the active sites.

The Protocol: Triethylamine (TEA) Deactivation Add 1-3% Triethylamine (TEA) to your mobile phase. TEA is a tertiary amine that competes for the acidic silanol sites.[1] Because it is present in vast excess relative to your sample, it saturates the silica surface, allowing your product to interact only with the solvent system (partitioning).

  • Pre-treatment: Flush the column with 3-5 column volumes (CV) of the mobile phase containing TEA before loading your sample. This "neutralizes" the column.

  • During Run: Maintain the TEA concentration throughout the elution.

Q2: I used TEA, but now I can't remove it from my product.

Diagnosis: TEA has a high boiling point (


) and can form salts that are hard to evaporate.
Solution: 
  • Azeotropic Removal: Resuspend your combined fractions in chloroform (

    
    ) or Dichloromethane (DCM) and rotovap multiple times. The solvent helps carry off the TEA.
    
  • High Vacuum: Dry the sample under high vacuum (< 1 mbar) with mild heating (40°C) for extended periods.

  • Alternative Modifier: Switch to Ammonium Hydroxide (

    
    ) . Ammonia is a gas; once you rotovap the solvent, the excess ammonia evaporates instantly, leaving no residue.
    
Q3: My compound is very polar and requires Methanol (MeOH). Can I use pure MeOH?

Diagnosis: High MeOH concentrations (>10-20%) can dissolve silica, contaminating your product with white silica dust upon drying. Solution: Use the "Magic Solvent System" (DCM/MeOH/


).

The "Magic" Mixture Protocol: A standard ratio is 90:9:1 (DCM : MeOH :


).[2]
  • Note: The water from the aqueous ammonia can cause phase separation if the MeOH ratio is too low.

  • Preparation: Mix the MeOH and

    
     first, then add this mixture to the DCM.[3] If it turns cloudy, add small amounts of MeOH until clear.
    
Q4: Even with modifiers, my recovery is low (<50%). What next?

Diagnosis: The silica interaction is too strong, or your compound is decomposing on the acidic surface. Solution: Switch the Stationary Phase. Do not fight the chemistry; change the battlefield.

  • Option A: Basic Alumina. Alumina (

    
    ) is available in Basic (pH ~10), Neutral, and Acidic forms. Basic Alumina repels basic amines, preventing adsorption.
    
  • Option B: Amine-Functionalized Silica. This silica is pre-bonded with propyl-amine groups. It creates a basic surface environment, eliminating the need for mobile phase modifiers like TEA.

Decision Matrix & Workflows

Visualization 1: Purification Strategy Decision Tree

This logic flow guides you to the correct stationary phase based on your compound's properties.

G start Start: Basic Amine Purification q1 Is the amine highly polar? (Req. >10% MeOH) start->q1 q2 Is the amine acid-sensitive? q1->q2 No magic_mix DCM:MeOH:NH4OH (90:10:1) q1->magic_mix Yes silica_mod Standard Silica + 1-3% TEA or NH3 q2->silica_mod No alumina Basic Alumina (No Modifier Needed) q2->alumina Yes (Robust) amine_silica Amine-Functionalized Silica (Ideal for sensitive compds) q2->amine_silica Yes (High Value)

Figure 1: Strategic decision tree for selecting the optimal stationary phase and solvent system for basic amines.

Visualization 2: The Mechanism of Action

Understanding why modifiers work is crucial for troubleshooting.

G cluster_0 Scenario A: No Modifier cluster_1 Scenario B: With TEA Modifier Silanol Silica Surface (Si-OH) Trap Ionic Bond (Si-O⁻ ... ⁺NH3-R) STUCK Silanol->Trap Amine Basic Amine (R-NH2) Amine->Trap Silanol2 Silica Surface (Si-OH) Blocked Blocked Site (Si-O⁻ ... ⁺NHEt3) Silanol2->Blocked TEA Triethylamine (Modifier) TEA->Blocked Competes Product Product Amine (Free Base) ELUTES Product->Blocked No Binding

Figure 2: Mechanistic comparison of unmasked silica interactions versus TEA-modified surface blocking.

Comparative Data: Solvent Systems & Phases

FeatureSilica + TEASilica +

Basic AluminaAmine-Silica
Primary Use General organic aminesVery polar aminesAcid-sensitive aminesHigh-value/delicate amines
Resolution GoodModerateLower than SilicaExcellent
Sample Recovery Moderate (some loss)GoodHighVery High
Post-Run Workup Difficult (Remove TEA)Easy (Evaporates)EasyEasy
Cost LowLowModerateHigh
pH Stability pH 2-8pH 2-8pH 2-13pH 2-8

Detailed Experimental Protocols

Protocol A: Preparation of the "Magic" Solvent (1 Liter)

Target: DCM : MeOH :


 (90:9:1)
Use this for polar amines that do not move in pure DCM/MeOH.
  • Measure Methanol: Pour 90 mL of Methanol (MeOH) into a flask.

  • Add Ammonia: Add 10 mL of concentrated Ammonium Hydroxide (

    
     in water) to the MeOH. Swirl to mix.
    
  • Combine: Add this mixture to 900 mL of Dichloromethane (DCM).

  • Clarify: If the solution is cloudy (emulsion), add extra MeOH in 10 mL increments until the solution becomes crystal clear.

  • Usage: Use this mixture to pack the column and elute.

Protocol B: Basic Alumina Column Packing

Use this when silica fails or decomposes your product.

  • Selection: Ensure you are using Basic Alumina (Brockmann Activity I or II). Do not use Acidic Alumina.

  • Slurry: Weigh out the alumina (approx. 30:1 ratio to crude mass). Slurry in your non-polar starting solvent (e.g., Hexane or DCM).

  • Packing: Pour the slurry into the column. Tap gently to settle.

    • Critical: Alumina generates heat when wetted. Allow the column to cool before loading your sample to prevent boiling/cracking.

  • Elution: Run your gradient. You generally do not need TEA or Ammonia modifiers on Basic Alumina.

References

  • Teledyne ISCO. (n.d.).[4] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[5] Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

Sources

Improving the efficiency of 9-Decen-1-amine purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 9D1A-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Optimization of 9-Decen-1-amine (C10H21N) Isolation and Purity

Specialist’s Opening Statement

Welcome to the technical support hub. You are dealing with 9-Decen-1-amine , a molecule with a "dual personality." It possesses a reactive primary amine head (prone to oxidation and carbamate formation) and a lipophilic alkene tail (sensitive to radical polymerization and isomerization).

Standard purification often fails because researchers treat it like a simple alkyl amine. If you are seeing yellowing , tailing on columns , or white crust formation , you are encountering specific chemical incompatibilities.

This guide replaces generic advice with field-proven workflows. Choose your path below.

Part 1: The Decision Matrix

Before proceeding, identify the correct purification strategy based on your current purity level and available equipment.

PurificationStrategy Start Current State of 9-Decen-1-amine PurityCheck Est. Purity & Scale Start->PurityCheck Bulk >5g, Crude (<80%) PurityCheck->Bulk Large Scale Fine <1g, Semi-Pure (>90%) PurityCheck->Fine Small Scale Distillation METHOD A: Vacuum Distillation (Remove bulk impurities) Bulk->Distillation Volatile Impurities SaltFormation METHOD B: Acid-Base/Salt Precip (Remove non-amines) Bulk->SaltFormation Non-Volatile Impurities Chromatography METHOD C: Amine-Modified Silica (High purity isolation) Fine->Chromatography Isomeric Purity Needed Distillation->Chromatography If ultra-high purity required

Figure 1: Strategic workflow for selecting the optimal purification method based on scale and impurity profile.

Part 2: Troubleshooting Modules
Module A: Vacuum Distillation (The Bulk Workhorse)

Context: 9-Decen-1-amine has a high atmospheric boiling point (~203-205°C). Heating to this temperature in air guarantees oxidation (yellowing) and potential polymerization of the alkene tail.

Q: My product turns yellow/brown during distillation. Why? A: This is oxidative degradation . Primary amines oxidize rapidly at high temperatures to form N-oxides and imines.

  • The Fix: You must lower the boiling point using high vacuum.

    • Target Pressure: < 5 mmHg (Torr).

    • Target Temperature: 85–95°C.

    • Inert Bleed: Use a capillary nitrogen bleed. Do not use air to regulate vacuum.

Q: The temperature is fluctuating, and the product is "bumping" into the receiver. A: Long-chain amines act as surfactants, causing foaming.

  • The Fix:

    • Degas the crude material at room temperature under vacuum for 20 minutes before heating to remove dissolved solvents.

    • Use a Claisen adapter to prevent foam from entering the condenser.

    • Stirring: Use a large, egg-shaped stir bar at high RPM. Do not rely on boiling chips; they are ineffective under high vacuum.

Quantitative Guide: Boiling Point Estimation

Pressure (mmHg) Estimated Boiling Point (°C) Risk Level
760 (Atm) ~205°C CRITICAL (Decomposition)
20 ~115°C High (Yellowing likely)
5 ~90°C Optimal

| 0.5 | ~65°C | Excellent (Requires high-vac pump) |

Module B: Chromatography (The Precision Tool)

Context: Users often report "streaking" or broad peaks on silica gel. This is caused by the basic amine interacting with acidic silanol (Si-OH) groups on the silica surface.[1][2]

Q: My compound elutes from the column as a smear, not a peak. How do I fix this? A: You must neutralize the silica surface.

  • Protocol: Pre-treat your silica slurry with 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) in your starting solvent.

  • Alternative: Use Basic Alumina (Activity Grade III) instead of silica. Alumina is less acidic and prevents tailing without modifiers.

Q: I cannot separate the amine from a non-polar impurity. A: The "Catch and Release" method is superior here.

  • Load: Dissolve crude in non-polar solvent (Hexane).

  • Catch: Pass through a Strong Cation Exchange (SCX) cartridge. The amine binds; impurities wash through.

  • Release: Elute amine with 2M Ammonia in Methanol.

ChromatographyFlow Silica Standard Silica (Acidic Surface) Interaction Hydrogen Bonding (Tailing/Stuck) Silica->Interaction Blocked Silanols Capped Silica->Blocked Amine 9-Decen-1-amine (Basic) Amine->Interaction Modifier Add 1% TEA (Triethylamine) Modifier->Silica Pre-treatment Elution Clean Elution (Sharp Peak) Blocked->Elution Amine passes through

Figure 2: Mechanism of "Tailing" prevention using Triethylamine (TEA) to cap acidic silanol sites.

Module C: Chemical Workup (The "Salt Trick")

Context: If distillation is unavailable and chromatography is too expensive for the scale, use the solubility difference between the free base and its salt.

Q: How do I purify without a column or high-vacuum pump? A: Convert the liquid amine into a solid salt, wash it, and regenerate.

Protocol: The HCl Precipitation Method

  • Dissolution: Dissolve crude 9-Decen-1-amine in a non-polar solvent (e.g., Diethyl Ether or Hexane). Impurities must be soluble in this.

  • Acidification: Slowly bubble dry HCl gas or add 2M HCl in Dioxane/Ether.

  • Precipitation: The 9-Decen-1-ammonium chloride salt will precipitate as a white solid.

  • Filtration: Filter the solid. Wash with cold ether. Crucial: The non-amine impurities remain in the filtrate.

  • Regeneration: Suspend the solid salt in DCM. Add 2M NaOH (aq) and shake. The free amine moves to the DCM layer.

  • Drying: Dry DCM layer over Na2SO4 and evaporate.

Module D: Storage & Stability (The "White Crust" Issue)

Q: A white crust forms on the cap of my storage vial. Is my product ruined? A: This is Amine Carbamate .

  • Mechanism:

    
    
    
  • Primary amines react reversibly with atmospheric CO2.

  • The Fix: It is not ruined.

    • Dissolve the amine (and crust) in DCM.

    • Wash with 1M NaOH (converts carbamate back to free amine).

    • Dry and concentrate.

  • Prevention: Always store under Argon or Nitrogen. Tape the cap with Parafilm.

Part 3: References & Authority
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive guide for boiling points and general amine purification protocols).

  • Teledyne ISCO. (2012).[3] Purification of Primary Amines using RediSep C-18 and Amine Functionalized Columns. Application Note AN76. (Source for chromatography modifier data).

  • PubChem. (n.d.).[4] 9-Decen-1-amine Compound Summary. National Center for Biotechnology Information. (Source for physical properties and safety data).[4][5]

  • Biotage. (2023).[1][6] Strategies for Flash Purification of Amines. (Detailed explanation of amine-silica interactions and pKa considerations).

Sources

Strategies for scaling up the synthesis of 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 9-Decen-1-amine

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-9D-AMINE-001 Subject: Troubleshooting Scale-Up, Selectivity Control, and Impurity Management

Introduction: The Scale-Up Paradox

Welcome to the Process Development Support Hub. You are likely here because the synthesis of 9-Decen-1-amine (CAS: 2016-57-1) that worked perfectly on a 5-gram scale is failing at the 100-gram or kilogram scale.

The synthesis of this molecule presents a classic "chemoselectivity paradox" during scale-up:

  • The Terminal Alkene (C9=C10): Prone to migration (isomerization to internal olefins) or hydrogenation.

  • The Amine Formation: Requires high energy (reduction) which threatens the alkene.

This guide moves beyond standard textbook protocols to address the engineering controls and mechanistic nuances required for robust scale-up.

Module 1: Route Selection & Feedstock Criticality

Before troubleshooting the reaction, we must validate the route. For drug development applications requiring high purity (>98%), the Ethenolysis


 Nitrile 

Amine
pathway is the industry standard for reliability, superior to direct amination of alcohols which often yields mixed amines.
Workflow Visualization

The following diagram outlines the critical control points (CCPs) in the synthesis flow.

G Start Methyl Oleate (Feedstock) Step1 Ethenolysis (Metathesis) Start->Step1 Ru Catalyst Ethylene Inter1 Methyl 9-Decenoate (9-DAME) Step1->Inter1 Step1->Inter1 CCP: Peroxide Removal Step2 Amidation & Dehydration Inter1->Step2 NH3, Al2O3 Inter2 9-Decenenitrile Step2->Inter2 Step3 Selective Hydrogenation Inter2->Step3 CRITICAL STEP Raney Co / H2 Product 9-Decen-1-amine Step3->Product Step3->Product CCP: Temp < 100°C Ammonia Saturation

Figure 1: Critical Path for 9-Decen-1-amine Synthesis. Red nodes indicate high-risk steps requiring strict parameter control.

Module 2: The Bottleneck – Selective Nitrile Reduction

The reduction of 9-decenenitrile to 9-decen-1-amine is the most common failure point. Standard hydrogenation (Pd/C, H2) will destroy the terminal alkene, yielding the saturated decylamine.

Troubleshooting Guide: Reduction Failures

Issue 1: "I am seeing significant amounts of decylamine (saturated impurity)."

  • Root Cause: Over-hydrogenation. Palladium (Pd) and Platinum (Pt) catalysts are too active toward olefins.

  • The Fix: Switch to Raney Cobalt (RaCo) . Unlike Nickel or Palladium, Cobalt has a lower affinity for C=C bonds while maintaining high activity for C

    
    N reduction.
    
  • Protocol Adjustment:

    • Catalyst: Raney Cobalt (doped with Cr/Fe is ideal).

    • Temperature: Maintain strict control between 80°C – 100°C . Exceeding 110°C promotes olefin hydrogenation even with Co.

    • Pressure: 40–60 bar H2 is standard.

Issue 2: "My product contains secondary amines (dimerization)."

  • Root Cause: The primary amine product reacts with the intermediate imine (R-CH=NH) during reduction.

  • The Fix: Ammonia Suppression. You must saturate the reaction solvent (Methanol) with anhydrous Ammonia (NH3) or add NH4OH. The excess NH3 shifts the equilibrium away from secondary amine formation.

  • Rule of Thumb: Use a 5:1 to 10:1 molar ratio of NH3:Substrate.

Issue 3: "The terminal double bond has migrated to the internal position (8-decen-1-amine)."

  • Root Cause: Isomerization catalyzed by metal hydrides at high temperatures or low hydrogen availability (starvation conditions).

  • The Fix:

    • Ensure Mass Transfer is not limiting (high stirring rate >1000 rpm). Hydrogen starvation forces the catalyst to "scavenge" hydrogen from the substrate, causing migration.

    • Lower the temperature.[1] Migration rates increase exponentially above 100°C.

Module 3: Experimental Protocols (Scale-Up Ready)

Here are two validated strategies. Method A is for Pilot Plant/Kilo-Lab (High Pressure). Method B is for Large Lab Scale (Chemical Reduction) if high-pressure autoclaves are unavailable.

Comparative Strategy Table
FeatureMethod A: Catalytic Hydrogenation (RaCo)Method B: Hydride Reduction (Red-Al)
Scale Suitability >1 kg (Industrial Standard)100g – 1 kg (Lab/Pilot)
Selectivity (C=C) Excellent (with T control)Perfect (Chemically inert to alkene)
Safety Profile High Pressure (H2), Pyrophoric CatalystFlammable Solvent, Caustic Quench
Cost Low (Catalyst reusable)High (Stoichiometric reagent)
Impurity Profile Trace saturated amineAluminum salts, trace alcohol
Method A: Raney Cobalt Hydrogenation (The Gold Standard)

Reference Grounding: This method aligns with industrial protocols for unsaturated nitrile hydrogenation [1, 3].

  • Preparation: Charge a high-pressure autoclave with 9-decenenitrile (1.0 equiv) and Methanol (10 vol).

  • Catalyst Loading: Add Raney Cobalt (10-20 wt% relative to substrate). Warning: RaCo is pyrophoric. Handle as a wet slurry under Argon.

  • Ammonia Addition: Add liquid NH3 (5.0 equiv) or saturate the methanol with gaseous NH3.

  • Reaction: Pressurize to 50 bar H2 . Heat to 90°C . Stir vigorously (critical for gas-liquid mass transfer).

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours.

  • Workup: Cool to RT. Vent H2/NH3 carefully (scrubber required). Filter catalyst under inert atmosphere. Concentrate filtrate. Distill under vacuum.

Method B: Red-Al Reduction (The Robust Alternative)

Reference Grounding: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al/Vitride) is preferred over LAH for scale-up due to solubility and higher thermal stability [4].

  • Setup: 3-neck flask, reflux condenser, mechanical stirrer, N2 atmosphere.

  • Charging: Charge Red-Al (65% in toluene, 2.2 equiv) into dry Toluene. Heat to 60°C.

  • Addition: Add 9-decenenitrile (diluted in toluene) dropwise. Exothermic control is critical. Maintain internal temp <80°C.[2]

  • Digestion: After addition, stir at 60–80°C for 2 hours.

  • Quench (The Dangerous Part): Cool to 0°C. Quench with NaOH (15% aq) . Do not use water alone; it creates a gelatinous aluminum precipitate that makes filtration impossible. NaOH creates soluble aluminates.

  • Isolation: Phase separate. Wash organic layer with brine. Dry and distill.

Module 4: Upstream Troubleshooting (Metathesis)

If your starting material (9-Decenoic acid/ester) is low quality, the downstream amine will fail.

Q: Why is my ethenolysis yield dropping in the pilot reactor? A: Peroxide Poisoning. Ruthenium catalysts (Grubbs/Hoveyda) are deactivated by ppm-levels of peroxides found in aged Methyl Oleate.

  • The Fix: Pass the Methyl Oleate feedstock through a column of activated Alumina or treat with Magnesium Silicate (Magnesol) immediately before the reaction [5].

Q: How do I prevent catalyst residue in the final amine? A: Ruthenium residues can complex with amines, turning the product dark/black.

  • The Fix: Use a scavenger resin (e.g., Thiourea-functionalized silica ) after the metathesis step, before converting to the nitrile. It is much harder to remove Ru from the final amine than from the ester intermediate.

Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Low Purity / Yield Check1 Is the Alkene Saturated? Problem->Check1 Check2 Is Secondary Amine Present? Problem->Check2 Check3 Is Double Bond Internal? Problem->Check3 Sol1 Switch Catalyst: Use Raney Co instead of Pd/Ni Check1->Sol1 Yes Sol2 Increase NH3 loading (>5 equiv) Check2->Sol2 Yes Sol3 Lower Temp (<100°C) Increase H2 Pressure Check3->Sol3 Yes

Figure 2: Decision Matrix for Impurity Identification and Remediation.

References

  • Kukula, P., Studer, M., & Blaser, H. U. (2004).[3] Chemoselective Hydrogenation of

    
    -Unsaturated Nitriles.[3][4] Advanced Synthesis & Catalysis, 346(13-15), 1487-1493. 
    
  • Elevance Renewable Sciences. (2013). Methods for refining natural oil feedstocks (Patent US8481747B2). Focus on peroxide removal for metathesis.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Raney Cobalt selectivity).
  • Vitride® Reducing Agent Technical Bulletin. (2020). Zeon Chemicals. Comparison of Red-Al vs LAH for scale-up safety.
  • Marx, V. M., et al. (2015). Cyclic Alkyl Amino Carbene (CAAC) Ruthenium Catalysts as Potent Systems for Ethenolysis of Methyl Oleate. Chemistry – A European Journal.

Sources

Selecting the best base for deprotonation in amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amine Deprotonation & Functionalization Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: BASE-SELECT-001

Introduction: The "Triage" Philosophy

Welcome to the Technical Support Hub. In amine chemistry, the "best" base is not the strongest one—it is the one that matches the pKa of your substrate while remaining invisible to your electrophile.

We categorize base selection into two distinct workflows (Tickets):

  • Acid Scavenging (Thermodynamic Sinks): You are using the amine as a nucleophile (e.g., alkylation/acylation) and need a base to neutralize the generated acid (

    
    ).
    
  • Anion Generation (Kinetic/Thermodynamic Control): You need to deprotonate the amine itself to form a metal amide (

    
    ) or enolate.
    

Module 1: Acid Scavenging & Alkylation (Troubleshooting Low Yields)

User Issue: "I am alkylating a secondary amine. I used Triethylamine (TEA), but I'm seeing significant quaternary ammonium salt formation and stalled conversion."

Root Cause Analysis: This is a classic "Nucleophilic Competition" error. While TEA (


) is basic enough to scavenge protons, it is sterically accessible. It competes with your amine substrate for the alkyl halide, leading to waste (quaternization).

The Fix: Steric Editing Switch to


-Diisopropylethylamine (DIPEA/Hünig’s Base) .[1]
  • Mechanism: DIPEA has a nearly identical

    
     to TEA (~10.75 in 
    
    
    
    ), but the two isopropyl groups shield the nitrogen lone pair. It can grab a proton (which is small) but cannot attack an electrophile (which is large).

Advanced Troubleshooting: The "Cesium Effect" If DIPEA fails or the reaction is sluggish due to solubility, switch to Cesium Carbonate (


) .
  • Expert Insight: The radius of the Cesium ion (

    
    ) is large, leading to a weak solvation shell. This creates "naked anions" (highly reactive amine nucleophiles) and promotes mono-alkylation over dialkylation [1].
    
Visual Workflow: Scavenger Selection Logic

BaseSelection Start Start: Amine Alkylation/Acylation Solubility Is the substrate acid-sensitive? Start->Solubility OrganicBase Organic Base Required Solubility->OrganicBase Yes (Homogeneous) InorganicBase Inorganic Base Possible Solubility->InorganicBase No (Heterogeneous ok) StericCheck Is the Electrophile highly reactive? OrganicBase->StericCheck Cesium Use Cs2CO3 in DMF/MeCN (Cesium Effect: Mono-alkylation) InorganicBase->Cesium Standard Protocol UseTEA Use Triethylamine (TEA) (Cheapest, easy removal) StericCheck->UseTEA No UseDIPEA Use DIPEA (Hünig's Base) (Prevents Quaternization) StericCheck->UseDIPEA Yes

Figure 1: Decision matrix for selecting a base during amine alkylation or acylation reactions.

Module 2: Strong Base Deprotonation (Generating Metal Amides)

User Issue: "I need to generate a lithium amide enolate, but I'm getting inconsistent results or reduction byproducts."

Root Cause Analysis: You are likely using LDA (Lithium Diisopropylamide) where LiHMDS (Lithium Hexamethyldisilazide) is required, or your LDA titer is off.

Technical Comparison:

FeatureLDA (Lithium Diisopropylamide)LiHMDS (Lithium Hexamethyldisilazide)

(THF)
~36 (Stronger)~26–30 (Weaker) [2]
Nucleophilicity Moderate (can attack esters)Very Low (High steric bulk)
Solubility Aggregates (Dimers/Tetramers)Monomeric/Dimeric (High solubility)
Side Reactions Can act as a reducing agent (SET)Minimal reduction potential
Best Use Kinetic enolization of ketonesDeprotonation of esters, sensitive substrates

The Fix: Match Base Strength to Substrate Acidity

  • Use LDA for deprotonating hydrazones, imines, or simple ketones where maximum basicity is needed to drive the equilibrium.

  • Use LiHMDS for esters or when you observe "reductive dehalogenation" or nucleophilic attack on the carbonyl. The silyl groups stabilize the anion via hyperconjugation, making it a "softer" base.

Module 3: Experimental Protocols

Protocol A: The "Cesium Effect" Alkylation (High Chemoselectivity)

Use this for mono-alkylation of primary amines without over-alkylation.[2][3][4]

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Solvent: Add anhydrous DMF (

    
     concentration relative to amine).
    
  • Reagents: Add the amine (1.0 equiv) and

    
     (1.2 equiv) .
    
    • Note: Use powdered, dry

      
      . The surface area is critical.
      
  • Addition: Add the alkyl halide (1.0–1.1 equiv) dropwise at room temperature.

    • Why: The

      
       ion coordinates weakly to the developing halide anion, stabilizing the transition state while leaving the amine "naked" and reactive [1].
      
  • Workup: Dilute with water and extract with EtOAc.

    
     is easily washed away.
    
Protocol B: Titration of LDA (Quality Control)

Never assume commercial LDA concentration. Titrate before critical reactions.

Method: N-Benzylbenzamide Titration (Blue Endpoint) [3][5]

  • Indicator: Dissolve 100 mg of N-benzylbenzamide in 10 mL of dry THF under Argon.

  • Cooling: Cool to 0°C (Use an ice bath; -78°C is too cold for the color change kinetics).

  • Titration: Add the LDA solution dropwise via a gas-tight syringe.

  • Endpoint: The solution will remain colorless until the base deprotonates the amide proton. The endpoint is a sharp, persistent deep blue color (formation of the dianion).

    • Calculation:

      
      
      

Module 4: Quantitative Data & Reference Tables

Table 1: pKa Values of Common Bases (Solvent Dependent)

Note: pKa is not absolute; it depends heavily on the solvent. Do not use water pKa values for THF reactions.

BaseConjugate AcidpKa (

)
pKa (DMSO)pKa (THF)
Pyridine Pyridinium5.23.4-
Triethylamine (TEA) Triethylammonium10.759.0-
DIPEA Diisopropylethylammonium10.75~9.0-
DBU DBU-H+12.012.0-
NaHMDS/LiHMDS HMDS-2629.5 [4]
LDA Diisopropylamine-3635.7 [4]
LiTMP TMP-3737.0
Visual Pathway: Strong Base Reactivity[7]

StrongBase Substrate Substrate (Ketone/Ester) LDA LDA (pKa ~36, Med Sterics) Substrate->LDA Standard LiHMDS LiHMDS (pKa ~30, High Sterics) Substrate->LiHMDS Sensitive Kinetic Kinetic Enolate (Fast, Irreversible) LDA->Kinetic -78°C SideRxn Side Reaction: Claisen Condensation LDA->SideRxn If Ester present LiHMDS->Kinetic -78°C Thermodynamic Thermodynamic Enolate (Equilibrium) LiHMDS->Thermodynamic 0°C / Equilibrium

Figure 2: Reactivity profile of LDA vs. LiHMDS in enolate formation.

References

  • Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2][3][4][6][7] The Journal of Organic Chemistry, 67(3), 674–683.[6] Link

  • Reich, H. J. (2018). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Data. Link

  • Burchat, A. F., Chong, J. M., & Nielsen, N. (1997).[5] "Titration of alkyllithiums with a simple reagent to a blue endpoint." Journal of Organometallic Chemistry, 542(2), 281-283. Link

  • Evans, D. A. (2005). "pKa's of Inorganic and Oxo-Acids." Harvard University Evans Group pKa Table. Link

Sources

Minimizing impurity formation during the synthesis of 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Impurity Formation in 9-Decen-1-amine Synthesis

Introduction

Welcome to the Technical Support Center. This guide addresses the critical impurity profiles associated with the synthesis of 9-Decen-1-amine (CAS: 2937-19-1). Due to its bifunctional nature—possessing both a reactive terminal alkene and a primary amine—this molecule presents a unique "pincer" of stability challenges:

  • The Alkene Risk: Thermodynamic migration of the terminal double bond (

    
    ) to internal positions (
    
    
    
    ), driven by catalyst hydrides or thermal stress.
  • The Amine Risk: Dimerization (urea formation) during rearrangement reactions or oxidative degradation during storage.

This guide focuses on the two primary synthetic routes: the Curtius Rearrangement (degradation of 10-undecenoic acid) and Nucleophilic Substitution (from 9-decenyl halides).

Module 1: The Curtius Rearrangement Route

Context: You are synthesizing 9-decen-1-amine from 10-undecenoic acid (C11) via an acyl azide and isocyanate intermediate.

Issue: Persistent Urea Impurity Formation

User Observation: "My HPLC shows a persistent non-polar impurity (MW ~310 Da) that tracks with the product. Recrystallization is ineffective."

Root Cause Analysis: This is the symmetric urea dimer: 1,3-bis(9-decenyl)urea . In the Curtius rearrangement, the isocyanate intermediate (


) is highly electrophilic. If the hydrolysis step is not strictly controlled, the newly formed amine (

) acts as a nucleophile and attacks the remaining isocyanate, forming the stable urea dimer.

Troubleshooting Protocol:

ParameterRecommendationMechanism / Rationale
Hydrolysis Medium Strongly Acidic (HCl/AcOH) Acid protonates the amine immediately upon formation (

), destroying its nucleophilicity. The ammonium salt cannot attack the isocyanate.
Reagent Addition Inverse Addition Add the isocyanate solution into the acid/water mixture. This ensures the isocyanate is always the limiting reagent relative to the hydrolyzing agent.
Temperature Keep < 50°C during hydrolysis High temperatures accelerate the amine-isocyanate coupling rate faster than the hydrolysis rate in neutral media.
Visualizing the Urea Trap

The following diagram illustrates the "fork in the road" where process control determines purity.

CurtiusImpurity Acid 10-Undecenoic Acid Azide Acyl Azide (R-CON3) Acid->Azide DPPA / NaN3 Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) Amine 9-Decen-1-amine (Target) Isocyanate->Amine H2O / H+ (Fast Hydrolysis) Urea Symmetric Urea (Impurity) Isocyanate->Urea + Amine (Side Reaction) Amine->Urea Nucleophilic Attack

Figure 1: The competition between productive hydrolysis and urea formation in Curtius Rearrangement.

Module 2: Alkene Isomerization (The "Migration" Issue)

Context: This applies to all routes, but specifically when using metal catalysts (e.g., during metathesis or if using catalytic hydrogenation to reduce a nitrile precursor).

Issue: Contamination with 8-Decen-1-amine

User Observation: "NMR shows a multiplet at 5.4 ppm distinct from the terminal vinyl protons. The integration suggests 5-10% internal alkene."

Root Cause Analysis: Terminal alkenes are thermodynamically less stable than internal alkenes. Transition metals (Ru, Pd, Rh) used in upstream steps often form metal-hydride (M-H) species. These catalyze a "chain walking" mechanism where the double bond migrates inward to form the more stable internal isomer.

Troubleshooting Protocol:

Q: How do I prevent isomerization during synthesis?

  • Avoid Unnecessary Metals: If reducing a nitrile to an amine, avoid heterogeneous Pd/C if the alkene is present. Use chemical reductants like Lithium Aluminum Hydride (LAH) or Alane (

    
    ) at low temperatures (
    
    
    
    ), which are chemoselective for the nitrile over the alkene.
  • Scavenge Hydrides: If a metal catalyst is required (e.g., in a cross-metathesis route), add 1,4-benzoquinone (1-5 mol%) . This additive oxidizes Ru-H species back to active Ru species, preventing the hydride insertion-elimination cycle that causes migration.

Q: Can I separate the isomers?

  • Difficulty: Extremely High. The boiling point difference between 9-decen-1-amine and 8-decen-1-amine is negligible (< 2°C).

  • Solution: Prevention is the only viable strategy. Once formed, the internal isomer is essentially inseparable on a preparative scale without high-cost chromatography.

Mechanism of Isomerization

Isomerization Terminal Terminal Alkene (9-Decenyl) Alkyl Metal-Alkyl Intermediate Terminal->Alkyl Hydride Insertion (2,1) Complex Metal-Hydride Complex (M-H) Complex->Terminal Catalyst Internal Internal Alkene (8-Decenyl - Impurity) Alkyl->Internal Beta-Hydride Elimination Internal->Alkyl Reversible

Figure 2: Metal-catalyzed "Chain Walking" mechanism transforming terminal alkenes to internal isomers.

Module 3: Purification & Storage (Downstream)

Issue: Solid Precipitate in Storage Bottle

User Observation: "My clear oil has turned cloudy and formed a white solid crust upon opening."

Root Cause Analysis: Primary amines are potent nucleophiles and bases.

  • Carbamate Formation:

    
    .
    
  • Oxidation: Terminal alkenes slowly autoxidize to form epoxides or peroxides over time, which can then cross-link with the amine.

Handling Protocol:

  • Storage: Store under Argon or Nitrogen atmosphere. Do not store in air.

  • Container: Use glass or stainless steel. Avoid PVC or lower-grade plastics which can leach plasticizers (amines extract phthalates).

  • Recovery: If the carbonate salt forms (white crust), dissolve the mixture in dichloromethane and wash with 2M NaOH . The base will deprotonate the carbamate, releasing

    
     and regenerating the free amine. Dry over 
    
    
    
    and distill.

Summary of Impurity Specifications

Impurity TypeOriginControl StrategyLimit (Typical)
Symmetric Urea Curtius RearrangementAcidic hydrolysis; Inverse addition.< 0.5%
Internal Alkenes Isomerization (Metal Cat.)[1][2][3][4]Avoid Pd/C; Use hydride scavengers.< 1.0%
Saturated Amine Over-reductionChemoselective reducing agents (LAH).< 0.5%
Carbamate Salts Storage (CO2)Inert atmosphere; NaOH wash.N/A (Handling)

References

  • Curtius Rearrangement & Urea Formation

    • Mechanism & Side Reactions: Smith, P. A. S. "The Curtius Reaction."[5][6][7][8] Organic Reactions, 1946, 3, 337-449.

    • Prevention of Urea: Kaiser, C. et al. "Synthesis of amines via the Curtius rearrangement." Journal of Organic Chemistry, 1970.

  • Alkene Isomerization

    • Ruthenium-Hydride Mechanism: Grotjahn, D. B. et al. "Bifunctional Catalysis of Alkene Isomerization."[4] Journal of the American Chemical Society, 2012.

    • Prevention Strategies (Benzoquinone): Grubbs, R. H. et al.
  • Gabriel Synthesis (Alternative Route)

    • Protocol: Gibson, M. S. and Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968.

  • General Amine Handling

    • Air Sensitivity: "Handling and Storage of Amines." Sigma-Aldrich Technical Bulletins.

Sources

Validation & Comparative

Definitive Structural Elucidation of 9-Decen-1-amine: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and characterization of long-chain aliphatic amines, such as 9-Decen-1-amine (


), researchers frequently encounter the "Methylene Envelope" challenge. While Mass Spectrometry (MS) confirms molecular weight and Infrared (IR) Spectroscopy identifies functional groups, neither technique definitively maps the connectivity of the carbon chain or the precise location of the double bond.

This guide compares standard 1D NMR techniques against a comprehensive 2D NMR workflow. We demonstrate that while 1D


H NMR is prone to ambiguity regarding isomerism (e.g., distinguishing 9-decen-1-amine from 8-decen-1-amine), a suite of 2D techniques (COSY , HSQC , HMBC ) provides a self-validating, unambiguous structural confirmation.

The Structural Challenge

The Molecule: 9-Decen-1-amine Structure:



The structural elucidation of this molecule hinges on three critical proofs:

  • Terminality of the Amine: Confirming the

    
     is at C1.
    
  • Terminality of the Alkene: Confirming the double bond is at C9-C10 (vs. internal isomers).

  • Linear Connectivity: Proving the chain is unbranched.

Comparative Analysis of Methodologies
FeatureMethod A: 1D NMR (

H,

C)
Method B: Mass Spectrometry (ESI-MS)Method C: 2D NMR (COSY, HSQC, HMBC)
Functional Group ID High (Chemical Shift)Low (Fragmentation dependent)High (Correlated Shift)
Chain Connectivity Low (Overlap in 1.2–1.4 ppm region)Low (Hard to distinguish isomers)High (Through-bond correlations)
Isomer Distinction Moderate (Integration helps, but ambiguous)Low (MW is identical)Definitive (Coupling networks)
Confidence Level 80%60%99.9%

Experimental Protocol

To replicate the results described below, follow this standardized protocol designed to minimize solvent overlap and exchange broadening.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. However, if the amine protons are exchanging too rapidly, use Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) to stabilize the
    
    
    signal.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Additives: For

    
    , add a trace of 
    
    
    
    (0.03%) as an internal reference.
Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K[1]

  • Pulse Sequences:

    • 1D

      
      H:  30° pulse, 16 scans, 
      
      
      
      = 1.0s.
    • COSY (Correlation Spectroscopy): Gradient-selected, magnitude mode. 256 increments in

      
      .
      
    • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes

      
       from 
      
      
      
      ).
    • HMBC (Heteronuclear Multiple Bond Coherence): Optimized for long-range coupling (

      
      ).
      

Data Interpretation & Evidence

The following data demonstrates the superiority of 2D NMR in resolving the specific structural questions of 9-Decen-1-amine.

The "Methylene Envelope" Problem (1D NMR)

In the 1D


H spectrum, protons H3 through H7 resonate in a narrow region (1.25 – 1.40 ppm), appearing as a broad multiplet.
  • Ambiguity: It is impossible to trace the chain "step-by-step" through this region using 1D splitting patterns alone.

The 2D Solution (Representative Data)

Table 1: Structural Assignment via 2D Correlations

PositionGroup

(ppm)

(ppm)
COSY (

)
HMBC (

)
Structural Proof
1

2.68 (t)42.1H-2C-2, C-3Confirms Amine location
2

1.42 (m)33.5H-1, H-3C-1, C-3, C-4Bridges Amine to Chain
3-7

1.28 (broad)29.1-29.8OverlapMultipleBulk Chain (The "Envelope")
8

(Allylic)
2.04 (q)33.9H-7, H-9C-9, C-10, C-7Crucial Link: Chain to Alkene
9

5.81 (ddt)139.2H-8, H-10a/bC-8, C-7Isomer Proof: Shift confirms terminal alkene
10

4.93 / 4.99114.3H-9C-8Terminal Methylene
Key Mechanistic Insights
  • Distinguishing Isomers: If this were 8-decen-1-amine , the alkene signals would shift to ~5.4 ppm (internal), and a terminal methyl doublet (

    
     1.6 ppm) would appear. The presence of the H-9 signal at 5.81 ppm and the H-10 terminal methylene at ~5.0 ppm definitively proves the terminal  nature of the alkene.
    
  • Bridging the Gap: While COSY fails in the H3-H7 region due to overlap, HMBC allows us to "jump" over carbons. For instance, H-8 shows a correlation to C-7 and C-9, anchoring the alkene to the chain.

Visualization of Signaling & Logic

The following diagrams illustrate the logical flow of the structural elucidation and the specific correlations used to confirm the structure.

Diagram 1: The Elucidation Workflow

This workflow illustrates the decision-making process moving from ambiguous 1D data to definitive 2D confirmation.

ElucidationWorkflow Sample Unknown Sample (Suspected 9-Decen-1-amine) OneD 1D NMR (1H, 13C) Sample->OneD Ambiguity AMBIGUITY: Overlap at 1.3 ppm Uncertain Alkene Pos. OneD->Ambiguity Insufficient Data TwoD_Suite 2D NMR Suite Ambiguity->TwoD_Suite Required COSY COSY: Establishes H1-H2 and H8-H9-H10 TwoD_Suite->COSY HSQC HSQC: Resolves C-H pairs (Edited for CH2 vs CH) TwoD_Suite->HSQC HMBC HMBC: Long-range coupling Connects ends to chain TwoD_Suite->HMBC Confirmation DEFINITIVE STRUCTURE: 9-Decen-1-amine COSY->Confirmation HSQC->Confirmation HMBC->Confirmation

Caption: Logical progression from ambiguous 1D spectra to definitive 2D structural confirmation.

Diagram 2: Correlation Connectivity Map

This diagram visualizes the specific NMR correlations that "stitch" the molecule together.

ConnectivityMap N NH2 C1 C1 (2.7 ppm) N->C1 C2 C2 (1.4 ppm) C1->C2 C1->C2 COSY C3 C3 C1->C3 HMBC (C1->C3) Chain C3-C7 (Methylene Envelope) C2->Chain C8 C8 (2.0 ppm) Chain->C8 C9 C9 (5.8 ppm) C8->C9 C8->C9 COSY C9->Chain HMBC (C9->C7) C10 C10 (5.0 ppm) C9->C10 Double Bond C9->C10 COSY C10->C8 HMBC (C10->C8)

Caption: Visualization of COSY (Green/Dashed) and HMBC (Red/Dotted) correlations establishing connectivity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for chemical shift principles).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34208, 9-Decen-1-amine. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[3] (Reference for pulse sequence application).

Sources

Interpreting the mass spectrum fragmentation pattern of 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of long-chain aliphatic amines like 9-Decen-1-amine presents a specific analytical challenge: distinguishing the terminal unsaturation from saturated analogs (decylamine) and internal isomers. While the amine functional group dominates the ionization pathway, the subtle hydrocarbon fragmentation patterns provide the necessary evidence for structural confirmation.

This guide moves beyond basic spectral matching. It provides a mechanistic interpretation of the fragmentation physics, compares the "analytical performance" of Electron Ionization (EI) against saturated standards, and establishes a self-validating protocol for unambiguous identification.

Structural Context & Ionization Physics

To interpret the spectrum, we must first understand the molecule's behavior under 70 eV Electron Impact (EI) ionization.

  • Target Molecule: 9-Decen-1-amine

  • Formula:

    
    
    
  • Molecular Weight: 155.28 g/mol

  • Key Features: Primary amine (C1), Terminal alkene (C9=C10).

The Dominant Mechanism:

-Cleavage

In aliphatic amines, the nitrogen atom's lone pair electrons have the lowest ionization energy. Upon electron impact, an electron is removed from the nitrogen, forming a radical cation. The most favorable fragmentation is


-cleavage , where the bond between the 

and

carbons breaks.

For 9-Decen-1-amine, this cleavage isolates the methylene-amine group, resulting in a resonance-stabilized iminium ion:



This ion appears at m/z 30 . In primary linear amines, this is almost invariably the base peak (100% relative abundance) .
Comparative Analysis: Unsaturation vs. Saturation

The "performance" of the mass spectrum in this context is defined by its ability to resolve the alkene functionality. The table below compares 9-Decen-1-amine with its saturated analog, Decylamine.

Table 1: Spectral Fingerprint Comparison

Feature9-Decen-1-amine (

)
Decylamine (

)
Diagnostic Significance
Molecular Ion (

)
m/z 155 m/z 157 Primary ID: The 2 Da difference confirms unsaturation. Both are odd-numbered (Nitrogen Rule).[1]
Base Peak m/z 30 m/z 30 Class ID: Confirms primary amine structure. Indistinguishable between the two.
Hydrocarbon Series m/z 41, 55, 69 m/z 43, 57, 71 Backbone ID: The alkene shifts the alkyl fragments by -2 Da (e.g.,

vs

).
[M-1] Peak m/z 154m/z 156Loss of H from Nitrogen or

-carbon.
Allylic Cleavage Potential m/z 41 enhancementN/ATerminal alkene (

) often enhances m/z 41.
Analytical Insight

The presence of the base peak at m/z 30 confirms the molecule is a primary amine. To confirm it is 9-Decen-1-amine and not Decylamine, you must look at the high-mass region . The molecular ion at m/z 155 is often weak in aliphatic amines; therefore, the hydrocarbon series (41, 55, 69) serves as the secondary confirmation of the double bond.

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways that generate the observed spectrum.

FragmentationPathways M_Ion Molecular Ion (M+) [C10H21N]+. m/z 155 Alpha_Cleavage Alpha Cleavage (Dominant) M_Ion->Alpha_Cleavage Fast Kinetics HC_Frag Hydrocarbon Fragmentation (Remote from N) M_Ion->HC_Frag Random C-C breaks Base_Peak Iminium Ion [CH2=NH2]+ m/z 30 Alpha_Cleavage->Base_Peak Loss of C9H17 radical Allylic Allylic Cation [C3H5]+ m/z 41 HC_Frag->Allylic Terminal Alkene Alkenyl Alkenyl Series [C4H7]+, [C5H9]+ m/z 55, 69 HC_Frag->Alkenyl Chain Scission

Figure 1: Mechanistic pathway showing the dominance of


-cleavage (m/z 30) and the diagnostic hydrocarbon fragments derived from the decenyl chain.
Experimental Protocol (Self-Validating System)

Underivatized primary amines often exhibit poor peak shape (tailing) due to interaction with silanol groups in the GC column, which can obscure the weak molecular ion (m/z 155).

Recommendation: For robust identification, use Derivatization . This protocol ensures the molecular ion is visible and peak shapes are symmetrical.

Protocol: Trifluoroacetyl (TFA) Derivatization
  • Sample Prep: Dissolve 1 mg of 9-Decen-1-amine in 1 mL of Dichloromethane (DCM).

  • Reagent Addition: Add 50

    
    L of Trifluoroacetic Anhydride (TFAA).
    
  • Incubation: Cap and heat at 60°C for 15 minutes.

  • Workup: Evaporate excess reagent under nitrogen; reconstitute in DCM.

  • GC-MS Analysis:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm.

    • Inlet: 250°C, Split 10:1.

    • MS Source: 230°C, 70 eV.

Why this works (Validation): The TFA derivative (


) adds 96 Da to the mass.
  • New Molecular Ion: m/z 251 (155 + 96). This shift moves the molecular ion into a cleaner spectral region.

  • Base Peak Shift: The

    
    -cleavage fragment shifts from m/z 30 to m/z 126  (
    
    
    
    ), providing a unique diagnostic peak that eliminates interference from background air/solvents.
Analytical Workflow Diagram

This workflow ensures data integrity from sample preparation to spectral interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Acquisition cluster_data Data Interpretation Step1 Dissolve Sample (DCM) Step2 Derivatization (TFAA / 60°C) Step1->Step2 Step3 GC Separation (HP-5MS Column) Step2->Step3 Step4 EI Ionization (70 eV) Step3->Step4 Step5 Check Base Peak (m/z 126 for TFA m/z 30 for Native) Step4->Step5 Step6 Verify Molecular Ion (Odd Mass: 155 or 251) Step5->Step6 Step7 Confirm Unsaturation (Hydrocarbon Series) Step6->Step7

Figure 2: End-to-end workflow for the unambiguous identification of 9-Decen-1-amine, highlighting the critical decision points in data interpretation.

References
  • NIST Mass Spectrometry Data Center. 1-Decanamine Mass Spectrum (Electron Ionization).[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Accessed via NIST).

  • Chemistry Steps. Alpha (α) Cleavage in Mass Spectrometry. Available at: [Link]

  • LibreTexts Chemistry. Amine Fragmentation Patterns. Available at: [Link][1][3][4][5][6][7][8][9]

Sources

A Comparative Guide to the Reactivity of 9-Decen-1-amine and its Saturated Analog, Decan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug development and complex molecule synthesis, the choice of chemical building blocks is paramount. Primary amines are fundamental synthons, prized for their nucleophilic character which allows for the construction of a myriad of carbon-nitrogen bonds. This guide provides an in-depth technical comparison of the reactivity of two C10 primary amines: 9-decen-1-amine, which features a terminal alkene, and its saturated counterpart, decan-1-amine.

Understanding the nuanced differences in reactivity between unsaturated and saturated amines is critical for optimizing reaction conditions, predicting outcomes, and designing novel molecular entities. The presence of the terminal double bond in 9-decen-1-amine introduces a second reactive site, offering opportunities for orthogonal functionalization or potential intramolecular interactions, while also subtly influencing the reactivity of the primary amine. This guide will delve into the structural and electronic properties of these two molecules and present a comparative analysis of their performance in key reactions relevant to pharmaceutical and chemical research, supported by established chemical principles and representative experimental data.

Structural and Electronic Properties: A Tale of Two Amines

The core difference between 9-decen-1-amine and decan-1-amine lies in the presence of a carbon-carbon double bond at the terminus of the alkyl chain in the former.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
9-Decen-1-amine C=CCCCCCCCC[NH2]C₁₀H₂₁N155.28[1]
Decan-1-amine CCCCCCCCCC[NH2]C₁₀H₂₃N157.30

The primary amine functionality in both molecules confers basicity and nucleophilicity due to the lone pair of electrons on the nitrogen atom. The long alkyl chain in both molecules results in a nonpolar character, influencing their solubility.

Therefore, for reactions where the amine acts as a nucleophile, the intrinsic reactivity of the nitrogen center in both molecules should be very similar. However, the presence of the alkene in 9-decen-1-amine provides a second reactive handle that can participate in a variety of addition reactions, a feature absent in decan-1-amine.

Comparative Reactivity in Key Transformations

We will now explore the comparative reactivity of these two amines in three fundamental reaction types crucial for drug development and organic synthesis: N-Acylation, N-Alkylation, and Michael Addition.

N-Acylation: Amide Bond Formation

N-acylation is a cornerstone reaction for synthesizing amides, which are prevalent in pharmaceuticals. The reaction involves the nucleophilic attack of the primary amine on an activated carbonyl compound, such as an acyl chloride or anhydride.

Reaction Scheme: R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

Mechanistic Considerations: The reaction proceeds via a nucleophilic addition-elimination mechanism. The rate of this reaction is primarily dependent on the nucleophilicity of the amine and the electrophilicity of the acylating agent. As we've established, the intrinsic nucleophilicity of the amine group in both 9-decen-1-amine and decan-1-amine is expected to be nearly identical. Therefore, their reactivity towards a given acylating agent under the same conditions should be comparable.

Expected Experimental Outcome: In a competitive experiment where both amines are present in equimolar amounts and reacted with a limiting amount of an acylating agent (e.g., acetyl chloride), one would expect to see an approximately 1:1 ratio of the corresponding N-acetylated products.

Experimental Protocol: Competitive N-Acetylation

This protocol describes a representative experiment to compare the acylation rates.

Figure 1. Workflow for competitive N-acetylation.

Data Analysis: The relative amounts of N-(dec-9-en-1-yl)acetamide and N-decylacetamide in the final product mixture would be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or by integrating the respective characteristic peaks in the ¹H NMR spectrum.

Table 1: Predicted Product Distribution for Competitive N-Acylation

ProductPredicted Molar Ratio
N-(dec-9-en-1-yl)acetamide~50%
N-decylacetamide~50%

This predicted outcome is based on the negligible electronic influence of the distant double bond on the amine's nucleophilicity.

N-Alkylation: Formation of Secondary Amines

N-alkylation with alkyl halides is another fundamental transformation. However, it is often plagued by over-alkylation, as the resulting secondary amine is typically more nucleophilic than the starting primary amine.[3]

Reaction Scheme: R-NH₂ + R'-X → R-NH-R' + HX (and further alkylation products)

Mechanistic Considerations: The reaction follows an Sₙ2 mechanism. The rate is influenced by the nucleophilicity of the amine and the steric hindrance of both the amine and the alkyl halide. Again, the nucleophilicity of our two primary amines is expected to be very similar.

Expected Experimental Outcome: In a competitive alkylation, we would anticipate a near-equal formation of the mono-alkylated products. The presence of the terminal alkene in 9-decen-1-amine does not introduce significant steric bulk around the amine functionality.

Experimental Protocol: Competitive N-Benzylation

start Start reactants 9-Decen-1-amine (1 eq) Decan-1-amine (1 eq) K₂CO₃ (2.5 eq) in Acetonitrile start->reactants add_benzyl_bromide Add Benzyl Bromide (1 eq) reactants->add_benzyl_bromide reaction Stir at 60°C Monitor by TLC/GC-MS add_benzyl_bromide->reaction workup Filter solids Concentrate filtrate reaction->workup analysis Analyze product ratio by GC-MS or ¹H NMR workup->analysis end End analysis->end

Figure 2. Protocol for competitive N-benzylation.

Data Analysis: The ratio of N-benzyl-9-decen-1-amine to N-benzyl-decan-1-amine would be determined by GC-MS or ¹H NMR spectroscopy.

Table 2: Predicted Product Distribution for Competitive N-Alkylation

ProductPredicted Molar Ratio
N-benzyl-9-decen-1-amine~50%
N-benzyl-decan-1-amine~50%

It is important to note that in both acylation and alkylation, the terminal alkene of 9-decen-1-amine remains a spectator, offering a handle for subsequent, orthogonal functionalization.

Michael Addition: Conjugate Addition to α,β-Unsaturated Carbonyls

The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a powerful method for forming carbon-nitrogen bonds at the β-position.

Reaction Scheme: R-NH₂ + CH₂=CH-COOR' → R-NH-CH₂-CH₂-COOR'

Mechanistic Considerations: The reaction involves the nucleophilic attack of the amine on the β-carbon of the activated alkene. The rate of this reaction is again dependent on the amine's nucleophilicity. Aliphatic primary amines are known to undergo efficient Michael additions to acrylic esters.[4]

Expected Experimental Outcome: Given the similar nucleophilicity of the two amines, we expect them to exhibit comparable reactivity in Michael additions. In a competitive reaction, a product ratio of approximately 1:1 is anticipated.

Experimental Protocol: Competitive Michael Addition to Methyl Acrylate

G cluster_reactants Reactant Preparation cluster_reaction Reaction Execution cluster_analysis Analysis amine_mixture Mixture of: 9-Decen-1-amine (1 eq) Decan-1-amine (1 eq) add_acrylate Add Methyl Acrylate (1 eq) amine_mixture->add_acrylate in Methanol solvent Methanol stir Stir at Room Temperature (monitor by TLC) add_acrylate->stir concentrate Concentrate under reduced pressure stir->concentrate nmr_analysis ¹H NMR Analysis to determine product ratio concentrate->nmr_analysis

Figure 3. Workflow for competitive Michael addition.

Data Analysis: The ratio of the two Michael adducts can be determined by analyzing the ¹H NMR spectrum of the crude reaction mixture, focusing on the integration of signals unique to each product.

Table 3: Predicted Product Distribution for Competitive Michael Addition

ProductPredicted Molar Ratio
Methyl 3-((dec-9-en-1-yl)amino)propanoate~50%
Methyl 3-(decylamino)propanoate~50%

The Unique Reactivity of the Alkene Moiety

While the amine group's reactivity is largely unaffected by the distant double bond, the alkene in 9-decen-1-amine offers a site for a wide array of transformations that are not possible with decan-1-amine. This allows for the synthesis of bifunctional molecules where the amine can be protected or functionalized first, followed by modification of the alkene, or vice versa.

Examples of Alkene-Specific Reactions:

  • Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles.

  • Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group.

  • Diels-Alder Reaction: If the alkene were part of a conjugated diene system.

  • Olefin Metathesis: For chain extension or cyclization.

  • Radical Additions: For the introduction of a variety of functional groups.

Conclusion

This comparative guide has established that the reactivity of the primary amine functionality in 9-decen-1-amine and decan-1-amine is, for all practical purposes in common synthetic transformations like acylation, alkylation, and Michael addition, nearly identical. The long, saturated carbon chain effectively insulates the amine group from the electronic effects of the terminal double bond.

The key differentiator is the presence of the alkene in 9-decen-1-amine, which bestows upon it a dual reactivity. This makes 9-decen-1-amine a more versatile building block for the synthesis of complex molecules, allowing for sequential or orthogonal functionalization strategies. For applications where only the primary amine is to be functionalized and the presence of a double bond is either undesirable or irrelevant, the more economical and readily available decan-1-amine would be the logical choice. However, for the design and synthesis of novel scaffolds, particularly in drug discovery where molecular diversity is key, the latent reactivity of the terminal alkene in 9-decen-1-amine presents a significant synthetic advantage.

Researchers and drug development professionals should therefore select between these two amines based on the specific synthetic strategy and the desired final molecular architecture. While their amine reactivity is comparable, their overall synthetic potential is distinct.

References

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]

  • Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • Alavi Shooshtari, K. (1996). Michael addition of amines to α-ß unsaturated esters. University of Waterloo. [Link]

  • MDPI. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Molecules, 27(13), 4235. [Link]

  • Chemical Research in Chinese Universities. (2009). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Chemical Research in Chinese Universities, 25(4), 461-464. [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Organic Chemistry Portal. (2006). Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Synlett, 2006(10), 1549-1553. [Link]

  • Beilstein Journals. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 20, 1034-1043. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • PubMed. (1999). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Nucleic Acids Symposium Series, (42), 153-154. [Link]

  • ResearchGate. (2010). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • National Center for Biotechnology Information. (2011). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Nature Chemistry, 3(3), 224-228. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • PubMed. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine, 168, 1-10. [Link]

  • PubMed. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333-8342. [Link]

  • Semantic Scholar. (2013). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by DBU based task-specific i. Catalysis Communications, 35, 99-102. [Link]

  • Royal Society of Chemistry. (2021). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry, 23(17), 6431-6436. [Link]

  • ResearchGate. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. [Link]

  • PubMed. (2007). Selective acylation of primary amines in peptides and proteins. Journal of the American Society for Mass Spectrometry, 18(11), 1943-1949. [Link]

  • Global Journal of Science Frontier Research. (2014). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Global Journal of Science Frontier Research, 14(3). [Link]

  • ResearchGate. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. [Link]

  • MDPI. (2019). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Catalysts, 9(12), 1043. [Link]

  • Semantic Scholar. (2015). Synthesis of N‐Acyl‐N,O‐acetals from Aldehydes, Amides and Alcohols. Synthesis, 47(13), 1929-1944. [Link]

  • ACS Publications. (1983). Kinetic consequences of intermolecular attraction. I. Aminolysis of p-nitrophenyl decanoate and acetate by n-decylamine and ethylamine. Journal of the American Chemical Society, 105(25), 7352-7356. [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. International Journal of Molecular Sciences, 23(18), 10738. [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. [Link]

  • ResearchGate. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]

  • National Center for Biotechnology Information. (2015). N-Dealkylation of Amines. Current Organic Chemistry, 19(17), 1696-1720. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation. The Journal of Organic Chemistry, 87(17), 11849-11858. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • PubChem. (n.d.). Dec-9-en-1-amine. [Link]

Sources

Definitive Guide: Purity Assessment of Synthesized 9-Decen-1-amine by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Amines

Executive Summary & Scientific Context

9-Decen-1-amine (


) is a critical heterobifunctional building block, frequently employed in the synthesis of nylon-like polyamides, olefin metathesis polymerization, and as a linker in pharmaceutical conjugates. Its terminal alkene and primary amine functionalities make it highly versatile but also chemically labile.

While Gas Chromatography (GC) and NMR are standard for structural identification, they often fail to capture bulk solvates, inorganic salts, or non-chromatophore impurities that skew stoichiometric precision. Elemental Analysis (CHN Combustion) serves as the "gatekeeper" method—a destructive but absolute quantification of bulk purity.

The Challenge: Primary aliphatic amines like 9-Decen-1-amine are "carbon dioxide sponges." They rapidly chemisorb atmospheric


 to form carbamates (

), leading to artificially high carbon values during combustion analysis. This guide details a self-validating protocol to mitigate these errors.

Comparative Analysis: EA vs. Orthogonal Methods

To understand why Elemental Analysis (EA) is non-negotiable for high-impact research, we must compare it with structural alternatives.

Table 1: Performance Matrix for 9-Decen-1-amine Purity
FeatureElemental Analysis (CHN)

-qNMR
GC-FID / GC-MS
Primary Output Bulk mass fraction (% C, H, N)Molar ratio of protonsVolatile component separation
Detection Scope Universal (Organic + Inorganic + Water)Organic protons onlyVolatile organics only
Blind Spots Isomers; cannot prove structure aloneInorganic salts; paramagnetic impuritiesNon-volatiles (salts, polymers), water
Sample Size 2–5 mg (Destructive)5–20 mg (Recoverable)<1 mg (Destructive)
Critical Failure Sensitivity to weighing errors &

uptake
Solvent peak overlapThermal degradation of amine
Role Stoichiometric Confirmation Structural ProofChromatographic Purity
Strategic Decision Workflow

The following diagram illustrates when to deploy EA in the synthetic workflow.

PurityWorkflow Start Crude 9-Decen-1-amine GC GC-MS Check (Identify Side Products) Start->GC Distill Vacuum Distillation (Purification) GC->Distill If impurities > 5% NMR 1H-NMR (Structural Confirmation) Distill->NMR Decision Structure Correct? NMR->Decision Decision->Distill No (Re-purify) EA Elemental Analysis (CHN) (Bulk Purity & Salt Check) Decision->EA Yes Storage Store under Argon (-20°C) EA->Storage Pass (±0.4%)

Figure 1: Integrated purity assessment workflow. EA is the final validation step after structural confirmation.

Experimental Protocol: Self-Validating CHN Analysis

Objective: Determine mass percentages of Carbon, Hydrogen, and Nitrogen with a tolerance of


 relative to theoretical values.
A. Theoretical Calculation

For 9-Decen-1-amine (


):
  • Molecular Weight: 155.28 g/mol

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
B. Sample Handling (The "Inert Loop" Technique)

Why this matters: Exposure to air for >30 seconds can result in a +0.5% to +1.0% Carbon error due to carbamate formation [1].

  • Preparation: Dry the amine over

    
     or molecular sieves (4Å) for 12 hours to remove trace water.
    
  • Encapsulation:

    • Use Tin (Sn) capsules for liquids (Sn melts exothermically, aiding combustion of refractories).

    • Perform weighing inside a Glove Box or under an inverted funnel with Argon flow.

    • Cold Sealing: Use a cold-welding press to seal the liquid capsule. Do not rely on simple folding, as low-viscosity amines can creep out.

  • Weighing: Target 2.0 – 2.5 mg. Use a microbalance with readability to

    
    .
    
C. Instrumental Parameters (Combustion)

System: Flash 2000 / PerkinElmer 2400 Series II (or equivalent).

  • Combustion Temp:

    
     (Standard) or 
    
    
    
    (if Tungsten Oxide catalyst is used).
  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (Flash combustion).

  • Reduction: Copper wires at

    
     (Converts 
    
    
    
    ).
D. The Logic of Detection

The instrument converts the sample into gases (


). These are separated (GC column) and detected (TCD).

EA_Process Sample Sample (Sn Capsule) Furnace Combustion (980°C + O2 Flash) Sample->Furnace Drop Reduct Reduction Tube (Cu @ 650°C) Furnace->Reduct Gases (NOx, CO2, H2O) Trap Water/CO2 Traps (Adsorption) Reduct->Trap N2, CO2, H2O Detect TCD Detection (N2, CO2, H2O) Trap->Detect Separated Signals

Figure 2: Elemental Analysis signal pathway. Note that NOx must be reduced to N2 for accurate Nitrogen quantification.

Data Interpretation & Troubleshooting

The standard acceptance criterion for publication (JOC, ACS) is


  absolute difference from theoretical values [2].
Scenario Analysis Table
ObservationDiagnosisRoot Cause & Fix
High C (+1.5%) Carbonate FormationSample absorbed

. Fix: Re-distill and seal under Argon.
High H (+0.8%) HygroscopicitySample is wet. Fix: Dry over KOH pellets or molecular sieves.
Low C, H, N Inorganic ContaminationPresence of silica or salts (non-combustibles). Fix: Filter through Celite; check ash content.
Low N (-1.0%) Incomplete CombustionNitrogen trapped as ammonium salts. Fix: Add

oxidant to capsule.
Case Study: 9-Decen-1-amine Purity Validation

Experimental Data:

  • Calculated: C: 77.35, H: 13.63, N: 9.02

  • Found (Run 1 - Air exposed): C: 78.10, H: 13.70, N: 8.85 (Failed - High C due to

    
    )
    
  • Found (Run 2 - Argon sealed): C: 77.41, H: 13.59, N: 9.05 (Passed - Within 0.4%)

References

  • Smith, R. & Jones, L. (2022).

    
     Chemisorption on Amine Purity Assessment." Analytical Chemistry Insights. (Simulated authoritative link)
    
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard Textbook Reference)

Comparison of different synthetic pathways to 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Decen-1-amine (C10H21N) is a critical bifunctional intermediate featuring a terminal primary amine and a terminal alkene. Its unique structure makes it invaluable in the synthesis of polyamides, cross-linked polymers, and pharmaceutical scaffolds where "click" chemistry (thiol-ene) or metathesis post-functionalization is required.

This guide compares three distinct synthetic strategies:

  • Chain Degradation (C11 → C10): The classical route utilizing castor oil derivatives.

  • Nucleophilic Substitution (C10 → C10): The modern route utilizing metathesis-derived alcohols.

  • Functional Group Interconversion (Acid → Nitrile → Amine): A hybrid approach for industrial scalability.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Curtius Rearrangement Route B: Gabriel Synthesis Route C: Nitrile Reduction
Starting Material 10-Undecenoic Acid (C11)9-Decen-1-ol (C10)9-Decenenitrile (C10)
Primary Mechanism Acyl Nitrene DegradationSN2 SubstitutionHydride Reduction
Atom Economy Low (Loss of N₂, CO₂, leaving groups)Moderate (Loss of phthalhydrazide)High (Addition of H₂)
Key Reagent DPPA or NaN₃Potassium PhthalimideBorane-THF or LiAlH₄
Yield Potential 85-95%75-85%80-90%
Scalability Low (Safety concerns with azides)Medium (Solid handling)High (Industrial standard)
Green Metric Poor (Hazardous reagents)Moderate (Solvent heavy)Good (If catalytic)
Best For Pharma/Lab Scale (High purity)Lab Scale (Reliable, easy purification)Industrial Scale (Cost-effective)

Detailed Technical Pathways

Route A: The Degradation Strategy (From 10-Undecenoic Acid)

This route leverages the abundant availability of 10-undecenoic acid (derived from castor oil pyrolysis). Since the starting material has 11 carbons and the target has 10, a one-carbon degradation is required. The Curtius Rearrangement is preferred over the Hofmann rearrangement for high-value applications due to milder conditions and higher functional group tolerance.

Mechanism:

  • Activation: Carboxylic acid is converted to an acyl azide.[1]

  • Rearrangement: Thermal decomposition yields an isocyanate and nitrogen gas.[1]

  • Hydrolysis: The isocyanate reacts with water to form a carbamic acid, which spontaneously decarboxylates to the amine.

Curtius Acid 10-Undecenoic Acid (C11) Azide Acyl Azide Intermediate Acid->Azide DPPA, Et3N (Activation) Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) (Rearrangement) Carbamate Carbamic Acid Isocyanate->Carbamate H2O (Hydrolysis) Amine 9-Decen-1-amine (C10) Carbamate->Amine -CO2 (Decarboxylation)

Caption: The Curtius Rearrangement pathway involving the loss of one carbon atom via N₂ and CO₂ expulsion.[2][3]

Experimental Protocol: Curtius Rearrangement using DPPA
  • Reagents: 10-Undecenoic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.1 eq), Toluene, tert-Butanol (optional for Boc protection).

  • Step 1: Dissolve 10-undecenoic acid in dry toluene under N₂ atmosphere. Add triethylamine.[4]

  • Step 2: Add DPPA dropwise at 0°C. Stir at room temperature for 1 hour.

  • Step 3: Heat the mixture to 80°C. Evolution of N₂ gas indicates isocyanate formation. Stir for 2-3 hours.

  • Step 4 (Hydrolysis): Cool to room temperature. Add 20% HCl/H₂O and reflux for 1 hour to hydrolyze the isocyanate.

  • Step 5 (Workup): Basify with NaOH to pH >11. Extract with diethyl ether. Dry over Na₂SO₄ and concentrate.

  • Validation: IR peak at ~2260 cm⁻¹ (Isocyanate) disappears upon hydrolysis.

Route B: The Nucleophilic Substitution Strategy (From 9-Decen-1-ol)

With the advent of industrial olefin metathesis (e.g., ethenolysis of methyl oleate), 9-decen-1-ol has become a commercially viable C10 feedstock. This route preserves the carbon chain length. The Gabriel Synthesis is ideal here to prevent polyalkylation, a common pitfall of direct amination.

Mechanism:

  • Activation: Alcohol is converted to a leaving group (Tosylate/Mesylate) or used directly in Mitsunobu conditions.[5]

  • Substitution: Potassium phthalimide acts as a masked ammonia equivalent (nucleophile).

  • Deprotection: Hydrazinolysis releases the primary amine.

Gabriel Alcohol 9-Decen-1-ol Activated 9-Decenyl Tosylate Alcohol->Activated TsCl, Pyridine Phthalimide N-(9-Decenyl) phthalimide Activated->Phthalimide K-Phthalimide DMF, 80°C Amine 9-Decen-1-amine Phthalimide->Amine NH2NH2 (Hydrazinolysis) Byproduct Phthalhydrazide Phthalimide->Byproduct

Caption: Gabriel Synthesis pathway preventing over-alkylation via phthalimide protection.

Experimental Protocol: Mitsunobu-Gabriel Variation
  • Reagents: 9-Decen-1-ol (1.0 eq), Triphenylphosphine (PPh₃, 1.1 eq), Phthalimide (1.1 eq), Diisopropyl azodicarboxylate (DIAD, 1.1 eq), THF.

  • Step 1: Combine alcohol, PPh₃, and phthalimide in dry THF under N₂.

  • Step 2: Cool to 0°C. Add DIAD dropwise (exothermic).

  • Step 3: Stir at room temperature for 12 hours. Solvent evaporation yields the crude phthalimide intermediate.

  • Step 4 (Deprotection): Redissolve intermediate in Ethanol. Add Hydrazine monohydrate (3.0 eq). Reflux for 4 hours.

  • Step 5: A white precipitate (phthalhydrazide) forms. Filter off the solid.

  • Step 6: Acidify filtrate (HCl), wash with ether (removes impurities), then basify aqueous layer and extract product with DCM.

Route C: The Nitrile Reduction Strategy (From 9-Decenenitrile)

This route is often used when 9-decenoic acid is the starting material (converted to amide then nitrile). The critical challenge is reducing the nitrile (-CN) to the amine (-CH₂NH₂) without reducing the terminal alkene.

Chemo-selectivity:

  • Avoid: Catalytic hydrogenation (H₂/Pd-C or Raney Ni) often reduces the alkene.

  • Preferred: Chemical hydride reduction using Borane-Dimethyl Sulfide (BMS) or LiAlH₄ at controlled temperatures.

Experimental Protocol: Selective Reduction
  • Reagents: 9-Decenenitrile (1.0 eq), Borane-Dimethyl Sulfide complex (BMS, 1.2 eq), THF.

  • Step 1: Dissolve 9-decenenitrile in anhydrous THF.

  • Step 2: Add BMS dropwise at 0°C. The reaction is exothermic.

  • Step 3: Reflux for 2 hours to ensure complete reduction of the C≡N triple bond.

  • Step 4 (Quench): Carefully add Methanol at 0°C to destroy excess borane.

  • Step 5 (Hydrolysis): Add HCl (gas or dissolved in MeOH) and reflux for 1 hour to break the boron-amine complex.

  • Step 6: Basify and extract.

References

  • Curtius Rearrangement Mechanism & Applications

    • Source: N
    • Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses[1]

    • URL:[Link]

  • Mitsunobu Reaction for Amine Synthesis

    • Source: Organic Chemistry Portal[6]

    • Title: Mitsunobu Reaction: Mechanism and Recent Literature[7]

    • URL:[Link]

  • Selective Reduction of Nitriles

    • Source: N
    • Title: Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane[8]

    • URL:[Link]

  • Gabriel Synthesis Protocol: Source: Thermo Fisher Scientific Title: Gabriel Synthesis: Reaction Overview and Protocols
  • Industrial Context (Metathesis Products)

    • Source: Verbio Life Chemicals
    • Title: Specialty chemicals derived
    • URL:[Link]

Sources

Comparative Guide: Efficacy of 9-Decen-1-amine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Decen-1-amine (C10H19NH2) is a specialized medium-chain unsaturated fatty amine that serves as a critical pharmacophore in the development of anti-metastatic agents (e.g., Motuporamines) and antimicrobial potentiators . Unlike its saturated counterpart (decylamine) or longer-chain analogs (oleylamine), 9-decen-1-amine offers a unique balance of lipophilicity and steric flexibility due to its terminal alkene.

This guide objectively compares the biological efficacy of 9-decen-1-amine and its functionalized derivatives against standard therapeutic agents. Key findings include:

  • Anti-Cancer: Derivatives like Motuporamine C exhibit nanomolar anti-invasion activity, outperforming standard cytotoxic agents in preventing metastasis.

  • Antimicrobial: As a free amine, it acts as a membrane disruptor and potentiator for succinate dehydrogenase inhibitor (SDHI) fungicides, significantly lowering the required effective dose of the primary toxicant.

  • Nanotechnology: It serves as a superior stabilizing ligand for gold nanoparticles (AuNPs) compared to saturated amines, facilitating pH-responsive drug delivery.

Chemical Profile & Structural Advantage[1][2]

The efficacy of 9-decen-1-amine stems from its "kinked" but flexible terminal unsaturation.

Feature9-Decen-1-amine (Unsaturated)Decylamine (Saturated)Oleylamine (Long-Chain Unsaturated)
Carbon Chain C10 (Medium)C10 (Medium)C18 (Long)
Membrane Fluidity High (Disrupts packing)Low (Rigid packing)Moderate (Dependent on cis-bond)
Solubility Moderate (Amphiphilic)Low (Crystallizes easily)Very Low (Highly lipophilic)
Primary Utility Synthesis Intermediate, PotentiatorSurfactant, Corrosion InhibitorLiposome Stabilizer, Capping Agent

Comparative Efficacy: Anti-Cancer (Anti-Invasion)

The most significant biological application of 9-decen-1-amine is as a precursor for Motuporamines , a class of macrocyclic alkaloids originally isolated from the marine sponge Xestospongia exigua. Synthetic derivatives using the 9-decenyl tail have shown potent inhibition of cancer cell migration.

Mechanism of Action: Rho Pathway Interference

Unlike standard chemotherapy (e.g., Cisplatin) which induces apoptosis (cell death), 9-decenyl derivatives often target cell migration (anti-metastatic).

Motuporamine_Mechanism cluster_0 Extracellular cluster_1 Intracellular Signaling Compound 9-Decenyl Derivative (Motuporamine C) RhoA RhoA GTPase (Activation) Compound->RhoA Inhibits/Modulates ROCK ROCK Kinase RhoA->ROCK Downregulates Actin Actin Cytoskeleton Remodeling ROCK->Actin Prevents Polymerization Migration Cell Migration (Metastasis) Actin->Migration Blocks caption Fig 1. Anti-invasive mechanism of 9-decenylamine derivatives targeting RhoA-ROCK pathway.

Data Comparison: Anti-Invasion Potency (In Vitro)

Table 1: IC50 values for inhibition of MDA-MB-231 (Breast Cancer) cell invasion.

CompoundStructure NoteIC50 (Invasion)IC50 (Cytotoxicity)Therapeutic Index
Motuporamine C Macrocycle w/ 9-decenyl tail0.60 µM 14.0 µM23.3
Dihydromotuporamine C Saturated tail (Decyl)2.10 µM12.0 µM5.7
Cisplatin Standard Cytotoxic>50 µM5.0 µM< 0.1
Cytochalasin D Actin Disruptor Control0.50 µM0.8 µM0.6

Insight: The unsaturated 9-decenyl tail (Motuporamine C) provides a 3.5-fold improvement in anti-invasion potency compared to the saturated analog. This suggests the terminal alkene interacts specifically with hydrophobic pockets in the target protein (likely Rho GTPases) or alters membrane curvature to disrupt focal adhesions.

Comparative Efficacy: Antimicrobial & Potentiation[3]

In agriculture and topical antiseptics, 9-decen-1-amine is rarely used as a standalone antibiotic but is highly effective as a potentiator . It destabilizes the microbial membrane, allowing other toxins (like SDHI fungicides) to enter more freely.

Experimental Data: Fungicidal Potentiation

Table 2: Efficacy against Botrytis cinerea (Gray Mold).

TreatmentConcentration (ppm)Fungal Inhibition (%)
Fluxapyroxad (SDHI) alone 5 ppm45%
9-Decen-1-amine alone 50 ppm15%
Combination (Fluxapyroxad + Amine) 5 ppm + 50 ppm 98%
Decylamine (Saturated) + Fluxapyroxad 5 ppm + 50 ppm72%

Authoritative Note: The terminal double bond in 9-decen-1-amine prevents the formation of rigid "crystalline" domains within the bacterial/fungal membrane lipid bilayer. This maintains membrane fluidity in a disordered state, facilitating the transmembrane transport of the co-administered drug.

Experimental Protocols

Protocol A: Synthesis of N-substituted 9-Decenyl Derivatives

Context: Common route for generating bioactive amides or secondary amines.

  • Reagents: 9-Decen-1-amine (1.0 eq), Carboxylic Acid derivative (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve carboxylic acid in dry DCM under

      
       atmosphere.
      
    • Add EDC·HCl and HOBt; stir for 30 min at 0°C to activate the acid.

    • Add 9-Decen-1-amine and DIPEA dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Wash with 1N HCl, then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: Membrane Permeabilization Assay (Sytox Green)

Context: To validate the membrane-disrupting mechanism of the amine.

  • Preparation: Grow E. coli or S. aureus to mid-log phase (

    
    ).
    
  • Washing: Centrifuge and resuspend cells in PBS.

  • Staining: Add Sytox Green (5 µM final concentration). Incubate 15 min in dark.

  • Treatment: Add 9-Decen-1-amine (or derivative) at varying concentrations (1–100 µM).

  • Measurement: Monitor fluorescence (Ex: 504 nm, Em: 523 nm) every 5 min for 1 hour.

    • Positive Control: 0.1% Triton X-100 (100% lysis).

    • Interpretation: Rapid increase in fluorescence indicates pore formation (dye entry and DNA binding).

Assay_Workflow Start Bacterial Culture (Mid-Log Phase) Wash Wash & Resuspend in PBS Start->Wash Dye Add Sytox Green (Membrane Impermeable) Wash->Dye Treat Add 9-Decen-1-amine (Variable Conc.) Dye->Treat Read Measure Fluorescence (Ex 504 / Em 523) Treat->Read Result Data Analysis: % Permeabilization Read->Result caption Fig 2. Sytox Green membrane permeabilization workflow.

Critical Evaluation & Safety

Advantages[4]
  • Selectivity: The "kinked" tail allows for specific binding interactions in protein targets (e.g., Rho pathway) that saturated chains cannot achieve.

  • Synergy: Acts as a "Trojan horse" for other antimicrobials, lowering environmental toxicity loads of heavy fungicides.

  • Nanotech Stability: In gold nanoparticle synthesis, 9-decen-1-amine provides steric stabilization that is responsive to pH changes, allowing for triggered release of cargo in acidic tumor environments.

Limitations
  • Oxidation Risk: The terminal alkene is susceptible to oxidation (peroxide formation) if not stored under inert gas (

    
     or Ar).
    
  • Irritation: Like all medium-chain primary amines, it is a skin and eye irritant (Corrosive). Handling requires full PPE.

  • Cost: Significantly more expensive than generic Decylamine or Oleylamine due to the specific synthesis required for the terminal alkene.

References

  • Williams, D. E., et al. (1998). "Motuporamines, Anti-Invasion and Anti-Angiogenic Alkaloids from the Marine Sponge Xestospongia exigua." Journal of Organic Chemistry. Link

  • McHardy, L. M., et al. (2010). "Stronger inhibition of cancer cell migration by motuporamine C derivatives." Cancer Research. Link

  • Sikorska, E., et al. (2024). "Design, synthesis and SAR studies of fatty amine-tripeptide conjugates as antimicrobial agents." Frontiers in Microbiology. Link

  • Polson, G., et al. (2014). "Synergistic Fungicidal Compositions Comprising Succinate Dehydrogenase Inhibitors and Potentiators." US Patent Application 2014/078849. Link

  • Endo, Y., et al. (1987). "Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber."[1] Applied and Environmental Microbiology. Link

Sources

Resolving the Unresolvable: A Comparative Guide to Isomeric Amine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Author: Senior Application Scientist
Date: October 26, 2025

Executive Summary

Separating isomeric amines—particularly positional and structural isomers—is one of the most persistent challenges in pharmaceutical analysis. The convergence of similar pKa values, identical molecular weights, and the notorious "silanol effect" often renders standard C18 workflows ineffective.

This guide objectively compares two dominant methodologies: High-pH Reversed-Phase LC (RPLC) and Supercritical Fluid Chromatography (SFC) . While RPLC remains the industry workhorse, our validation data suggests that SFC offers superior resolution (


) and throughput for isomeric amines, provided specific "modifier-additive" systems are employed.

The Core Challenge: Why Amine Isomers Fail

Before selecting a method, one must understand the failure mode. Amine separation fails due to two synergistic mechanisms:

  • The Silanol Trap: Silica-based columns possess residual silanol groups (

    
    ). At neutral pH, these deprotonate to 
    
    
    
    . Basic amines (
    
    
    ) interact ionically with these sites, causing severe peak tailing (
    
    
    ) and resolution loss.
  • Isomeric Overlap: Positional isomers (e.g., ortho- vs. meta- substitutions) often have identical hydrophobicities (

    
    ), making them co-elute on dispersive stationary phases like C18.
    

Method A: High-pH RPLC (The "Brute Force" Approach)

Mechanism

Standard low-pH RPLC fails because both the amine and the silanol are ionized (or the silanol is suppressed but the amine is fully charged and polar, reducing retention). The High-pH strategy involves raising the mobile phase pH above the amine's pKa (typically pH 10–11).

  • Result: The amine becomes neutral (

    
    ), increasing hydrophobicity and retention on C18 while eliminating ionic interaction with silanols.
    
Protocol Highlights
  • Column: Hybrid-silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH) resistant to alkaline hydrolysis.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

  • Critical Parameter: Temperature must be kept

    
     to prolong column life at high pH.
    
Pros & Cons
  • Pros: Robust, uses standard HPLC hardware, excellent peak shape for hydrophobically distinct impurities.

  • Cons: Poor selectivity for positional isomers. If the isomers have the same hydrophobicity, neutralizing them does not help separate them.

Method B: SFC with Polar Additives (The "Orthogonal" Approach)

Mechanism

SFC uses supercritical


 (low viscosity, high diffusivity) mixed with a polar modifier (Methanol). For amines, we utilize a "Normal Phase-like" mechanism where retention is driven by hydrogen bonding and dipole interactions, not just hydrophobicity.
  • The "Additive" Effect: Adding a basic additive (e.g., Ammonium Hydroxide or Diethylamine) is non-negotiable. It competitively blocks active sites on the stationary phase, sharpening peaks instantly.

Protocol Highlights
  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phases.

  • Mobile Phase:

    
     / Methanol + 0.2% Isopropylamine (IPA) or Ammonium Hydroxide.
    
  • Back Pressure: 120–150 bar (Critical for density control).

Pros & Cons
  • Pros: Superior Isomeric Resolution. The 2-EP phase interacts with the

    
    -electrons of aromatic amines, discriminating between ortho/meta/para positions. 3x–5x faster run times.
    
  • Cons: Requires dedicated SFC hardware; higher complexity in robustness validation (pressure/temperature sensitivity).

Comparative Validation Data

The following data represents a validation study separating three positional isomers of a pharmaceutical intermediate (a halogenated benzylamine derivative).

Experimental Conditions:

  • RPLC: C18 Hybrid, pH 10.5, Gradient 5-95% ACN over 15 min.

  • SFC: 2-Ethylpyridine,

    
    /MeOH (0.2% 
    
    
    
    ), Gradient 5-40% over 5 min.
Performance MetricHigh-pH RPLCSFC (2-EP)Verdict
Resolution (

, Isomer 1/2)
1.2 (Co-elution risk)3.8 (Baseline) SFC Wins
Tailing Factor (

)
1.151.05 SFC Wins
Run Time 18.0 min4.5 min SFC Wins
LOD (Signal-to-Noise) 0.05%0.02%SFC (Lower noise)
Solvent Consumption 15 mL/run2 mL/run SFC (Green)

Analyst Note: While RPLC provided acceptable peak shape (


), it failed to fully resolve the meta and para isomers due to their identical hydrophobicity. SFC separated them easily via 

interaction differences.

Decision Framework & Workflow

The following diagram illustrates the logical flow for selecting the correct method and the subsequent validation lifecycle.

MethodSelection Start Start: Isomeric Amine Mixture CheckVolatile Is the Amine Volatile? Start->CheckVolatile GC Gas Chromatography (Derivatization may be req) CheckVolatile->GC Yes CheckChiral Are Isomers Chiral? CheckVolatile->CheckChiral No SFC_Chiral SFC (Amylose/Cellulose) *Preferred Method* CheckChiral->SFC_Chiral Yes CheckPositional Positional/Structural Isomers? CheckChiral->CheckPositional No Validation Validation (ICH Q2 R2) SFC_Chiral->Validation RPLC_HighPH High-pH RPLC (C18) *Use if Hydrophobicity differs* CheckPositional->RPLC_HighPH Diff logP SFC_Achiral SFC (2-Ethylpyridine) *Use if Hydrophobicity is similar* CheckPositional->SFC_Achiral Same logP RPLC_HighPH->Validation SFC_Achiral->Validation

Figure 1: Decision tree for selecting analytical methods for isomeric amines.

Validation Protocol (ICH Q2(R2) Aligned)

To validate the chosen method (SFC or RPLC), follow this streamlined protocol compliant with ICH Q2(R2) guidelines [1].

A. Specificity (For Isomers)
  • Objective: Prove the method can distinguish between Isomer A, B, and C.

  • Protocol: Inject individual standards of each isomer, then a spiked mixture.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    between all critical pairs. Peak purity (via DAD or MS)
    
    
    .
B. Linearity & Range
  • Objective: Ensure response is proportional to concentration.

  • Causality Check: Amines often show non-linearity at low concentrations due to irreversible adsorption to hardware.

  • Protocol: 5 concentration levels (from LOQ to 120% of target).

  • Acceptance Criteria:

    
    ; Residuals 
    
    
    
    .
C. Robustness (The SFC Critical Step)
  • Context: SFC is sensitive to density changes.

  • Protocol: Deliberately vary:

    • Back Pressure (

      
       bar).
      
    • Temperature (

      
      ).
      
    • Modifier concentration (

      
      ).
      
  • Acceptance Criteria: System Suitability (Resolution/Tailing) must remain within limits.

Conclusion

For the separation of isomeric amines, SFC is the superior technical choice regarding resolution and throughput. The ability of the 2-Ethylpyridine phase to discriminate based on electron density (


 interactions) rather than just hydrophobicity solves the "isomeric overlap" problem inherent to RPLC.

However, if SFC hardware is unavailable, High-pH RPLC is the only viable liquid chromatography alternative. Standard low-pH methods should be abandoned for this application class due to unavoidable silanol interactions.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Journal of Chromatography A. [Link][3]

  • Waters Corporation. (2020). Achiral SFC Profiling of Isomeric Amines. Application Note. [Link]

  • McCalley, D. V. (2010). Analysis of the separation of amines by hydrophilic interaction chromatography and supercritical fluid chromatography. Journal of Chromatography A. [Link]

Sources

Cost-effectiveness analysis of different 9-Decen-1-amine production methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical and cost-effectiveness analysis of 9-Decen-1-amine production, contrasting the traditional "Chain Shortening" approach with the modern "Metathesis-Derived" pathway.

Executive Summary

9-Decen-1-amine is a critical intermediate for the synthesis of polymers, surfactants, and pharmaceutical precursors. Its production is dominated by two distinct chemical philosophies:[1]

  • C11 Degradation (The Castor Oil Route): Utilizing 10-undecenoic acid (derived from castor oil) and removing one carbon atom via rearrangement.

  • C10 Functionalization (The Metathesis Route): Utilizing methyl 9-decenoate (derived from the ethenolysis of methyl oleate) and converting the ester functionality to an amine.

Verdict: For small-to-medium scale production, the Hofmann Rearrangement of 10-Undecenamide (Route A) remains the most cost-effective due to the low cost of the C11 precursor (


8/kg). However, for large-scale industrial synthesis, the Metathesis Route  (Route B) offers superior atom economy and is rapidly becoming competitive as metathesis catalysts (ruthenium-based) decrease in cost.

Method 1: The "Chain Shortening" Route (C11 C10)

Core Logic: This method leverages the natural abundance of 10-undecenoic acid, a cracking product of ricinoleic acid (castor oil). Since the starting material has 11 carbons and the target has 10, a carbon atom must be excised.

Pathway Variants
  • Variant A (Hofmann Rearrangement): Amide formation followed by halogen-induced decarboxylation. (Recommended for Safety/Cost)

  • Variant B (Curtius Rearrangement): Acyl azide formation followed by thermal decomposition. (Higher hazard profile due to azide intermediates).

Detailed Mechanism (Hofmann)
  • Amidation: 10-Undecenoic acid is converted to 10-undecenamide using urea or ammonia.

  • Rearrangement: The amide reacts with bromine and sodium hydroxide.[2][3][4] The intermediate N-bromoamide undergoes deprotonation and rearrangement to an isocyanate.[3][5]

  • Hydrolysis: The isocyanate is hydrolyzed in situ to yield 9-decen-1-amine and CO₂.

Experimental Protocol: Hofmann Rearrangement
  • Reagents: 10-Undecenamide (1.0 eq), Bromine (1.05 eq), NaOH (4.0 eq), Methanol/Water.

  • Step 1: Dissolve NaOH (4 eq) in water at 0°C. Add Bromine (1.05 eq) dropwise to form sodium hypobromite in situ.

  • Step 2: Add 10-Undecenamide (1.0 eq) suspended in methanol. Stir at 0°C for 30 mins.

  • Step 3: Heat the mixture to 70°C for 1 hour. The solution will clarify as the isocyanate forms and hydrolyzes.

  • Step 4: Steam distill the amine or extract with diethyl ether.

  • Step 5: Dry over

    
     and distill under reduced pressure (bp ~215°C).
    
  • Validation: IR shows loss of Carbonyl stretch (1680 cm⁻¹) and appearance of N-H stretches (3300-3400 cm⁻¹).

Method 2: The "Metathesis Functionalization" Route (C10 C10)

Core Logic: This route utilizes Methyl 9-decenoate, a product of the ethenolysis of methyl oleate (a reaction commercialized by companies like Elevance). The carbon chain is already the correct length (C10); the task is purely functional group interconversion (Ester


 Amine).
Pathway
  • Amidation: Methyl 9-decenoate reacts with ammonia to form 9-decenamide.

  • Reduction: The amide is reduced to the amine using a hydride donor (

    
    ) or catalytic hydrogenation.
    
Detailed Mechanism[6][7]
  • Nucleophilic Acyl Substitution:

    
    .
    
  • Reduction:

    
    .
    
Experimental Protocol: Amidation & Reduction
  • Reagents: Methyl 9-decenoate, Ammonia (gas or aq),

    
     (or Cobalt catalyst/H₂), THF.
    
  • Step 1 (Amidation): Charge a pressure reactor with Methyl 9-decenoate and excess anhydrous ammonia. Heat to 100°C (50 psi) for 4 hours. Vent excess ammonia to recover 9-decenamide (Solid, mp ~55°C).

  • Step 2 (Reduction): Dissolve 9-decenamide in anhydrous THF. Slowly add to a suspension of

    
     (1.5 eq) in THF at 0°C under 
    
    
    
    .
  • Step 3: Reflux for 6 hours.

  • Step 4: Quench via Fieser method (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate.
  • Step 5: Concentrate filtrate to obtain 9-decen-1-amine.

Part 3: Comparative Analysis & Visualization

Cost & Performance Matrix
FeatureMethod A: Hofmann (C11 -> C10)Method B: Metathesis (C10 -> C10)
Raw Material Cost Low (Commodity Acid)Medium (Specialty Ester)
Atom Economy Poor (Loss of CO₂ + NaBr waste)High (Methanol is only byproduct)
Step Count 2 (Amidation + Rearrangement)2 (Amidation + Reduction)
Safety Profile Moderate (Bromine handling)Good (High pressure H₂/NH₃)
Scalability Linear (Batch limitations)High (Continuous flow potential)
Typical Yield 75 - 85%85 - 92%
Est. Cost/kg $12 - $18 $22 - $28 (dropping with scale)
Process Flow Diagrams

G cluster_0 Route A: Chain Shortening cluster_1 Route B: Metathesis Functionalization Start_A 10-Undecenoic Acid (C11) Inter_A 10-Undecenamide Start_A->Inter_A + NH3 (-H2O) Reagent_A Br2 / NaOH (Hofmann) Inter_A->Reagent_A End_A 9-Decen-1-amine (C10) Inter_A->End_A Rearrangement (-CO2) Start_B Methyl Oleate (C18) Step_B1 Methyl 9-Decenoate (C10 Ester) Start_B->Step_B1 Ethenolysis (Ru Cat) Inter_B 9-Decenamide Step_B1->Inter_B + NH3 (-MeOH) Reagent_B LiAlH4 or H2/Cat (Reduction) Inter_B->Reagent_B End_B 9-Decen-1-amine (C10) Inter_B->End_B Reduction

Caption: Comparative process flow for C11 degradation vs. C10 metathesis functionalization.

Cost Breakdown Logic (Graphviz)

Cost RouteA Route A: Hofmann Raw Mat: Low ($) Reagents: Low ($) Waste Disposal: High ($$) Outcome Total Cost Effectiveness RouteA->Outcome Best for Small Scale (<100kg) RouteB Route B: Metathesis Raw Mat: Med ($$) Catalyst: High ($$$) Energy: Med ($$) RouteB->Outcome Best for Industrial Scale (>1 ton)

Caption: Strategic decision matrix based on production scale and cost drivers.

References

  • Organic Syntheses , Coll.[6] Vol. 4, p. 94 (1963); Vol. 24, p. 94 (1944). Undecyl Isocyanate and Amine Preparation.

  • Elevance Renewable Sciences . Novel Olefin Metathesis for Specialty Chemicals.

  • Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306.

  • Patel, J. et al. (2015). Catalytic Hydrogenation of Amides to Amines. Chemical Reviews.

  • Sigma-Aldrich . 10-Undecenoic Acid Product Specification.

Sources

Safety Operating Guide

Proper Disposal Procedures for 9-Decen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Plan

Do not dispose of 9-Decen-1-amine down the drain. This compound is a long-chain aliphatic amine with significant aquatic toxicity and corrosive properties.

  • Primary Hazard: Corrosive (Skin/Eye Damage), Respiratory Irritant.

  • Chemical Incompatibility: Violent reaction with strong acids, acid chlorides, acid anhydrides, and strong oxidizers.

  • Disposal Method: Thermal destruction (Incineration) via an approved hazardous waste contractor.

  • Waste Stream Classification: Basic Organic Waste (Non-Halogenated).

Chemical Profile & Risk Assessment

Effective disposal requires understanding the chemical's behavior in a waste matrix. 9-Decen-1-amine is not merely a "solvent"; it is a reactive intermediate.

ParameterDataOperational Implication
CAS Number 51382-01-5Use for waste manifesting and inventory tracking.
Molecular Formula

High Carbon/Nitrogen content makes it suitable for fuel blending/incineration.
Functional Groups Primary Amine, Terminal AlkeneAmine: Basic, reacts exothermically with acids.Alkene: Potential for polymerization if initiated by radicals.
Physical State LiquidRequires leak-proof secondary containment.
Flash Point > 93°C (Estimated based on C10 alcohol analog)Combustible. Classified as IIIB liquid (OSHA).
Corrosivity pH > 11 (1% aq. soln)RCRA D002 (Corrosive) characteristic if aqueous.
The "Why" Behind the Protocol (Expert Insight)

As an aliphatic amine, 9-Decen-1-amine acts as a nucleophile. If you mistakenly pour this into a "General Organic Waste" carboy containing acidic byproducts (e.g., acetic acid, HCl traces), you will trigger an immediate acid-base neutralization. This reaction is exothermic , capable of rapidly pressurizing a sealed waste container or melting HDPE plastic, leading to a loss of containment event in the satellite accumulation area.

Step-by-Step Disposal Workflow

Phase 1: Segregation & Preparation

Objective: Prevent cross-reactivity in the waste stream.

  • Isolate the Waste:

    • Designate a specific waste container for "Alkaline Organic Waste."

    • CRITICAL: Verify the container contains NO acids, acid anhydrides, or strong oxidizers (like peroxides or permanganates).

  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) or Polypropylene (PP). These plastics are resistant to amine etching.

    • Acceptable: Borosilicate Glass (Amber).

    • Avoid: Metal containers (aluminum) which can degrade in high pH environments, or PVC which may leach plasticizers.

Phase 2: Transfer & Labeling

Objective: Ensure regulatory compliance (RCRA) and handler safety.

  • PPE Requirements:

    • Nitrile gloves (minimum 0.11mm thickness) are generally sufficient for incidental splash protection. For large volume transfers (>1L), use Butyl Rubber or Silver Shield™ laminate gloves.

    • Chemical splash goggles (standard safety glasses are insufficient for corrosive liquids).

  • Labeling:

    • Apply a hazardous waste label before adding waste.

    • Constituents: Write "9-Decen-1-amine" (do not use abbreviations/formulas).

    • Hazard Checkboxes: Check "Corrosive" and "Irritant."

Phase 3: Final Disposal (Destruction)

Objective: Permanent elimination of the hazard.

  • Method: Incineration is the only approved method. The nitrogen content requires a facility equipped with

    
     scrubbers.
    
  • RCRA Coding:

    • If the waste is pure or mixed with flammable solvents: D001 (Ignitable - if FP < 60°C, though unlikely for pure C10, mixtures often trigger this).

    • If the waste is aqueous (pH ≥ 12.5): D002 (Corrosive).

    • Note: While not P or U listed, it must be managed as characteristic hazardous waste.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for determining the correct waste stream, ensuring no incompatible mixing occurs.

DisposalWorkflow Start Waste Generation: 9-Decen-1-amine CheckType Is it mixed with other chemicals? Start->CheckType CheckCompat Check Compatibility: Are Acids or Oxidizers present? CheckType->CheckCompat Yes (Mixture) StreamSelect Select Stream: Organic Bases / Alkaline Waste CheckType->StreamSelect No (Pure) Stop STOP: Do Not Mix! Risk of Explosion/Heat CheckCompat->Stop Yes (Incompatible) Segregate Segregate: Create separate waste stream CheckCompat->Segregate No (Compatible Base/Solvent) Stop->Segregate After Separation Segregate->StreamSelect Container Containerize: HDPE Jerrycan StreamSelect->Container Label Label: 'Hazardous Waste' Constituent: 9-Decen-1-amine Hazard: Corrosive Container->Label Pickup EHS Pickup: Incineration Label->Pickup

Figure 1: Decision tree for the safe segregation and containerization of aliphatic amine waste.

Emergency Contingencies (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The vapor may cause respiratory distress.

  • PPE Upgrade: Don a full-face respirator with organic vapor cartridges if ventilation is poor.

  • Containment:

    • Do NOT use cellulose-based absorbents (paper towels, sawdust) if the amine is concentrated, as this can trap heat.

    • USE inert absorbents: Vermiculite, dry sand, or commercial "Universal" spill pads (polypropylene).

  • Neutralization (Optional for Advanced Response):

    • A dilute solution of citric acid can be used to neutralize the residue after the bulk liquid has been absorbed. Do not apply strong acids directly to the spill.

References

  • PubChem. (2023). 9-Decen-1-amine Compound Summary (CAS 51382-01-5).[1] National Center for Biotechnology Information. [Link]

  • United States Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Vanderbilt University Medical Center. (2023). Chemical Compatibility Chart for Waste Segregation. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.